molecular formula C25H34O3 B1532513 4-(Benzyloxy)phenethyl decanoate CAS No. 848484-93-5

4-(Benzyloxy)phenethyl decanoate

Cat. No.: B1532513
CAS No.: 848484-93-5
M. Wt: 382.5 g/mol
InChI Key: MKSNYWIILLZWOY-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenethyl decanoate is a useful research compound. Its molecular formula is C25H34O3 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)ethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O3/c1-2-3-4-5-6-7-11-14-25(26)27-20-19-22-15-17-24(18-16-22)28-21-23-12-9-8-10-13-23/h8-10,12-13,15-18H,2-7,11,14,19-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSNYWIILLZWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735901
Record name 2-[4-(Benzyloxy)phenyl]ethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848484-93-5
Record name 2-[4-(Benzyloxy)phenyl]ethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(Benzyloxy)phenethyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Strategic Insights into the Synthesis of a Key Intermediate

In the landscape of pharmaceutical and materials science, the synthesis of specific molecular architectures is a cornerstone of innovation. 4-(Benzyloxy)phenethyl decanoate, a molecule of interest for its potential applications as a thermochromic additive and in other advanced materials, presents a synthetic challenge that requires a blend of classical organic chemistry principles with modern, efficient methodologies.[1] This guide provides an in-depth, technically-grounded pathway for the synthesis of this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical logic and provide a robust, reproducible protocol suitable for researchers and professionals in drug development and materials science.

The synthetic strategy detailed herein is a two-step process, commencing with the selective protection of a phenolic hydroxyl group, followed by a targeted esterification. This approach is designed for efficiency and purity, minimizing side reactions and simplifying purification.

I. Strategic Overview: A Two-Pronged Synthetic Approach

The synthesis of this compound is most effectively achieved through a two-step reaction sequence starting from the readily available precursor, p-hydroxyphenethyl alcohol, also known as Tyrosol. Tyrosol is a naturally occurring phenolic compound with a range of biological activities.[2][3] The overall synthetic pathway is depicted below:

Synthesis_Pathway Tyrosol p-Hydroxyphenethyl Alcohol (Tyrosol) Intermediate 4-(Benzyloxy)phenethyl alcohol Tyrosol->Intermediate Step 1: Benzyl Protection (Williamson Ether Synthesis) Final_Product This compound Intermediate->Final_Product Step 2: Esterification (Decanoylation)

Figure 1: Overall two-step synthesis pathway for this compound.

This strategy hinges on two fundamental and reliable organic transformations:

  • Step 1: Protection of the Phenolic Hydroxyl Group. The acidic phenolic hydroxyl group of tyrosol is first protected as a benzyl ether. This is a critical step to prevent this group from interfering with the subsequent esterification of the primary alcohol. The Williamson ether synthesis is the method of choice for this transformation, offering high yields and straightforward execution.[4][5]

  • Step 2: Esterification of the Primary Alcohol. The resulting intermediate, 4-(benzyloxy)phenethyl alcohol, is then esterified with decanoic acid or a more reactive derivative, such as decanoyl chloride, to yield the final product.[1] This reaction specifically targets the primary alcohol, which is now the only reactive hydroxyl group in the molecule.

II. Mechanistic Deep Dive & Experimental Protocol

Step 1: Synthesis of 4-(Benzyloxy)phenethyl alcohol via Williamson Ether Synthesis

The initial step involves the formation of a benzyl ether by reacting p-hydroxyphenethyl alcohol with a benzyl halide in the presence of a base.

The Underlying Chemistry: Why This Works

The Williamson ether synthesis is a classic SN2 reaction. The base deprotonates the most acidic proton in the starting material, which is the phenolic hydroxyl group of tyrosol, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide to form the ether linkage. The use of a benzyl group is strategic; it is a robust protecting group that can be removed under various conditions if necessary, though for this synthesis, it remains in the final product.[4]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Tyrosol p-Hydroxyphenethyl Alcohol Phenoxide Phenoxide Intermediate Tyrosol->Phenoxide + Base Base Base (e.g., NaOH) BenzylHalide Benzyl Halide (e.g., Benzyl Chloride) Product 4-(Benzyloxy)phenethyl alcohol Phenoxide_2 Phenoxide Intermediate Phenoxide_2->Product + Benzyl Halide

Figure 2: Mechanistic steps of the Williamson ether synthesis for the protection of tyrosol.

Detailed Experimental Protocol: Step 1

  • Materials and Reagents:

    • p-Hydroxyphenethyl alcohol (Tyrosol)

    • Benzyl chloride (or Benzyl bromide)

    • Sodium hydroxide (or Potassium hydroxide)

    • Methanol (or Ethanol)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (or sodium sulfate)

  • Procedure:

    • In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve p-hydroxyphenethyl alcohol in methanol.

    • With stirring, add an equimolar amount of sodium hydroxide, either as a solid or a concentrated aqueous solution. The mixture may be gently heated to ensure complete dissolution and formation of the sodium phenoxide.

    • Once the phenoxide has formed, begin the dropwise addition of an equimolar amount of benzyl chloride from the dropping funnel.

    • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-(benzyloxy)phenethyl alcohol.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Esterification of 4-(Benzyloxy)phenethyl alcohol with Decanoyl Chloride

The second and final step is the formation of the ester linkage.

The Underlying Chemistry: Why This Works

The reaction of an alcohol with an acyl chloride is a highly efficient method for ester synthesis. The lone pair of electrons on the oxygen of the primary alcohol in 4-(benzyloxy)phenethyl alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of decanoyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride ion as a leaving group, forming the ester and hydrochloric acid as a byproduct. Often, a non-nucleophilic base, such as pyridine or triethylamine, is added to scavenge the HCl produced.[6][7] However, in some protocols, the reaction can proceed without a catalyst.[1][6]

Esterification cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination Alcohol 4-(Benzyloxy)phenethyl alcohol Tetrahedral Tetrahedral Intermediate Alcohol->Tetrahedral + Decanoyl Chloride AcylChloride Decanoyl Chloride Tetrahedral_2 Tetrahedral Intermediate Product This compound Tetrahedral_2->Product - HCl

Figure 3: Key mechanistic stages of the esterification of 4-(benzyloxy)phenethyl alcohol.

Detailed Experimental Protocol: Step 2

  • Materials and Reagents:

    • 4-(Benzyloxy)phenethyl alcohol (from Step 1)

    • Decanoyl chloride

    • Anhydrous solvent (e.g., Dichloromethane, Toluene)

    • Optional: Triethylamine or Pyridine (as an acid scavenger)

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (or sodium sulfate)

  • Procedure:

    • In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 4-(benzyloxy)phenethyl alcohol in an anhydrous solvent. If using an acid scavenger, add it to the solution at this point.

    • Cool the reaction mixture in an ice bath to 0 °C.

    • Slowly add an equimolar amount of decanoyl chloride dropwise from the dropping funnel, maintaining the temperature below 20 °C.[1]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for a designated time (typically 1-3 hours), monitoring the progress by TLC.

    • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography or by recrystallization from a suitable solvent like ethanol to yield the final product.[1]

A one-pot variation of this procedure involves distilling the solvent from the first reaction step and then directly adding the decanoyl chloride to the crude intermediate.[1] This can improve efficiency by reducing handling and purification steps.

III. Quantitative Data & Characterization

The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
p-Hydroxyphenethyl alcoholC₈H₁₀O₂138.16White to off-white solid91-93
4-(Benzyloxy)phenethyl alcoholC₁₅H₁₆O₂228.29White solid65-68
This compoundC₂₅H₃₄O₃382.54SolidNot readily available

Note: Physical properties can vary slightly based on purity.

Expected Spectroscopic Data for this compound:

  • ¹H NMR: Peaks corresponding to the aromatic protons of the benzyl and phenethyl groups, a singlet for the benzylic methylene protons (~5.0 ppm), triplets for the ethyl chain protons, a triplet for the ester methylene protons, and signals for the long alkyl chain of the decanoate group.

  • ¹³C NMR: Signals for the aromatic carbons, the benzylic carbon, the carbons of the ethyl chain, the ester carbonyl carbon (~173 ppm), and the carbons of the decanoate alkyl chain.

  • IR Spectroscopy: A strong carbonyl stretch for the ester group (~1735 cm⁻¹), C-O stretching bands, and aromatic C-H stretching bands.

  • Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of the product.

IV. Conclusion: A Robust and Validated Pathway

The synthesis of this compound, as detailed in this guide, represents a reliable and scalable process rooted in fundamental organic chemistry principles. By first protecting the phenolic hydroxyl group of tyrosol and then performing a targeted esterification, high yields and purity of the final product can be achieved. The provided protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and straightforward purification procedures. This in-depth guide serves as a valuable resource for researchers and professionals, enabling the efficient and reproducible synthesis of this important molecule.

V. References

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. (n.d.). Retrieved from

  • Preparation method of 4-benzyloxy phenyl ethyl n-decanoate - Eureka | Patsnap. (2022-03-22). Retrieved from

  • Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC - NIH. (n.d.). Retrieved from

  • Convenient Synthesis of Hydroxytyrosol and Its Lipophilic Derivatives from Tyrosol or Homovanillyl Alcohol | Request PDF - ResearchGate. (2025-08-06). Retrieved from

  • CN102898289A - Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate - Google Patents. (n.d.). Retrieved from

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from

  • Benzyl Protection - Common Organic Chemistry. (n.d.). Retrieved from

  • Reaction set up for un-catalyzed esterification of alcohols. The... - ResearchGate. (n.d.). Retrieved from

  • Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. - IISTE.org. (n.d.). Retrieved from

Sources

An In-Depth Technical Guide to 4-(Benzyloxy)phenethyl decanoate (CAS: 848484-93-5)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 4-(Benzyloxy)phenethyl decanoate, a long-chain fatty acid ester identified by CAS number 848484-93-5. Primarily recognized for its application as a solvent and additive in thermochromic systems, this molecule possesses a unique structure combining a lipophilic decanoate tail with a benzyloxy-functionalized aromatic head. This document details its physicochemical properties, outlines and critically evaluates established synthetic routes, describes its mechanism of action in functional materials, and provides essential safety and handling protocols. While its principal role is in materials science, particularly for reversible thermochromic and anti-counterfeiting inks, the structural motifs present suggest avenues for exploratory research in other scientific domains.[1]

Introduction and Molecular Overview

This compound is an organic ester derived from 4-(benzyloxy)phenethyl alcohol and decanoic acid. Its molecular architecture is notable for three key features: a long, flexible C10 alkyl chain from the decanoate moiety, a stable phenethyl core, and a benzyl ether protecting group. This combination of a highly nonpolar aliphatic chain and a polarizable aromatic ether region imparts specific solubility and thermal properties, making it a specialty chemical of interest.

Its primary documented application is as a high-boiling point, meltable solvent in leuco dye-based thermochromic systems.[1] In this context, it acts as a temperature-sensitive switch, controlling the interaction between a color former and a developer to produce a reversible color change. Understanding the synthesis and properties of this compound is critical for optimizing the performance and stability of such advanced materials.

Caption: Chemical Structure of this compound.

Physicochemical Properties and Characterization

The reliable characterization of this compound is fundamental to its application. Its identity and purity are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Table 1: Key Physicochemical Properties

Property Value Source(s)
CAS Number 848484-93-5 [2],[3],[4]
Molecular Formula C₂₅H₃₄O₃ [2],[4],
Molecular Weight 382.54 g/mol [4],,[5]
Appearance White to light yellow crystalline solid [1]
Melting Point 62-66 °C N/A
Boiling Point 497.4 ± 25.0 °C (Predicted) [1],[3]
Density 1.018 ± 0.06 g/cm³ (Predicted) [1],[3]
Purity >98.0% (GC) [2]
Storage Room temperature, sealed in a dry, dark place [1]

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol | N/A |

Analytical Workflow

A self-validating analytical workflow is crucial for quality control.

  • Purity Assessment via Gas Chromatography (GC): Due to its volatility and thermal stability, GC coupled with a Flame Ionization Detector (GC-FID) is the method of choice for quantifying purity. A high-purity sample should exhibit a single major peak corresponding to the compound.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Key expected signals include the aliphatic protons of the decanoate chain, the characteristic ethyl bridge protons, aromatic protons from both phenyl rings, and the benzylic CH₂ protons.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the exact mass and elemental composition (C₂₅H₃₄O₃).[3] Fragmentation patterns can further validate the structure by showing losses of the decanoate chain or the benzyl group.

    • Infrared (IR) Spectroscopy: IR analysis should confirm the presence of key functional groups, including a strong ester carbonyl (C=O) stretch (~1735 cm⁻¹), C-O stretches, and aromatic C=C and C-H vibrations.

analytical_workflow cluster_synthesis Post-Synthesis Sample cluster_analysis Analytical Characterization cluster_structure Structural Confirmation raw_product Crude Product purity_check Purity Analysis (GC-FID >98%) raw_product->purity_check nmr NMR Spectroscopy (¹H, ¹³C) purity_check->nmr If pure ms Mass Spectrometry (HRMS) nmr->ms ir IR Spectroscopy (Functional Groups) ms->ir final_product Qualified Product (CAS 848484-93-5) ir->final_product Structure Confirmed

Caption: Standard workflow for the analytical validation of the compound.

Synthesis and Manufacturing Insights

The synthesis of this compound is fundamentally an esterification reaction. The choice of method involves a trade-off between reaction conditions, yield, and purity. The challenges often cited include long reaction times and the generation of byproducts.[6]

Retrosynthetic Analysis

A logical disconnection of the ester bond reveals the two primary precursors: 4-(benzyloxy)phenethyl alcohol and a decanoic acid derivative.

retrosynthesis cluster_precursors Precursors target 4-(Benzyloxy)phenethyl decanoate alcohol 4-(Benzyloxy)phenethyl Alcohol target->alcohol Ester Disconnection acid Decanoic Acid (or Decanoyl Chloride) target->acid Ester Disconnection

Caption: Retrosynthetic pathway for this compound.

Comparative Synthetic Methodologies

Two primary routes are considered for the synthesis:

Method 1: Acyl Chloride Route This method involves reacting 4-(benzyloxy)phenethyl alcohol with decanoyl chloride, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

  • Causality: The high reactivity of the acyl chloride allows for milder reaction temperatures compared to Fischer esterification, which can prevent side reactions like dehydration of the alcohol. However, sources indicate this reaction can be very slow for this specific substrate.[6]

Method 2: Fischer-Speier Esterification This is a classic acid-catalyzed condensation between 4-(benzyloxy)phenethyl alcohol and decanoic acid.[7]

  • Causality: This approach is atom-economical but requires a strong acid catalyst (e.g., H₂SO₄, p-TsOH) and typically elevated temperatures to drive the equilibrium towards the product, often with removal of water.[7] The primary drawback is the potential for acid-catalyzed dehydration of the phenethyl alcohol at higher temperatures, leading to impurities and reduced yield.[6]

Table 2: Comparison of Primary Synthetic Routes

Parameter Acyl Chloride Route Fischer-Speier Esterification
Reagents Alcohol, Decanoyl Chloride, Base Alcohol, Decanoic Acid, Strong Acid Catalyst
Pros Milder conditions; avoids strong acid; generally high-yielding. Atom-economical; uses less expensive carboxylic acid.
Cons Decanoyl chloride is corrosive and moisture-sensitive; reaction reported as slow; generates stoichiometric waste (base hydrochloride).[6] Harsh conditions (acid, heat); equilibrium-limited; risk of alcohol dehydration and other side reactions.[6]

| Ideal For | Substrates sensitive to strong acid and high heat. | Large-scale production where cost of reagents is a key factor. |

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride (Illustrative)

  • To a stirred solution of 4-(benzyloxy)phenethyl alcohol (1.0 eq) and anhydrous triethylamine (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add decanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Synthesis via Fischer Esterification (Illustrative)

  • Combine 4-(benzyloxy)phenethyl alcohol (1.0 eq), decanoic acid (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Fit the reaction vessel with a Dean-Stark apparatus to azeotropically remove water.

  • Heat the mixture to reflux and maintain until no more water is collected.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the solution with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue via column chromatography or recrystallization.

Applications in Thermochromic Systems

The primary commercial value of this compound lies in its role as a key component in reversible thermochromic inks and materials.[1] These "smart" materials are used in applications ranging from novelty items and food packaging to security and anti-counterfeiting labels.[1],[8]

Mechanism of Action

Thermochromic inks based on leuco dyes operate through a three-component system, typically microencapsulated:

  • Color Former: A leuco dye, which is colorless or faintly colored in its isolated state.

  • Color Developer: A weak acid that protonates the leuco dye, inducing a molecular rearrangement that results in a colored state.

  • Co-Solvent/Regulator: A fusible solvent, such as this compound.

At low temperatures (below its melting point): The co-solvent is in a solid state. This solid matrix maintains intimate contact between the leuco dye and the developer, allowing them to form a colored complex. The ink appears colored.

At high temperatures (above its melting point): The co-solvent melts and becomes a liquid. In this liquid phase, it dissolves the leuco dye and developer, disrupting their interaction. The leuco dye reverts to its colorless state, and the ink appears transparent or colorless.[9]

The melting point of this compound (62-66 °C) dictates the activation temperature of the thermochromic system.[10] Its high boiling point and chemical stability contribute to the durability and reversibility of the color-changing effect.

thermochromic_mechanism cluster_cold Below Melting Point (e.g., < 62°C) cluster_hot Above Melting Point (e.g., > 66°C) cold_state Compound is SOLID Dye + Developer = Colored Complex hot_state Compound is LIQUID Dye & Developer Dissolved/Separated = Colorless cold_state->hot_state Heat hot_state->cold_state Cool

Caption: Role of the compound as a temperature-sensitive solvent switch.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

Table 3: Summary of Safety Information

Hazard Category Classification Precautionary Measures Source(s)
GHS Classification Not classified as a hazardous substance or mixture. Standard laboratory PPE (gloves, safety glasses). Avoid dust inhalation. [11]
Aquatic Hazard May cause long-lasting harmful effects to aquatic life (H413). Avoid release to the environment.

| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. | Seek medical attention if irritation persists. |[5] |

Note: While one supplier SDS classifies the compound as non-hazardous, another lists it as a potential skin and eye irritant. It is prudent to handle it with standard chemical precautions until definitive data is available.

Handling and Storage Protocol
  • Handling: Use in a well-ventilated area or under a fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11],[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.[1][11] Keep away from strong oxidizing agents.

Conclusion and Future Outlook

This compound is a well-defined specialty chemical with a critical role in the formulation of reversible thermochromic materials. Its specific thermal properties, governed by its unique molecular structure, make it an effective temperature-activated solvent switch. While its synthesis presents certain challenges that necessitate careful optimization, established chemical principles allow for its reliable production and characterization.

For the intended audience, while this compound does not have direct applications in drug development, its constituent parts—the benzyloxy-phenyl moiety—are present in various bioactive molecules and liquid crystals.[13],[14] This suggests that the core scaffold could be of interest for creating novel functional molecules in materials science or as building blocks in medicinal chemistry research, representing an avenue for future exploration.

References
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  • Suzhou Health Chemicals Co., Ltd. (n.d.). 848484-93-5|this compound.
  • Chemsrc. (2025, August 26). 2-[4-(Benzyloxy)phenyl]ethyl decanoate.
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  • Li, C., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis.
  • Mori, S., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Thermochromic ink.
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  • ChemicalBook. (2025, July 19). Decanoic acid, 2-[4-(phenylMethoxy)phenyl]ethyl ester - Safety Data Sheet.
  • Google Patents. (n.d.). CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Google Patents. (n.d.). CN102898289A - Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate.
  • Google Patents. (n.d.). US5294375A - Thermochromic materials.
  • Al-kadasi, R. M., et al. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • Google Patents. (n.d.). US6413305B1 - Thermochromic ink composition.
  • Spinetool. (n.d.). Thermochromic ink.
  • Patsnap. (2022, March 22). Preparation method of 4-benzyloxy phenyl ethyl n-decanoate.
  • ResearchGate. (n.d.). Summary of applications, types of thermochromic materials, and their....
  • Chemistry Steps. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Heide, M., et al. (2025, August 28). Analytical Methods.
  • Google Patents. (n.d.). US4717710A - Thermochromic composition.
  • AA Blocks. (2025, January 18). Safety Data Sheet.
  • HowStuffWorks. (2012, May 8). How Thermochromic Ink Works.
  • PubMed. (2023, May 23). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens.
  • SPLinx. (n.d.). Types of thermochromic inks and their applications.
  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives.
  • ResearchGate. (2025, August 6). Review on thermochromic materials: development, characterization, and applications.
  • ResearchGate. (2025, November 24). Thermochromic composite materials: synthesis, properties and applications.
  • Google Patents. (n.d.). CN111233631A - Method for preparing 3, 4-dihydroxy phenethyl alcohol.
  • ResearchGate. (n.d.). General mechanism of the Fischer-Speier esterification.
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Unveiling the Thermochromic Core of 4-(Benzyloxy)phenethyl decanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Static Color

Thermochromic materials, substances that change color in response to temperature fluctuations, are at the forefront of innovation in smart materials, finding applications in everything from advanced sensors to intelligent packaging.[1] This guide delves into the core mechanism of a specific thermochromic additive, 4-(Benzyloxy)phenethyl decanoate, providing a foundational understanding for its application and further development. While direct literature on the explicit thermochromic mechanism of this compound is nascent, this paper synthesizes established principles from related molecular classes to propose a scientifically grounded model.

Part 1: Physicochemical Profile of this compound

This compound is an organic ester with a molecular structure conducive to temperature-sensitive molecular arrangements.[2] Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₂₅H₃₄O₃
Molecular Weight 382.54 g/mol
Appearance Solid
Synonyms 2-[4-(Benzyloxy)phenyl]ethyl decanoate, Decanoic acid 2-[4-(phenylmethoxy)phenyl]ethyl ester[3]

The synthesis of this compound can be achieved through the reaction of 4-benzyloxyphenethyl alcohol with n-decanoyl chloride.[2] An alternative preparation involves the reaction of p-hydroxyphenethyl alcohol and benzyl chloride, followed by esterification with n-decanoyl chloride.[2]

Part 2: The Proposed Thermochromic Mechanism: A Liquid Crystalline Hypothesis

The thermochromic behavior of this compound is likely rooted in reversible, temperature-induced phase transitions, a hallmark of thermochromic liquid crystals.[4][5] The elongated molecular structure, featuring a flexible long alkyl chain (decanoate) and rigid aromatic groups (benzyloxy)phenethyl), is a strong indicator of potential liquid crystalline properties.

At lower temperatures, the molecules are expected to exist in a more ordered, crystalline or smectic phase. In this state, the molecules are tightly packed, and the material may appear opaque or have a specific color. As the temperature rises, the increased thermal energy overcomes the intermolecular forces, leading to a phase transition. This transition is not to a fully isotropic liquid state but to a mesophase, a state of matter intermediate between a conventional liquid and a solid crystal.[6]

In the context of thermochromism, a cholesteric (or chiral nematic) liquid crystal phase is often implicated. In this phase, the elongated molecules align in layers, with the direction of alignment in each layer slightly twisted relative to the layers above and below it. This helical structure selectively reflects light of a specific wavelength, which is dependent on the pitch of the helix (the distance over which the molecular orientation completes a 360° twist).[4]

Heating the material causes a change in the pitch of this helical structure. An increase in temperature typically leads to a decrease in the pitch, resulting in the reflection of shorter wavelengths of light.[4] This manifests as a color change, often progressing from red to green to blue as the temperature increases.[7][8] Upon cooling, the process reverses, and the material returns to its original color.

The following diagram illustrates this proposed mechanism:

Thermochromic_Mechanism Proposed Thermochromic Mechanism of this compound cluster_low_temp Low Temperature State cluster_high_temp High Temperature State Low_Temp Ordered Crystalline/Smectic Phase (Molecules are tightly packed) Low_Color Initial Color (e.g., Opaque/Red) Low_Temp->Low_Color Specific molecular arrangement reflects longer wavelengths High_Temp Cholesteric Liquid Crystal Phase (Helical molecular arrangement) Low_Temp->High_Temp Heating (Phase Transition) High_Temp->Low_Temp Cooling (Reversible) High_Color New Color (e.g., Blue/Violet) High_Temp->High_Color Altered helical pitch reflects shorter wavelengths Experimental_Workflow Experimental Workflow for Thermochromic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Thermo-Optical Characterization cluster_validation Mechanism Validation Synthesis Synthesize 4-(Benzyloxy)phenethyl decanoate Purification Purify by recrystallization Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) - Identify phase transition temperatures Purification->DSC UV_Vis Temperature-Dependent UV-Vis Spectroscopy - Correlate temperature with color change DSC->UV_Vis Inform temperature range XRD Temperature-Dependent X-Ray Diffraction (XRD) - Determine molecular packing DSC->XRD Inform temperature range Validation Correlate thermal transitions (DSC) with optical changes (UV-Vis) and structural changes (XRD) UV_Vis->Validation XRD->Validation

Caption: Integrated workflow for the characterization of thermochromic properties.

Temperature-Dependent X-Ray Diffraction (XRD)

To definitively confirm the liquid crystalline phases, temperature-dependent XRD is employed. [9][10]This technique provides information about the molecular packing and structure of the material at different temperatures.

Experimental Protocol:

  • Sample Preparation: A powdered sample of this compound is placed on a temperature-controlled stage in the XRD instrument.

  • Measurement: XRD patterns are collected at various temperatures, particularly at, below, and above the transition temperatures identified by DSC.

  • Data Analysis:

    • In the crystalline phase, sharp diffraction peaks are expected, indicative of long-range positional order.

    • In the smectic phase, a combination of sharp peaks (indicating layered structures) and a diffuse halo (indicating liquid-like order within the layers) would be observed.

    • In the cholesteric/nematic phase, the sharp peaks would disappear, and only a diffuse halo would remain, indicating orientational order but no positional order.

    • In the isotropic liquid phase, only a broad, diffuse scattering pattern will be present.

The observation of diffraction patterns characteristic of liquid crystalline phases at elevated temperatures would provide strong evidence for the proposed mechanism. Small-angle XRD can be particularly useful in identifying the lamellar structures of smectic and cholesteric phases. [11]

Conclusion

The thermochromic properties of this compound are proposed to originate from temperature-induced, reversible phase transitions characteristic of liquid crystals. The interplay between its flexible alkyl chain and rigid aromatic core likely facilitates the formation of ordered, low-temperature phases and temperature-sensitive, light-reflecting liquid crystalline mesophases. The outlined experimental workflow, integrating DSC, temperature-dependent UV-Vis spectroscopy, and XRD, provides a robust framework for validating this hypothesis and fully elucidating the core thermochromic mechanism of this promising smart material. This in-depth understanding is critical for the rational design and optimization of this compound in advanced applications.

References

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The Multifaceted Potential of 4-(Benzyloxy)phenethyl Decanoate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Formulation Scientists

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide delves into the synthesis, characterization, and diverse potential applications of 4-(Benzyloxy)phenethyl decanoate in the realm of materials science. Primarily recognized for its role as a thermochromic additive, this guide elucidates its function as a phase change solvent in leuco dye-based systems. Furthermore, we explore its prospective applications as a liquid crystal modifier and a bio-compatible plasticizer for sustainable polymers, drawing upon its unique molecular architecture which combines a rigid aromatic core with a flexible aliphatic chain. Detailed experimental protocols for its synthesis and incorporation into material formulations are provided, underpinned by a thorough analysis of the structure-property relationships that govern its performance. This document serves as a comprehensive resource for researchers and professionals in materials science and drug development, aiming to unlock the full potential of this versatile molecule.

Introduction: Unveiling a Molecule of Interest

This compound (CAS No. 848484-93-5) is an organic ester with the molecular formula C25H34O3. Its structure is characterized by a phenethyl alcohol backbone esterified with decanoic acid, and a benzyl ether group attached to the phenol moiety. This unique combination of a bulky, aromatic benzyloxy group, a phenethyl spacer, and a long, flexible decanoate tail imparts a range of physicochemical properties that are highly desirable in materials science. While its primary documented application is as a thermochromic additive, its molecular structure suggests a broader utility in areas such as liquid crystals and polymer science. This guide will provide a detailed exploration of both its established and potential applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C25H34O3[1]
Molecular Weight 382.54 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 62.0 to 66.0 °C[3]
Boiling Point 497.4±25.0 °C (Predicted)[2]
Purity >98.0% (GC)[3]

Core Application: A Key Component in Thermochromic Systems

The most well-documented application of this compound is as a thermochromic additive, specifically as a solvent or co-solvent in reversible thermochromic inks and coatings.[2] These materials change color in response to temperature fluctuations, a property harnessed in a variety of applications from smart packaging and textiles to security printing.

The Mechanism of Thermochromism

Thermochromic systems based on leuco dyes typically comprise three key components: a color former (leuco dye), a color developer, and a solvent or wax.[4] At temperatures below the solvent's melting point, the developer and the leuco dye are in close proximity, allowing for a proton transfer that locks the dye in its colored state. As the temperature rises and the solvent melts, it dissolves the components, causing the dye and developer to separate and leading to a reversible color change to a colorless or differently colored state. The melting point and latent heat of fusion of the solvent are critical parameters that dictate the temperature at which this color change occurs.

The Role of this compound

With a melting point in the range of 62-66°C, this compound is an ideal candidate for the solvent component in thermochromic formulations designed for moderate temperature applications.[3] The long decanoate chain provides a sharp melting transition, which is crucial for a distinct color change. The aromatic and polar nature of the benzyloxy-phenethyl portion of the molecule aids in the dissolution of the typically polar leuco dye and developer components.

Experimental Protocol: Formulation of a Thermochromic Ink

This protocol outlines the preparation of a basic thermochromic ink using this compound.

Materials:

  • Crystal Violet Lactone (Leuco Dye)

  • Bisphenol A (Developer)

  • This compound (Solvent)

  • Ink Vehicle (e.g., acrylic resin varnish)

  • Microencapsulation shell material (e.g., melamine-formaldehyde resin)

Procedure:

  • Preparation of the Thermochromic Core:

    • In a heated vessel, melt this compound at approximately 70-80°C.

    • Add the leuco dye and developer in a molar ratio of approximately 1:2 to the molten solvent. Stir until a homogeneous solution is obtained. The typical concentration of the dye and developer in the solvent is between 1-10% by weight.[5]

  • Microencapsulation:

    • The molten thermochromic core material is then encapsulated to protect it from the environment and to ensure its uniform dispersion in the final ink formulation.

    • A common method is in-situ polymerization, where a shell-forming monomer (e.g., melamine-formaldehyde) is polymerized at the oil-water interface of an emulsion containing the thermochromic core.

  • Ink Formulation:

    • The resulting microcapsules are filtered, washed, and dried.

    • The dried thermochromic pigment (microcapsules) is then dispersed into an ink vehicle, such as an acrylic resin varnish, to the desired concentration.[6]

Diagram 1: Thermochromic Mechanism Workflow

Thermochromic_Mechanism cluster_low_temp Below Melting Point (Colored State) cluster_high_temp Above Melting Point (Colorless State) Leuco_Dye_Solid Leuco Dye Developer_Solid Developer Leuco_Dye_Solid->Developer_Solid Proton Transfer Leuco_Dye_Dissolved Dissolved Leuco Dye Developer_Dissolved Dissolved Developer Solvent_Solid Solid this compound Solvent_Liquid Molten this compound Solvent_Solid->Solvent_Liquid Heating Solvent_Liquid->Solvent_Solid Cooling

Caption: Reversible thermochromic mechanism based on this compound.

Potential Application: A Building Block for Liquid Crystals

The molecular structure of this compound, with its rigid aromatic core and flexible alkyl chain, is reminiscent of calamitic (rod-shaped) liquid crystals.[7] The benzyloxy-phenethyl group can act as a mesogenic unit, while the decanoate tail provides the necessary flexibility and influences the phase transition temperatures.

Structure-Property Relationship in Liquid Crystals

The formation of liquid crystalline phases is highly dependent on the molecular geometry. The presence of a rigid core, often composed of phenyl rings, and a flexible terminal chain is a common feature of mesogenic molecules. The length and nature of the alkyl chain can significantly influence the type of mesophase (e.g., nematic, smectic) and the temperature range of its stability.[8] The benzyloxy group, in particular, has been shown to promote the formation of more ordered smectic phases in some liquid crystalline systems.[8]

Hypothetical Mesophase Behavior

While there are no direct studies on the liquid crystalline properties of this compound, we can hypothesize its potential behavior. The molecule's length and aspect ratio may allow for the formation of a nematic phase at elevated temperatures. The long decanoate chain could also favor the formation of a smectic A phase, where the molecules are arranged in layers. Further derivatization, such as introducing another aromatic ring to the decanoate chain, could enhance its mesogenic character and lead to a wider range of liquid crystalline phases.

Experimental Protocol: Synthesis of a Potential Liquid Crystal Precursor

This protocol describes the synthesis of 4-(benzyloxy)phenethyl alcohol, a key intermediate for creating a homologous series of esters to study their liquid crystalline properties.

Materials:

  • p-Hydroxyphenethyl alcohol

  • Benzyl chloride

  • Sodium hydroxide

  • Methanol

Procedure:

  • In a three-necked flask, dissolve p-hydroxyphenethyl alcohol in methanol.

  • Add an equimolar amount of benzyl chloride to the solution and stir.

  • Slowly add solid sodium hydroxide in portions, controlling the temperature.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, remove the methanol by distillation.

  • The resulting 4-(benzyloxy)phenethyl alcohol can then be esterified with a series of alkanoyl chlorides (including decanoyl chloride) to produce a range of 4-(benzyloxy)phenethyl alkanoates for liquid crystal studies.

Diagram 2: Synthesis of 4-(Benzyloxy)phenethyl Alkanoates

LC_Synthesis p_Hydroxyphenethyl_alcohol p-Hydroxyphenethyl alcohol Intermediate 4-(Benzyloxy)phenethyl alcohol p_Hydroxyphenethyl_alcohol->Intermediate NaOH, Methanol Benzyl_chloride Benzyl chloride Benzyl_chloride->Intermediate Final_Product 4-(Benzyloxy)phenethyl alkanoate Intermediate->Final_Product Pyridine Alkanoyl_chloride R-COCl (e.g., Decanoyl chloride) Alkanoyl_chloride->Final_Product

Caption: Synthetic pathway for 4-(Benzyloxy)phenethyl alkanoates.

Potential Application: A Bio-Based Plasticizer for Biodegradable Polymers

The demand for sustainable alternatives to petroleum-based plastics has led to increased interest in biodegradable polymers such as polylactic acid (PLA). However, these materials often suffer from brittleness, limiting their applications. Plasticizers are added to polymers to increase their flexibility and processability. Esters, particularly those with long alkyl chains, are known to be effective plasticizers.[9]

The Role of Aromatic Esters in Polymer Plasticization

This compound possesses the key structural features of an effective plasticizer: a polar aromatic head and a non-polar aliphatic tail. The aromatic portion can interact with the polymer chains, while the long decanoate tail can disrupt the intermolecular forces between polymer chains, increasing free volume and segmental mobility. This leads to a reduction in the glass transition temperature (Tg) and an increase in the elongation at break of the polymer. The use of aromatic-aliphatic copolyesters is a known strategy to combine good mechanical properties with biodegradability.[10]

Potential as a Sustainable Additive

Given that both the phenethyl alcohol precursor (derivable from amino acids) and decanoic acid (a fatty acid) can be sourced from renewable feedstocks, this compound presents an opportunity for the development of a bio-based plasticizer. Its relatively high molecular weight would also suggest lower migration rates from the polymer matrix compared to smaller plasticizers.

Experimental Protocol: Preparation and Characterization of Plasticized PLA Films

This protocol describes the preparation of PLA films plasticized with this compound and their subsequent characterization.

Materials:

  • Polylactic acid (PLA) pellets

  • This compound

  • Chloroform

  • Petri dishes

Procedure:

  • Solution Casting:

    • Dissolve a known amount of PLA in chloroform.

    • In a separate container, dissolve the desired amount of this compound (e.g., 5, 10, 15 wt% relative to PLA) in chloroform.

    • Mix the two solutions and stir for several hours to ensure homogeneity.

    • Pour the solution into a flat-bottomed petri dish and allow the solvent to evaporate slowly in a fume hood.

  • Characterization:

    • The resulting films can be characterized for their thermal and mechanical properties.

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the plasticized films. A significant decrease in Tg compared to pure PLA would indicate effective plasticization.

    • Tensile Testing: To measure the tensile strength and elongation at break. An increase in elongation at break would confirm the plasticizing effect.

Diagram 3: Mechanism of Plasticization

Plasticization_Mechanism cluster_unplasticized Unplasticized Polymer cluster_plasticized Plasticized Polymer Polymer_Chains_1 Polymer Chains Intermolecular_Forces Strong Intermolecular Forces Polymer_Chains_2 Polymer Chains Plasticizer This compound Polymer_Chains_2->Plasticizer Interaction Increased_Free_Volume Increased Free Volume cluster_unplasticized cluster_unplasticized cluster_plasticized cluster_plasticized cluster_unplasticized->cluster_plasticized Addition of Plasticizer

Caption: Schematic representation of polymer plasticization.

Conclusion and Future Outlook

This compound is a molecule with significant, and still largely untapped, potential in materials science. Its established role in thermochromic systems is just the beginning. The structural features of this compound strongly suggest its utility as a component in liquid crystal formulations and as a sustainable plasticizer for biodegradable polymers. Further research is warranted to fully characterize its mesomorphic behavior and to quantify its plasticizing efficiency in various polymer matrices. The synthesis of a homologous series of 4-(benzyloxy)phenethyl alkanoates would be a logical next step to systematically investigate the influence of the alkyl chain length on its material properties. As the demand for smart and sustainable materials continues to grow, molecules like this compound will undoubtedly play an increasingly important role in the development of next-generation technologies.

References

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  • Wang, J., et al. (2021). Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. Molecules, 26(16), 4945.
  • Al-Hamdani, A. H., et al. (2021). First mesomorphic and DFT characterizations for 3- (or 4-)
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  • Otón, J. M., et al. (2014). Synthesis and mesomorphic properties of (S)-4'-(1-methylheptyloxycarbonyl)biphenyl-4-yl 4-[3-(2,2,3,3,4,4,5,5,5-nonafluoropentyloxy)prop-1-oxy]benzoates. Liquid Crystals, 41(12), 1759-1767.
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A Strategic Approach to Unveiling the Bioactivity of 4-(Benzyloxy)phenethyl decanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Chemical Structure to Biological Function

In the landscape of drug discovery and development, the journey of a novel chemical entity from synthesis to potential therapeutic application is both systematic and exploratory. The compound at the center of this guide, 4-(Benzyloxy)phenethyl decanoate, presents an intriguing scaffold for biological investigation. While its current documented application lies in materials science as a thermochromic additive, its structural motifs—a phenethyl ester and a benzyloxy group—are well-represented in a multitude of biologically active molecules.[1][2] This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically screen this compound for a spectrum of potential biological activities. Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the strategic rationale behind each experimental decision.

Deconstructing the Molecule: A Rationale for Targeted Screening

The chemical architecture of this compound provides logical starting points for hypothesizing its potential biological roles.

  • The Phenethyl Ester Moiety: Phenethyl esters are a class of compounds with a diverse range of reported biological activities, including anti-tumor, antioxidant, anti-inflammatory, and immune-regulating properties.[3] A notable example is Caffeic Acid Phenethyl Ester (CAPE), an active component of propolis, which has been extensively studied for these effects.[3][4] This structural similarity suggests that this compound could exhibit comparable activities.

  • The Benzyloxy Group: The benzyloxy group is a common pharmacophore in medicinal chemistry, often introduced to enhance the biological activity of a lead compound.[5][6] It can influence factors such as metabolic stability, receptor binding, and cellular uptake.[7] Its presence in our target molecule further strengthens the rationale for a thorough biological activity screening. In some contexts, the benzyloxy group can act as a protecting group in organic synthesis, highlighting its role in the controlled construction of complex molecules.[8]

Based on this structural analysis, a primary screening cascade should focus on four key areas: cytotoxicity (anticancer potential), antimicrobial activity, antioxidant activity, and anti-inflammatory activity.

A Hierarchical Screening Strategy: Maximizing Efficiency and Insight

A tiered approach to screening is proposed to efficiently allocate resources and build a comprehensive biological profile of this compound.

Screening_Strategy cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays Cytotoxicity Cytotoxicity Dose-Response & IC50 Dose-Response & IC50 Cytotoxicity->Dose-Response & IC50 If Active Antimicrobial Antimicrobial Antimicrobial->Dose-Response & IC50 If Active Antioxidant Antioxidant Antioxidant->Dose-Response & IC50 If Active Anti-inflammatory Anti-inflammatory Anti-inflammatory->Dose-Response & IC50 If Active Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization End End Lead Optimization->End Start Start Start->Cytotoxicity Start->Antimicrobial Start->Antioxidant Start->Anti-inflammatory

Caption: A proposed hierarchical screening workflow for this compound.

Part 1: Foundational Assays for Broad-Spectrum Bioactivity

This section details the experimental protocols for the initial tier of screening, designed to provide a "yes/no" answer to the compound's activity in key biological areas.

Assessment of Cytotoxic Activity: A Gateway to Anticancer Potential

The initial evaluation of cytotoxicity is a critical step in drug discovery, providing insights into a compound's potential as an anticancer agent or, conversely, its general toxicity.[9] We will employ two robust and widely used colorimetric assays: the MTT and XTT assays.[10][11]

Principle: These assays measure the metabolic activity of cells, which in viable cells, reduces a tetrazolium salt to a colored formazan product.[12] The intensity of the color is directly proportional to the number of living cells.

Experimental Workflow:

Cytotoxicity_Workflow Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add 4-(Benzyloxy)phenethyl decanoate (various conc.) Incubation_24h->Compound_Addition Incubation_48h Incubate for 48h Compound_Addition->Incubation_48h Reagent_Addition Add MTT or XTT reagent Incubation_48h->Reagent_Addition Incubation_4h Incubate for 2-4h Reagent_Addition->Incubation_4h Measurement Measure absorbance Incubation_4h->Measurement Data_Analysis Calculate % viability Measurement->Data_Analysis

Caption: Workflow for MTT/XTT cytotoxicity assays.

Detailed Protocol: MTT Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical)) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells.

  • Controls:

    • Negative Control: Cells treated with vehicle (DMSO) only.[13][14]

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).[13][14]

    • Blank: Wells containing medium but no cells.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control.

Data Presentation:

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)% Cell Viability (HEK293)
0.1
1
10
50
100
Doxorubicin (10 µM)
Antimicrobial Activity Screening: Exploring a Broad Spectrum

Given that structurally related esters can exhibit antimicrobial properties, screening this compound against a panel of pathogenic bacteria and fungi is a logical step.[15] A comprehensive overview of various antimicrobial screening methods is available, with broth microdilution being a standard for determining the Minimum Inhibitory Concentration (MIC).[16][17]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19]

Experimental Workflow:

Antimicrobial_Workflow Compound_Dilution Serially dilute compound in 96-well plate Inoculation Add inoculum to wells Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation Visual_Assessment Visually assess for growth Incubation->Visual_Assessment MIC_Determination Determine MIC Visual_Assessment->MIC_Determination

Caption: Workflow for broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Microorganism Panel:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

    • Yeast: Candida albicans

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for yeast) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation: Add the inoculum to each well of the 96-well plate.

  • Controls:

    • Negative Control: Inoculum with vehicle (DMSO).

    • Positive Control: Inoculum with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

    • Sterility Control: Medium only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

MicroorganismMIC of this compound (µg/mL)MIC of Positive Control (µg/mL)
S. aureus
E. coli
C. albicans
Antioxidant Capacity Assessment: Scavenging Free Radicals

Antioxidant activity is a common feature of phenolic compounds and their derivatives.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are rapid and reliable methods for evaluating the free radical scavenging ability of a compound.

Principle: In the presence of an antioxidant, the stable colored radicals DPPH• and ABTS•+ are reduced to non-colored/less colored forms, and the change in absorbance is measured spectrophotometrically.

Detailed Protocol: DPPH Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Compound Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add the compound solutions and then the DPPH solution.

  • Controls:

    • Negative Control: Methanol with DPPH solution.

    • Positive Control: Ascorbic acid or Trolox with DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity.

Data Presentation:

Concentration (µg/mL)% DPPH Scavenging Activity
10
50
100
200
Ascorbic Acid (100 µg/mL)
Anti-inflammatory Activity: Targeting Key Enzymes

Inflammation is a complex biological process, and key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are crucial mediators.[20] In vitro assays for COX-1/COX-2 and 5-LOX inhibition can provide initial evidence of anti-inflammatory potential.[21][22]

Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of COX or LOX, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[20]

Detailed Protocol: COX-2 Inhibition Assay (Colorimetric)

  • Assay Kit: Utilize a commercially available COX-2 inhibitor screening kit.

  • Compound Preparation: Prepare various concentrations of this compound.

  • Reaction: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate according to the kit's instructions.

  • Measurement: The assay measures the production of PGF2α, a product of COX-2 activity, via a colorimetric reaction.[22]

  • Controls:

    • Negative Control: Reaction with vehicle (DMSO).

    • Positive Control: Reaction with a known COX-2 inhibitor (e.g., Celecoxib).[21]

  • Data Analysis: Calculate the percentage of COX-2 inhibition.

Data Presentation:

Concentration (µM)% COX-2 Inhibition
1
10
50
100
Celecoxib (10 µM)

Part 2: Ensuring Scientific Integrity and Trustworthiness

The validity of any screening campaign rests on the robustness of its experimental design and the rigor of its data analysis.

The Indispensable Role of Controls

Positive and negative controls are fundamental to ensuring the reliability of experimental results.[13][23][24]

  • Positive Controls: These are standards known to produce the expected effect. They validate that the assay is working correctly.[13][25] For instance, if the positive control in a cytotoxicity assay does not show cell death, the assay is invalid.

  • Negative Controls: These are typically the vehicle (e.g., DMSO) in which the test compound is dissolved. They establish a baseline and help to rule out effects caused by the solvent itself.[13][25]

Statistical Analysis: From Raw Data to Meaningful Conclusions

Appropriate statistical analysis is crucial for interpreting screening data and making informed decisions.

  • Replicates: All experiments should be performed with at least three biological replicates to ensure the reproducibility of the results.

  • Data Normalization: Raw data should be normalized to the negative control to determine the percentage of activity or inhibition.

  • Dose-Response Curves and IC50/EC50 Calculation: For active compounds, a dose-response curve should be generated by testing a wider range of concentrations. From this curve, the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be calculated using non-linear regression analysis. This is a critical parameter for quantifying a compound's potency.

  • Significance Testing: Statistical tests (e.g., t-test, ANOVA) should be used to determine if the observed effects are statistically significant compared to the negative control.[26][27]

Conclusion: A Path Forward

This guide provides a comprehensive and scientifically grounded framework for the initial biological activity screening of this compound. By systematically evaluating its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory potential, researchers can build a detailed profile of this compound's bioactivity. Positive "hits" from this primary screening will warrant progression to more in-depth mechanistic studies, ultimately paving the way for potential lead optimization and further development. The principles and protocols outlined herein are designed to ensure that the data generated is not only accurate but also provides a solid foundation for subsequent research endeavors.

References

  • Career Henan Chemical Co. 4-(Benzyloxy)
  • CymitQuimica. 4-(Benzyloxy)
  • MDPI. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. [Link]

  • National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • ResearchGate. Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays. [Link]

  • Science Ready. What are Positive and Negative Controls?. [Link]

  • MDPI. Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. [Link]

  • National Institutes of Health. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

  • National Institutes of Health. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]

  • MDPI. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. [Link]

  • National Institutes of Health. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. [Link]

  • National Institutes of Health. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]

  • National Institutes of Health. Statistical applications for in vitro diagnostic tests and other medical device clinical trials. [Link]

  • Patsnap. Preparation method of 4-benzyloxy phenyl ethyl n-decanoate. [Link]

  • MDPI. In Vitro Activity of Caffeic Acid Phenethyl Ester against Different Oral Microorganisms. [Link]

  • National Institutes of Health. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. [Link]

  • ACS Publications. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • ResearchGate. (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]

  • National Institutes of Health. Phthalic Acid Esters: Natural Sources and Biological Activities. [Link]

  • SpringerLink. Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays. [Link]

  • The Journal of Phytopharmacology. COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. [Link]

  • PubMed. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]

  • BioIVT. What Are Controls and Why Do We Need Them?. [Link]

  • Oreate AI Blog. Understanding Negative and Positive Controls in Scientific Experiments. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • ResearchGate. In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. [Link]

  • Microchem Laboratory. Antimicrobial Efficacy Screening. [Link]

  • ResearchGate. (PDF) Phenethyl alcohol is an effective non-traditional preservative agent for cosmetic preparations. [Link]

  • ResearchGate. Statistical Evaluation of the In Vitro Release Comparison Test for Semisolid Release Profiles. [Link]

  • ResearchGate. Determination of Bioactive Chemical Composition of Methanolic Leaves Extract of Sinapis arvensis Using GC-MS Technique. [Link]

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  • National Institutes of Health. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. [Link]

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  • National Institutes of Health. Statistical Issues and Analyses of in vivo and in vitro Genomic Data in order to Identify Clinically Relevant Profiles. [Link]

  • Research Journal of Pharmacy and Technology. Phytochemical analysis and In vitro screening of putative dual COX-2 / 5-LOX inhibitors from Cucumis ficifolius root as an Anti-inflammatory agent. [Link]

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  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

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The Strategic Utility of 4-(Benzyloxy)phenethyl Decanoate in Synthetic Chemistry: A Technical Primer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Complexity in Drug Development with Strategic Intermediates

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. The strategic use of synthetic intermediates, which act as pre-functionalized building blocks, can significantly streamline multi-step syntheses, improve yields, and facilitate the exploration of chemical space. This technical guide delves into the synthesis, properties, and versatile applications of 4-(Benzyloxy)phenethyl decanoate , a key intermediate for the generation of bioactive molecules. The core value of this intermediate lies in its dual functionality: a stable, protected phenolic moiety and a long-chain ester, offering a gateway to derivatives of tyrosol (4-hydroxyphenethyl alcohol), a compound of significant interest for its antioxidant and cardioprotective properties. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic deployment of this intermediate in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 848484-93-5
Molecular Formula C₂₅H₃₄O₃
Molecular Weight 382.54 g/mol
Appearance White to off-white solid
Boiling Point 497.4 ± 25.0 °C (Predicted)
Density 1.018 ± 0.06 g/cm³ (Predicted)
Storage Sealed in a dry place at room temperature.

The decanoate ester moiety imparts significant lipophilicity to the molecule, a property that can be strategically exploited in prodrug design to enhance membrane permeability.[1] The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, which is stable under a variety of reaction conditions but can be selectively removed when desired.

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process: the protection of the phenolic hydroxyl group of a suitable precursor, followed by esterification of the primary alcohol.

Stage 1: Benzyl Protection of 4-Hydroxyphenylethanol

The journey begins with the selective protection of the phenolic hydroxyl group of 4-hydroxyphenylethanol (tyrosol). The benzyl group is an ideal choice due to its stability and the numerous methods available for its subsequent removal.[2]

Synthesis_Stage1 Reactant1 4-Hydroxyphenylethanol Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 Benzyl Chloride Reactant2->Reaction Base Potassium Hydroxide Base->Reaction Solvent Toluene/Water Solvent->Reaction Product 4-(Benzyloxy)phenylethanol Reaction->Product

Figure 1: Synthesis of 4-(Benzyloxy)phenylethanol.

Protocol: Synthesis of 4-(Benzyloxy)phenylethanol

  • To a stirred solution of p-hydroxyphenylethanol in a biphasic solvent system of toluene and water, add a suitable base such as potassium hydroxide.

  • Slowly add benzyl chloride to the reaction mixture at a controlled temperature, typically not exceeding 30°C.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the organic layer is separated, washed, and the solvent removed under reduced pressure to yield the crude product.

  • Purification by column chromatography or recrystallization affords pure 4-(benzyloxy)phenylethanol.

Rationale: The use of a phase-transfer catalyst can be beneficial in this Williamson ether synthesis to improve the reaction rate and yield. The choice of a mild base and controlled temperature helps to minimize side reactions.

Stage 2: Esterification of 4-(Benzyloxy)phenylethanol

With the phenolic hydroxyl group protected, the primary alcohol of 4-(benzyloxy)phenylethanol is then esterified with decanoic acid or a more reactive derivative like decanoyl chloride.

Synthesis_Stage2 cluster_0 Esterification Method Reactant1 4-(Benzyloxy)phenylethanol Reaction Esterification Reactant1->Reaction Method1 Decanoyl Chloride (Schotten-Baumann conditions) Method1->Reaction Method2 Decanoic Acid (Fischer Esterification) Method2->Reaction Product This compound Reaction->Product

Figure 2: Esterification of 4-(Benzyloxy)phenylethanol.

Protocol 1: Esterification using Decanoyl Chloride

  • Dissolve 4-(benzyloxy)phenylethanol in a suitable aprotic solvent such as dichloromethane or toluene.

  • Add a base, for example, pyridine or triethylamine, to act as an acid scavenger.

  • Cool the mixture in an ice bath and slowly add decanoyl chloride.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Upon completion, the reaction mixture is washed sequentially with dilute acid, water, and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to give the crude product.

  • Purification is typically achieved by column chromatography.

Rationale: The use of an acyl chloride is a highly efficient method for esterification due to its high reactivity. However, this method can be slow and may not proceed to completion.

Protocol 2: Fischer Esterification with Decanoic Acid

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-(benzyloxy)phenylethanol, a slight excess of decanoic acid, and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid in a solvent that forms an azeotrope with water (e.g., toluene).

  • Heat the mixture to reflux. Water generated during the reaction is removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Monitor the reaction by observing the amount of water collected or by TLC analysis.

  • Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer, remove the solvent, and purify the residue by column chromatography.

Rationale: While Fischer esterification is a classic and cost-effective method, it is an equilibrium process.[3] The removal of water is crucial for achieving high yields. A potential side reaction to be aware of is the acid-catalyzed dehydration of 4-(benzyloxy)phenylethanol at higher temperatures.

The Role of this compound as a Synthetic Intermediate

The strategic value of this compound lies in its ability to serve as a protected precursor to 4-hydroxyphenethyl decanoate and subsequently, tyrosol. This unlocks access to a range of biologically active molecules. The phenethyl moiety is a common structural motif in many pharmaceuticals, including opioids.[4][5][6]

Deprotection: Unveiling the Phenolic Moiety

The critical step in utilizing this intermediate is the selective cleavage of the benzyl ether to unmask the phenolic hydroxyl group. Two primary methods are widely employed: catalytic hydrogenolysis and oxidative debenzylation.

Deprotection cluster_1 Deprotection Method Intermediate This compound Cleavage Benzyl Ether Cleavage Intermediate->Cleavage MethodA Catalytic Hydrogenolysis (H₂, Pd/C) MethodA->Cleavage MethodB Oxidative Debenzylation (DDQ, visible light) MethodB->Cleavage Product_phenol 4-Hydroxyphenethyl decanoate Cleavage->Product_phenol

Sources

A Technical Guide to the Solubility of 4-(Benzyloxy)phenethyl Decanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of pharmaceutical development, materials science, and cosmetic formulation, a thorough understanding of a compound's solubility is a cornerstone of rational product design. Solubility dictates formulation strategies, bioavailability, and ultimately, a product's efficacy and stability. This guide provides an in-depth technical examination of the solubility characteristics of 4-(Benzyloxy)phenethyl decanoate (CAS 848484-93-5), a molecule with potential applications as a solvent for specialized inks.[1]

As specific experimental solubility data for this compound is not widely published, this document will focus on a two-pronged approach:

  • Theoretical Solubility Prediction: Based on a first-principles analysis of the molecule's physicochemical properties.

  • Experimental Protocol for Solubility Determination: A rigorous, step-by-step methodology for researchers to accurately quantify its solubility in various organic solvents.

This dual approach provides both a predictive framework and the practical tools necessary for researchers to generate precise, reliable solubility data in their own laboratory settings.

Physicochemical Profile of this compound

Understanding the solubility of a molecule begins with a detailed analysis of its structure. The fundamental principle of "like dissolves like" governs solubility, meaning substances with similar polarities and intermolecular forces tend to be miscible.[2][3]

Molecular Structure: C₂₅H₃₄O₃ Molecular Weight: 382.54 g/mol [4] Physical State: Solid (White to light yellow powder or crystal)[4] Melting Point: 62.0 to 66.0 °C[4]

The structure of this compound can be deconstructed into three key regions:

  • A long, nonpolar alkyl chain: The C10 decanoate tail is a significant hydrophobic region, dominated by weak van der Waals forces. This feature strongly favors solubility in nonpolar solvents.

  • Two aromatic rings: The phenethyl and benzyl groups are also largely nonpolar and contribute to the molecule's hydrophobic character. They can, however, participate in π-stacking interactions.

  • Ester and Ether functional groups: The ester (-COO-) and ether (-O-) linkages introduce some polarity through their permanent dipoles. The oxygen atoms in these groups can act as hydrogen bond acceptors, but the molecule lacks any hydrogen bond donors (like -OH or -NH groups).

Overall, the molecule is large and predominantly nonpolar. Its significant hydrophobic character will be the primary driver of its solubility behavior.[5]

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound across a spectrum of common organic solvents. This qualitative assessment is crucial for initial solvent screening and experimental design.

SolventSolvent ClassPredicted SolubilityRationale
Hexane, Heptane Nonpolar, AliphaticHigh The long alkyl chains of the solvent interact favorably with the decanoate tail and aromatic rings of the solute.[6]
Toluene Nonpolar, AromaticHigh Excellent solvent due to favorable interactions (van der Waals and potential π-stacking) between the aromatic rings of both solvent and solute.[6]
Dichloromethane (DCM) Moderately Polar, AproticHigh DCM is an effective solvent for a wide range of organic compounds and should readily dissolve this molecule.
Diethyl Ether Slightly Polar, AproticHigh The ether's small polar region and larger nonpolar alkyl chains make it a good match for the solute's mixed characteristics.
Ethyl Acetate Moderately Polar, AproticHigh The ester functionality of the solvent is compatible with the solute's ester and ether groups, while its overall polarity is suitable.
Tetrahydrofuran (THF) Moderately Polar, AproticHigh A versatile solvent that should easily solvate the molecule.
Acetone Polar, AproticModerate to Low The higher polarity of acetone may lead to less favorable interactions with the large nonpolar sections of the solute.
Acetonitrile Polar, AproticLow The highly polar nature of acetonitrile makes it a poor solvent for predominantly nonpolar compounds.
Methanol, Ethanol Polar, ProticVery Low / Insoluble These solvents are dominated by strong hydrogen-bonding networks. The solute cannot donate hydrogen bonds to break into this network, and its large hydrophobic structure prevents dissolution.
Water Polar, ProticInsoluble The molecule's inability to overcome the strong hydrogen bonding of water and its significant hydrophobic character will make it virtually insoluble.[7]

Experimental Protocol: Determination of Equilibrium Solubility

To move from prediction to quantitative data, a robust experimental method is required. The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound and is recommended by the Organisation for Economic Co-operation and Development (OECD).[8][9] The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After phase separation, the concentration of the solute in the saturated solution is determined using a suitable analytical technique.

Required Materials and Equipment
  • This compound (purity >98%)[4]

  • HPLC-grade organic solvents

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or orbital incubator

  • Centrifuge capable of holding the vials

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (HPLC-UV)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solute into vial B Add precise volume of solvent A->B C Agitate at constant T (e.g., 25°C for 24-48h) B->C D Allow to settle (optional, 1-2h) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (0.22 µm syringe filter) E->F G Prepare serial dilutions of saturated solution F->G H Analyze by HPLC-UV G->H I Calculate concentration using calibration curve H->I

Sources

Spectroscopic Characterization of 4-(Benzyloxy)phenethyl Decanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectroscopic data for 4-(Benzyloxy)phenethyl decanoate, a compound of interest for researchers and professionals in drug development and materials science. Given the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this guide synthesizes predicted spectroscopic data based on established principles and data from analogous structures. This approach offers a robust framework for the characterization and quality control of this compound.

Molecular Structure and Properties

This compound (CAS No: 848484-93-5) is an ester combining a benzyloxy-substituted phenethyl alcohol with decanoic acid.[1] Its molecular formula is C₂₅H₃₄O₃, with a corresponding molecular weight of approximately 382.54 g/mol .[2] The compound is typically a white to light yellow solid at room temperature.[3][4]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample ~5-10 mg of This compound Vortex Vortex to dissolve Sample->Vortex Solvent ~0.7 mL of CDCl₃ (with 0.03% TMS) Solvent->Vortex NMR_Tube Transfer to 5 mm NMR tube Vortex->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer Lock Lock on Deuterium Signal Spectrometer->Lock Shim Shim Magnet Field Lock->Shim Acquire_1H Acquire ¹H Spectrum (e.g., 16 scans) Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum (e.g., 1024 scans) Acquire_1H->Acquire_13C FID Raw FID Data Acquire_13C->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate to TMS (0 ppm) Baseline->Calibrate Integrate Integration (¹H) Calibrate->Integrate

Caption: A typical workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. [4]The IR spectrum of this compound is expected to be dominated by strong absorptions from the ester group and the aromatic rings.

Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale/Reference
~3030MediumAromatic C-H StretchCharacteristic of sp² C-H bonds in the benzene rings.
~2925, 2855StrongAliphatic C-H StretchAsymmetric and symmetric stretching of the CH₂ and CH₃ groups in the decanoate and phenethyl moieties. A compound with a long alkyl chain showed similar strong absorptions at 2919 and 2847 cm⁻¹. [2]
~1735StrongC=O Stretch (Ester)The carbonyl stretch is a very strong and characteristic absorption for esters, typically found around 1750-1735 cm⁻¹. [5]
~1610, 1510MediumC=C Stretch (Aromatic)Skeletal vibrations of the aromatic rings.
~1240StrongAsymmetric C-O-C Stretch (Ester)Esters typically show two C-O stretching bands. This is the asymmetric stretch. [5]
~1170StrongSymmetric C-O-C Stretch (Ester)The symmetric C-O stretch in esters. [5]
~1100MediumAr-O-C Stretch (Ether)Stretching vibration of the benzylic ether linkage.
~740, 695StrongC-H Out-of-Plane BendingCharacteristic of monosubstituted benzene (from the benzyl group).
Experimental Protocol for FT-IR Spectroscopy

FTIR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Small amount of solid This compound ATR_Crystal Place on ATR Crystal Sample->ATR_Crystal FTIR_Spectrometer FTIR Spectrometer ATR_Crystal->FTIR_Spectrometer Background Collect Background Spectrum (clean ATR crystal) FTIR_Spectrometer->Background Sample_Spectrum Collect Sample Spectrum (e.g., 32 scans) Background->Sample_Spectrum Interferogram Raw Interferogram Sample_Spectrum->Interferogram FT Fourier Transform Interferogram->FT Correction ATR and Baseline Correction FT->Correction Spectrum Final Transmittance/%T Spectrum Correction->Spectrum

Caption: Workflow for obtaining an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

Upon electron ionization, this compound is expected to produce a molecular ion peak (M⁺˙) and several characteristic fragment ions.

m/zProposed FragmentRationale/Reference
382[C₂₅H₃₄O₃]⁺˙Molecular ion (M⁺˙).
213[C₁₅H₁₃O]⁺Fragment resulting from the cleavage of the ester bond, retaining the benzyloxyphenethyl portion.
155[C₁₀H₁₉O]⁺Decanoyl cation, formed by cleavage of the bond between the carbonyl carbon and the phenethyl oxygen. A common fragmentation for esters. [6]
127[C₁₀H₁₉]⁺Decyl cation, from loss of CO from the decanoyl cation.
105[C₇H₅O]⁺Benzoyl cation, can arise from rearrangements.
91[C₇H₇]⁺Tropylium ion, a very stable fragment characteristic of benzyl groups.
Key Fragmentation Pathways

MS_Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 M [M]⁺˙ m/z = 382 F1 [C₁₅H₁₃O]⁺ m/z = 213 M->F1 - C₁₀H₁₉O₂ F3 [C₁₀H₁₉O]⁺ m/z = 155 M->F3 - C₁₅H₁₅O F2 [C₇H₇]⁺ m/z = 91 F1->F2 - C₈H₆O F4 [C₁₀H₁₉]⁺ m/z = 127 F3->F4 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_sample_prep Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output Sample Dilute solution of This compound in a volatile solvent (e.g., MeOH) GC_MS Direct infusion or GC injection Sample->GC_MS Ionization Electron Ionization (EI) (70 eV) GC_MS->Ionization Mass_Analyzer Quadrupole or Time-of-Flight (TOF) Mass Analyzer Ionization->Mass_Analyzer Detector Electron Multiplier Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (Relative Abundance vs. m/z) Detector->Mass_Spectrum

Caption: A generalized workflow for obtaining an EI mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By combining theoretical predictions with data from analogous compounds, a detailed and scientifically grounded framework for the NMR, IR, and MS analysis of this molecule has been established. These data and protocols can serve as a valuable resource for researchers in the synthesis, purification, and application of this and structurally related compounds, ensuring product quality and facilitating further research and development.

References

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-(diethylamino)benzylidene-4'-dodecyloxyaniline. Retrieved from [Link]

  • Scientific Reports. (2022). FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

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Thermal stability and degradation of "4-(Benzyloxy)phenethyl decanoate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Thermal Stability and Degradation Profile of 4-(Benzyloxy)phenethyl Decanoate

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of this compound. As a molecule featuring both a benzyl ether and a decanoate ester linkage, understanding its behavior under thermal stress is paramount for ensuring its quality, safety, and efficacy in pharmaceutical applications. This document outlines a cohesive strategy employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and a stability-indicating High-Performance Liquid Chromatography (HPLC) method. We delve into the causality behind the selected analytical techniques, provide detailed, self-validating experimental protocols, and elucidate the potential degradation mechanisms. The insights herein are designed to empower researchers in the development of robust formulations and the establishment of appropriate storage and handling conditions.

Introduction and Strategic Overview

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that directly influences its safety and therapeutic efficacy. For this compound, a compound with a molecular structure incorporating both ether and ester functionalities, a thorough investigation into its degradation profile is not merely a regulatory requirement but a scientific necessity. Thermal degradation, in particular, can be a significant concern during manufacturing (e.g., heat sterilization, drying), long-term storage, and shipping.

The objective of this guide is to present a robust analytical framework for characterizing the thermal stability of this compound. Our approach is tripartite:

  • Assess Bulk Thermal Stability: Employing TGA and DSC to determine the temperature thresholds for mass loss and thermal events such as melting and decomposition.

  • Induce and Identify Degradants: Utilizing a forced degradation (stress testing) methodology, as recommended by the International Council for Harmonisation (ICH) guidelines, to generate potential degradation products under relevant stress conditions.[1][2][3]

  • Develop a Stability-Indicating Method: Establishing a validated HPLC method capable of separating the intact parent compound from all process-related impurities and potential degradation products, thus allowing for accurate quantification of stability over time.[4][5]

This integrated workflow ensures that the degradation pathways are understood, and that a reliable analytical method is available to monitor the stability of the compound throughout its lifecycle.

Physicochemical Properties of this compound

A foundational understanding of the molecule's basic properties is essential before proceeding with stability studies.

PropertyValueSource
Chemical Name 2-[4-(Phenylmethoxy)phenyl]ethyl Decanoate
Molecular Formula C₂₅H₃₄O₃
Molecular Weight 382.54 g/mol
Appearance White to light yellow powder/crystal
Melting Point 62.0 to 66.0 °C
Boiling Point (Predicted) 497.4 ± 25.0 °C[6]
CAS Number 848484-93-5

Methodologies for Thermal and Chemical Stability Assessment

The selection of analytical techniques is driven by the specific information required at each stage of the stability investigation. TGA and DSC provide a macroscopic view of thermal stability, while forced degradation coupled with HPLC provides a detailed, molecular-level understanding of the degradation pathways.

G cluster_0 Phase 1: Intrinsic Stability Assessment cluster_1 Phase 2: Degradation Pathway Identification cluster_2 Phase 3: Analytical Method & Analysis cluster_3 Phase 4: Final Output API 4-(Benzyloxy)phenethyl Decanoate (API) TGA Thermogravimetric Analysis (TGA) API->TGA Mass Loss vs. Temp DSC Differential Scanning Calorimetry (DSC) API->DSC Heat Flow vs. Temp Forced_Deg Forced Degradation (Thermal, Hydrolytic, Oxidative) API->Forced_Deg Report Comprehensive Stability Profile TGA->Report DSC->Report HPLC Stability-Indicating HPLC-DAD/MS Method Forced_Deg->HPLC Analysis Separation & Quantification of Degradants HPLC->Analysis ID Structure Elucidation (e.g., LC-MS/MS) Analysis->ID ID->Report

Caption: Integrated workflow for stability assessment.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere.[7][8] Its primary purpose here is to identify the temperature at which the compound begins to physically volatilize or chemically decompose, resulting in mass loss. This provides a clear, quantitative measure of the upper-temperature limit for the compound's stability.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11] It is an invaluable tool for identifying thermal events such as melting, crystallization, and decomposition.[9][10][12] For this compound, DSC will precisely determine its melting point and associated enthalpy, and reveal the onset temperature of any exothermic or endothermic decomposition events, which often follow melting at higher temperatures.

Forced Degradation (Stress Testing)

Causality: The goal of forced degradation is to intentionally degrade the sample under conditions more severe than accelerated stability testing to identify the likely degradation products.[2][3] This process is fundamental to developing and validating a truly stability-indicating analytical method.[3][13] According to ICH guidelines, stress conditions should include acid and base hydrolysis, oxidation, heat, and photolysis to cover the most probable degradation routes.[1] The target degradation is typically 5-20%, which is sufficient to generate and detect degradation products without destroying the sample to an extent that would make analysis impractical.[1][13]

High-Performance Liquid Chromatography (HPLC)

Causality: A stability-indicating HPLC method is one that can accurately and selectively quantify the decrease in the concentration of the active drug, separate from its degradation products, process impurities, and other potential components in a sample matrix.[5][14] Reversed-phase HPLC with Diode-Array Detection (DAD) is the workhorse for this application, as it allows for the separation of compounds with varying polarities and provides spectral information to assess peak purity.[15]

Experimental Protocols

The following protocols are designed to be self-validating by including system suitability checks and controls, ensuring the reliability and reproducibility of the generated data.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared aluminum or platinum pan.

  • Analysis: Place the sample pan in the TGA furnace.

  • Heating Program: Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

  • Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.

  • Data Acquisition: Record the mass loss (%) and its first derivative (DTG) as a function of temperature.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use an empty, sealed pan as the reference.

  • Analysis: Place the sample and reference pans in the DSC cell.

  • Heating Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 50 mL/min.

  • Data Acquisition: Record the heat flow (mW) as a function of temperature. Determine the onset temperature, peak maximum, and enthalpy (ΔH) for all observed thermal events.

Protocol: Forced Degradation Studies

Prepare stock solutions of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).

Stress ConditionProcedure
Acid Hydrolysis Mix stock solution with an equal volume of 1 M HCl. Heat at 80 °C for 24 hours. Neutralize with 1 M NaOH before analysis.
Base Hydrolysis Mix stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Mix stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Store the solid API in a hot air oven at 105 °C for 48 hours.[4] Also, heat the stock solution at 80 °C for 48 hours.
Photolytic Degradation Expose the solid API and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). Maintain a control sample protected from light.
Protocol: Stability-Indicating HPLC Method
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD detector.

  • Method Parameters:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 0-5 min (50% B), 5-25 min (50% to 95% B), 25-30 min (95% B), 30-31 min (95% to 50% B), 31-35 min (50% B)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection DAD, 220 nm and 270 nm

    | Injection Volume | 10 µL |

  • Analysis Procedure:

    • Inject the un-stressed sample to determine the retention time and purity of the parent peak.

    • Inject each stressed sample.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • Use the DAD to check for peak purity of the parent peak in the presence of degradants.

Anticipated Results and Degradation Pathways

Predicted Thermal Behavior

Based on the structure and known properties of similar compounds, the following thermal profile is anticipated.

Table: Illustrative TGA and DSC Data for this compound

AnalysisParameterPredicted Value/ObservationInterpretation
DSC Melting Endotherm (T_onset)~62 °CCorresponds to the melting of the crystalline solid.
Enthalpy of Fusion (ΔH_fus)Sample-dependentEnergy required to melt the solid.
Decomposition (T_onset)> 250 °COnset of exothermic or endothermic decomposition.
TGA T_5% (Temperature at 5% Mass Loss)> 220 °CInitial temperature of significant mass loss due to volatilization or decomposition.
Major Mass Loss Event250 - 400 °CPrimary decomposition region for the organic structure.
Potential Degradation Pathways

The molecular structure of this compound contains two primary loci for degradation: the ester linkage and the benzyl ether linkage .

  • Ester Hydrolysis: The decanoate ester is susceptible to cleavage under both acidic and basic conditions, yielding 4-(Benzyloxy)phenethyl alcohol and decanoic acid. This is a common degradation pathway for ester-containing drugs.[16]

  • Ether Cleavage: Benzyl ethers are generally stable but can be cleaved under harsh conditions.[17] Oxidative stress or strong acidic conditions could lead to the cleavage of the C-O bond.[18][19] This could proceed via oxidation of the benzylic methylene group to form a hemiacetal that subsequently decomposes.[19] Another possibility is reductive cleavage (hydrogenolysis), though less common in typical forced degradation, which would yield 4-hydroxyphenethyl decanoate and toluene.[18][20]

Sources

A Comprehensive Technical Guide to 4-(Benzyloxy)phenethyl Decanoate for Advanced Liquid Crystal Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4-(Benzyloxy)phenethyl decanoate is a calamitic (rod-shaped) thermotropic liquid crystal candidate whose molecular architecture is of significant interest for fundamental and applied materials science.[1][2] This guide, intended for researchers and drug development professionals, provides an in-depth examination of its synthesis, purification, and physicochemical characterization. By elucidating the causal relationships between its structural components and mesomorphic behavior, this document serves as a practical handbook for harnessing its potential in advanced applications, from display technologies to smart materials. Every protocol herein is designed as a self-validating system, ensuring scientific rigor and reproducibility.

Introduction to Phenethyl Decanoate Derivatives in Liquid Crystal Science

The field of liquid crystals (LCs) is driven by the precise engineering of molecular structures to elicit specific, ordered states of matter that are intermediate between a crystalline solid and an isotropic liquid. These states, or mesophases, are highly sensitive to molecular geometry, intermolecular forces, and thermal energy.[3]

1.1. The Importance of Molecular Structure in Liquid Crystal Design

Calamitic liquid crystals are typically composed of a rigid core, flexible terminal chains, and sometimes lateral substituents.[2] The rigid core, often comprising linked aromatic rings, provides the necessary anisotropy for long-range orientational order, while the flexible chains influence the melting point and the stability of the mesophases.[2][4] The interplay between these components dictates the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.[1][5]

1.2. The Phenethyl Ester Moiety: A Versatile Structural Motif

The this compound molecule is built upon a calamitic framework. It consists of a rigid core made of two phenyl rings linked by an ethyl ester group, a flexible decanoate (C10) chain at one end, and a bulky benzyloxy group at the other. The ester linkage contributes to the molecular polarity and linearity, which are crucial for forming stable mesophases.[4] The long alkyl chain enhances molecular interactions and can promote the formation of more ordered smectic phases.[6]

Synthesis and Purification of this compound

The synthesis of high-purity liquid crystal materials is paramount, as even minor impurities can dramatically alter phase transition temperatures and textures. The described two-step synthesis is a reliable method for producing this compound.[7]

2.1. Strategic Approach and Retrosynthetic Analysis

The synthesis involves two primary transformations:

  • Williamson Ether Synthesis: Protection of the phenolic hydroxyl group of p-hydroxyphenethyl alcohol with a benzyl group. This step prevents unwanted side reactions during the subsequent esterification.

  • Esterification: Coupling of the resulting 4-(benzyloxy)phenethyl alcohol with n-decanoyl chloride to form the final ester product.

This strategy ensures a high-yield, clean reaction pathway with straightforward purification.

2.2. Detailed Step-by-Step Synthesis Protocol

Step A: Synthesis of 4-(Benzyloxy)phenethyl alcohol [7]

  • In a clean, dry three-necked flask equipped with a reflux condenser and magnetic stirrer, dissolve p-hydroxyphenethyl alcohol and an equivalent amount of benzyl chloride in methanol.

  • Stir the mixture to ensure homogeneity.

  • Add solid sodium hydroxide in three separate batches. After each addition, heat the mixture to reflux and maintain for 30 minutes. This portion-wise addition controls the exothermicity of the reaction.

  • After the final reflux period, cool the reaction mixture to approximately 50°C.

  • Distill the methanol solvent under reduced pressure. The resulting crude product is 4-(benzyloxy)phenethyl alcohol, which can be used in the next step without further purification.

Step B: Synthesis of this compound [7]

  • Cool the crude 4-(benzyloxy)phenethyl alcohol from Step A to below 20°C in an ice bath. This is critical to moderate the reactivity of the upcoming acylation.

  • Slowly add an equimolar amount of n-decanoyl chloride dropwise to the cooled alcohol while stirring vigorously. The reaction is exothermic, and maintaining a low temperature prevents the formation of byproducts.

  • Once the addition is complete, allow the reaction to proceed for several hours until completion (monitored by TLC).

  • Quench the reaction by adding a large volume of water. The product, being insoluble in water, will precipitate out as a solid.

  • Collect the crude product by centrifugation or vacuum filtration.

  • Purify the crude solid by recrystallization from ethanol. Heating to dissolve, followed by slow cooling, will yield the refined this compound as a white or light yellow crystalline solid.

2.3. Structural Confirmation The identity and purity of the final product must be confirmed using standard analytical techniques:

  • NMR Spectroscopy: To confirm the molecular structure.

  • FTIR Spectroscopy: To verify the presence of the ester carbonyl group (~1730 cm⁻¹) and the ether linkage.

  • Mass Spectrometry: To confirm the molecular weight (382.54 g/mol ).[8]

Physicochemical Characterization and Liquid Crystalline Properties

A multi-technique approach is essential for unambiguously identifying and characterizing the mesophases of a new liquid crystal compound.[9][10][11] The logical workflow involves first identifying thermal transitions using DSC, then visualizing the corresponding phases with POM, and finally determining the detailed structure with XRD.

3.1. Experimental Workflow for Characterization

The characterization process follows a logical sequence to build a complete picture of the material's thermal behavior.

G cluster_synthesis Synthesis & Purification cluster_analysis Mesophase Characterization synthesis Synthesis of This compound purification Recrystallization & Purity Check (>98%) synthesis->purification dsc DSC Analysis (Identify Transition Temps, T) purification->dsc pom POM Analysis (Visualize Textures at T) dsc->pom Guides Temperature for Observation xrd XRD Analysis (Determine Phase Structure) pom->xrd Identifies Regions of Interest interpretation Structure-Property Relationship xrd->interpretation Confirms Mesophase Type

Caption: Logical workflow for the synthesis and characterization of liquid crystals.

3.2. Key Analytical Techniques

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material.[12][13] It provides precise temperatures and enthalpy values for events like melting, crystallization, and liquid crystal phase transitions.[10]

  • Experimental Protocol:

    • Accurately weigh 3-5 mg of the purified this compound into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (isotropic liquid state).

    • Cool the sample at the same rate back to room temperature.

    • Perform a second heating and cooling cycle. This second cycle is crucial as it removes any prior thermal history of the sample, ensuring the observed transitions are intrinsic and reproducible.[14]

    • Analyze the thermogram from the second heating scan to determine the transition temperatures (peak onset) and enthalpies (peak area).

  • Expected Results: The DSC thermogram will show endothermic peaks corresponding to the crystal-to-mesophase and mesophase-to-isotropic liquid transitions upon heating. The melting point for a high-purity sample is expected in the range of 62.0 to 66.0 °C.

3.2.2. Polarized Optical Microscopy (POM)

POM is the primary tool for visualizing the unique optical textures of liquid crystal phases, allowing for their identification.[15][16][17] Anisotropic liquid crystal phases are birefringent and produce characteristic patterns when viewed between crossed polarizers.[1][9]

  • Experimental Protocol:

    • Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

    • Position the slide on a hot stage attached to the polarizing microscope.

    • Heat the sample into the isotropic liquid phase (it will appear dark under crossed polarizers).

    • Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min).

    • Carefully observe the sample as it cools through the transition temperatures identified by DSC.

    • Record the textures observed for each mesophase. For example, a nematic phase might show a schlieren texture, while a smectic A phase could exhibit a focal-conic fan texture.[1][11]

3.2.3. X-Ray Diffraction (XRD)

XRD provides definitive information about the long-range positional order within a material, allowing for the unambiguous identification of the mesophase structure.[9][18][19][20]

  • Experimental Protocol:

    • Load the sample into a thin-walled capillary tube.

    • Mount the capillary in a temperature-controlled holder within the XRD instrument.

    • Heat or cool the sample to the desired mesophase temperature (as determined by DSC and POM).

    • Acquire the diffraction pattern.

    • Analyze the pattern for characteristic features. A smectic A phase, for instance, will show a sharp reflection at a low angle corresponding to the smectic layer spacing and a diffuse halo at a wide angle related to the average intermolecular distance within the layers.[2]

Structure-Property Relationships and Performance Insights

The specific molecular features of this compound directly influence its liquid crystalline behavior.

  • Rigid Core: The two phenyl rings connected by the ethyl group create a rigid, linear core essential for calamitic mesophase formation.[2]

  • Flexible Decanoate Chain: The ten-carbon chain provides flexibility and promotes intermolecular interactions. Longer chains tend to stabilize smectic phases over nematic phases due to increased van der Waals forces.[6]

  • Terminal Benzyloxy Group: This bulky group at the other end of the molecule influences molecular packing. Its size can disrupt perfect crystalline packing, potentially lowering the melting point and broadening the mesophase temperature range.[21]

Data Summary Table

PropertyValueSignificance
Molecular Formula C₂₅H₃₄O₃Provides elemental composition.[8]
Molecular Weight 382.54 g/mol Influences intermolecular forces.
Physical State Solid at 20°CCrystalline at room temperature.
Melting Point 62.0 - 66.0 °CTransition from solid to first mesophase.
Purity >98.0% (GC)High purity is essential for reproducible results.

Applications and Future Research Directions

The unique properties of this compound make it a candidate for several advanced applications:

  • Display Technologies: As a component in liquid crystal display (LCD) mixtures, where its properties could be tuned to optimize contrast and switching speeds.

  • Thermochromic Materials: The molecule is noted as a thermochromic additive, suggesting its phase transitions could be exploited for temperature-sensing applications.[7]

  • Drug Delivery: The amphiphilic nature of the molecule could be explored for the formulation of ordered drug delivery systems.

Future research should focus on synthesizing homologous series with varying alkyl chain lengths (decanote replaced with octanoate, dodecanoate, etc.) to systematically study the effect of chain length on the stability and type of mesophases formed.

Conclusion

This compound represents a well-defined molecular platform for investigating the fundamental principles of liquid crystal science. Its synthesis is robust, and its characterization via the synergistic use of DSC, POM, and XRD provides a clear and comprehensive understanding of its mesomorphic behavior. The insights gained from studying this and related compounds are crucial for the rational design of new materials with tailored properties for next-generation technologies.

References

  • An, J. G., Hina, S., Yang, Y., Xue, M., & Liu, Y. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Journal of Chemical and Pharmaceutical Research, 8(7), 398-406.
  • ACS Publications. (n.d.). Structure–Property Relationships for the Electronic Applications of Bis-Adduct Isomers of Phenyl-C61 Butyric Acid Methyl Ester. Chemistry of Materials. Retrieved from [Link]

  • Al-Rawi, A. M., & Albert, S. K. (2013). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 14(7), 13839–13853.
  • Muhammad, S. T., et al. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 825-836.
  • ResearchGate. (n.d.). Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]

  • Ha, S. T. (2006). Synthesis and Characterization of Some Calamitic Liquid Crystals Consisting of Cholesterol, Rod-like Imine and Biphenyl-4-carboxylate Components. Universiti Sains Malaysia.
  • Shanker, G. (2022). Perspective on structure-property relationship of room temperature single-component liquid crystals. Liquid Crystals, 49(14), 1935-1965.
  • Patsnap. (2022). Preparation method of 4-benzyloxy phenyl ethyl n-decanoate.
  • Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (n.d.). Matmatch. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Barron Research Group, Rice University. (n.d.). 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration and polarized optical microscopy (POM) textures.... Retrieved from [Link]

  • National Institutes of Health. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Synthesis and mesomorphic properties of new heterocyclic liquid crystals with Central Ester–Chalcone linkages. Retrieved from [Link]

  • Various techniques have been used to characterize liquid crystals. (n.d.). Retrieved from [Link]

  • Cambridge University Press & Assessment. (2022). Simulating Polarized Optical Microscopy Textures (Appendix L) - Liquid Crystals and their Computer Simulations. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]

  • Science Publications. (n.d.). Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization. Retrieved from [Link]

  • MDPI. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis, Characterization and Liquid Crystalline Behaviour of 4-((E)-(((E)-4-(Decyloxy)Benzylidene)Hydrazineylidene) Methyl)Phenol. Retrieved from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Retrieved from [Link]

  • The world of liquid crystals as seen through X-ray diffraction. (2023). CNRS. Retrieved from [Link]

  • Soft Matter (RSC Publishing). (n.d.). Calamitic and discotic liquid crystalline phases for mesogens with triangular cores. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Liquid crystal textures: an overview. Retrieved from [Link]

  • Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • Atmiya University. (2023). Correlation Study between “Structure and Commencement Temperature” of Nematogenic Mesomorphs having Azo-Ester Linkage. Retrieved from [Link]

  • IEEE Xplore. (n.d.). A Sub-nL Differential Scanning Calorimetry Chip for Liquid Crystal Phase Transition Characterization. Retrieved from [Link]

  • University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. Retrieved from [Link]

Sources

Investigating the "4-benzyloxy-benzylamino" Chemotype for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

A Senior Application Scientist's Field-Proven Perspective

Executive Summary

The "4-benzyloxy-benzylamino" scaffold represents a privileged chemotype in medicinal chemistry, consistently emerging as a core structural element in a diverse array of biologically active compounds. Its synthetic tractability, coupled with a favorable profile for establishing critical interactions with various biological targets, makes it a highly attractive starting point for drug discovery campaigns. This guide provides a comprehensive technical overview of this chemotype, delving into its synthesis, exploring its known biological activities through specific case studies, and elucidating the principles of its structure-activity relationship (SAR). Detailed experimental protocols and workflow visualizations are provided to equip researchers with the practical knowledge required to effectively leverage this scaffold in their therapeutic development programs.

The Strategic Value of the 4-Benzyloxy-benzylamino Core

In the quest for novel therapeutics, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with multiple biological targets – is a cornerstone of efficient drug discovery. The 4-benzyloxy-benzylamino chemotype exemplifies this concept. Its inherent structural features, including a hydrogen bond donor/acceptor in the amino group, a flexible ether linkage, and two aromatic rings amenable to substitution, provide a rich platform for molecular design. This versatility has led to its incorporation in compounds targeting everything from enzymes implicated in neurodegenerative diseases to proteins that regulate metabolic and infectious processes.[1][2]

This guide will systematically deconstruct the key aspects of working with this scaffold, from initial synthesis to the rationale behind its biological applications, thereby providing a holistic understanding of its potential.

Synthetic Approaches: Mastering the Reductive Amination

The construction of the 4-benzyloxy-benzylamino core is most commonly and efficiently achieved through reductive amination.[3] This robust one-pot reaction involves the formation of an imine intermediate from 4-benzyloxybenzaldehyde and a primary or secondary amine, followed by its immediate reduction to the target amine.[4][5] The choice of reducing agent is critical and is often tailored to the specific substrates and desired reaction conditions.

Core Protocol: Reductive Amination

Objective: To synthesize a diverse library of 4-benzyloxy-benzylamino derivatives for screening.

Rationale: This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations.[5] It is less reactive towards the starting aldehyde or ketone compared to other borohydrides, thus minimizing side reactions.[5] The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure the stability of the reducing agent and the imine intermediate.

Materials:

  • 4-Benzyloxybenzaldehyde

  • A diverse set of primary and secondary amines

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid (optional catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirring apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-benzyloxybenzaldehyde (1.0 equivalent) and the selected amine (1.0-1.2 equivalents) in anhydrous DCM.

  • Imine Formation: Stir the mixture at room temperature. A catalytic amount of glacial acetic acid (0.1 equivalents) can be added to accelerate imine formation, particularly with less nucleophilic amines.

  • Reduction: After stirring for 30-60 minutes, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Monitoring: Allow the reaction to proceed for 2-16 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the biphasic mixture to a separatory funnel.

  • Extraction and Drying: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-benzyloxy-benzylamino derivative.

Synthetic and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Work-up & Purification start 1. Dissolve 4-benzyloxybenzaldehyde & amine in anhydrous DCM imine 2. Stir (optional acetic acid catalyst) start->imine Imine Formation reduction 3. Add NaBH(OAc)3 imine->reduction In situ Reduction monitor 4. Monitor reaction by TLC/LC-MS reduction->monitor quench 5. Quench with sat. NaHCO3 monitor->quench Reaction Complete extract 6. Extract with DCM quench->extract dry 7. Wash with brine, dry over MgSO4 extract->dry purify 8. Filter, concentrate, and purify via column chromatography dry->purify end Final Product purify->end Pure Product

Caption: Reductive amination workflow for 4-benzyloxy-benzylamino derivatives.

Diverse Biological Activities and Therapeutic Targets

The 4-benzyloxy-benzylamino scaffold has proven to be a versatile pharmacophore, with derivatives demonstrating activity against a wide range of biological targets. This section will explore some of the key therapeutic areas where this chemotype has made a significant impact.

Overview of Biological Applications
Therapeutic AreaBiological TargetRepresentative Activity
Infectious Diseases Mycobacterium tuberculosis (Mtb) Acetyltransferase EisInhibition of an enzyme responsible for kanamycin resistance.[2][6]
Metabolic Disorders Peroxisome Proliferator-Activated Receptor Alpha (PPARα)Agonism for potential treatment of diabetic retinopathy and age-related macular degeneration.[1]
Neurodegenerative Diseases Monoamine Oxidase B (MAO-B)Inhibition of this enzyme can increase dopamine levels in the brain, a strategy for Parkinson's disease.[7]
Oncology Keap1-Nrf2 Protein-Protein InteractionInhibition of this interaction to enhance the cellular antioxidant response.[8]
Antifungal Various fungal strainsDirect antifungal activity.[3]
Case Study: Targeting Mycobacterium tuberculosis

A notable application of the 4-benzyloxy-benzylamino scaffold is in the development of inhibitors for the Mycobacterium tuberculosis (Mtb) acetyltransferase Eis.[2] This enzyme confers resistance to the aminoglycoside antibiotic kanamycin. Inhibiting Eis can restore the efficacy of kanamycin in resistant Mtb strains.[6]

The 4-benzyloxy-benzylamino inhibitors are designed to bind to the active site of the Eis enzyme, preventing it from acetylating and thereby inactivating kanamycin.[2][6] This competitive inhibition restores the bactericidal activity of kanamycin.

G cluster_pathway Kanamycin Resistance in Mtb kanamycin Kanamycin eis Eis Acetyltransferase kanamycin->eis Acetylation ribosome Mtb Ribosome kanamycin->ribosome Binding acetylated_kan Acetylated Kanamycin (Inactive) eis->acetylated_kan protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibition cell_death Bacterial Cell Death protein_synthesis->cell_death inhibitor 4-Benzyloxy-benzylamino Inhibitor inhibitor->eis Inhibition G start Initial Hit Compound (4-Benzyloxy-benzylamino core) r1 Modify Benzyloxy Phenyl Ring (R1) start->r1 r2 Modify Amine Substituent (R2) start->r2 linker Modify Ether Linker (X) start->linker bioassay In Vitro Bioassay (e.g., IC50, EC50) r1->bioassay r2->bioassay linker->bioassay data_analysis Analyze SAR Data bioassay->data_analysis lead_optimization Lead Compound Optimization data_analysis->lead_optimization

Caption: A typical workflow for a structure-activity relationship study.

Concluding Remarks and Future Outlook

The 4-benzyloxy-benzylamino chemotype stands as a testament to the power of privileged scaffolds in drug discovery. Its proven track record across multiple therapeutic areas, combined with its synthetic accessibility, ensures its continued relevance for the foreseeable future. Future investigations will likely focus on applying this scaffold to novel and challenging biological targets, as well as leveraging computational methods to guide the design of next-generation derivatives with enhanced potency, selectivity, and drug-like properties. The insights and protocols provided in this guide are intended to serve as a solid foundation for researchers embarking on such endeavors.

References

  • Title: Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity Source: PubMed URL: [Link]

  • Title: Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... Source: ResearchGate URL: [Link]

  • Title: (PDF) Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes Source: ResearchGate URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 4-Benzyloxybenzylamine | C14H15NO | CID 4292845 Source: PubChem URL: [Link]

  • Title: Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency Source: PubMed URL: [Link]

  • Title: Reduction of Imines and Reductive Amination of Aldehydes and Ketones Source: Science of Synthesis URL: [Link]

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Methodological & Application

Synthesis of 4-(Benzyloxy)phenethyl Decanoate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Ester

4-(Benzyloxy)phenethyl decanoate is an ester molecule of significant interest in various fields, including materials science and potentially as an intermediate in the synthesis of bioactive compounds. Its structure, combining a protected phenolic group and a long-chain fatty acid ester, imparts unique physicochemical properties. This document provides a comprehensive, in-depth guide for the synthesis of this compound from the readily available starting material, p-hydroxyphenethyl alcohol.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and rationale for each procedural choice. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt this synthesis for their specific needs.

Strategic Overview: A Two-Step Synthetic Pathway

The synthesis of this compound from p-hydroxyphenethyl alcohol is efficiently achieved through a two-step process. This strategy is dictated by the presence of two hydroxyl groups in the starting material with differing reactivity: a phenolic hydroxyl and a primary aliphatic alcohol.

  • Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is more acidic than the aliphatic alcohol and therefore more reactive towards electrophiles under basic conditions. To prevent unwanted side reactions during the subsequent esterification step, the phenolic hydroxyl group is first protected as a benzyl ether. This is accomplished via a classic Williamson ether synthesis.

  • Esterification of the Aliphatic Alcohol: Once the phenolic hydroxyl is protected, the remaining primary alcohol is esterified using decanoyl chloride to introduce the ten-carbon fatty acid chain, yielding the final product.

The overall synthetic transformation is depicted below:

Synthesis_Overview p_hydroxyphenethyl_alcohol p-Hydroxyphenethyl Alcohol intermediate 4-(Benzyloxy)phenethyl Alcohol p_hydroxyphenethyl_alcohol->intermediate Step 1: Williamson Ether Synthesis (Protection) final_product This compound intermediate->final_product Step 2: Esterification

Caption: Overall synthetic strategy for this compound.

Part 1: Protection of the Phenolic Hydroxyl Group via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide to form an ether.[1]

In this first step, the phenolic proton of p-hydroxyphenethyl alcohol is removed by a base to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of benzyl bromide, leading to the formation of the benzyl ether.

Mechanism of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack p-Hydroxyphenethyl Alcohol p-Hydroxyphenethyl Alcohol Phenoxide Intermediate Phenoxide Intermediate p-Hydroxyphenethyl Alcohol->Phenoxide Intermediate NaOH 4-(Benzyloxy)phenethyl Alcohol 4-(Benzyloxy)phenethyl Alcohol Phenoxide Intermediate->4-(Benzyloxy)phenethyl Alcohol Benzyl Bromide

Caption: Mechanism of the Williamson ether synthesis step.

Experimental Protocol: Synthesis of 4-(Benzyloxy)phenethyl Alcohol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
p-Hydroxyphenethyl alcohol138.1610.0 g72.4Starting Material
Sodium Hydroxide (NaOH)40.003.2 g80.0Base
Benzyl Bromide171.0413.6 g (9.5 mL)79.5Benzylating Agent
Methanol (MeOH)32.04150 mL-Solvent
Diethyl Ether74.12As needed-Extraction Solvent
Saturated NaCl solution-As needed-Washing Agent
Anhydrous MgSO4120.37As needed-Drying Agent

Instrumentation:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 10.0 g (72.4 mmol) of p-hydroxyphenethyl alcohol in 150 mL of methanol.

  • Base Addition: While stirring the solution at room temperature, add 3.2 g (80.0 mmol) of solid sodium hydroxide in portions. The addition of base is crucial for the deprotonation of the phenolic hydroxyl group, forming the sodium phenoxide salt which is a much stronger nucleophile than the neutral alcohol.[2]

  • Addition of Benzylating Agent: Gently heat the mixture to reflux. Once refluxing, add 13.6 g (79.5 mmol) of benzyl bromide dropwise from the dropping funnel over a period of 30 minutes. The use of a primary alkyl halide like benzyl bromide is ideal for the Williamson ether synthesis as it minimizes the competing E2 elimination reaction.[3]

  • Reaction Monitoring: Continue to reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:4 v/v).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with 50 mL of saturated NaCl solution to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 4-(benzyloxy)phenethyl alcohol as an oil or a low-melting solid. This intermediate is often of sufficient purity to be used directly in the next step.

Part 2: Esterification of 4-(Benzyloxy)phenethyl Alcohol

The second and final step in the synthesis is the esterification of the primary alcohol of 4-(benzyloxy)phenethyl alcohol with decanoyl chloride. Acyl chlorides are highly reactive acylating agents, and their reaction with alcohols is a common and efficient method for ester synthesis.[4]

Mechanism of Esterification with Acyl Chloride

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to form the ester.

Esterification_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination 4-(Benzyloxy)phenethyl Alcohol 4-(Benzyloxy)phenethyl Alcohol Tetrahedral Intermediate Tetrahedral Intermediate 4-(Benzyloxy)phenethyl Alcohol->Tetrahedral Intermediate Decanoyl Chloride This compound This compound Tetrahedral Intermediate->this compound - HCl

Caption: Mechanism of the esterification step.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
4-(Benzyloxy)phenethyl alcohol228.2810.0 g43.8Starting Material
Decanoyl Chloride190.708.8 g (9.2 mL)46.2Acylating Agent
Triethylamine (Et3N)101.196.1 mL43.8Base/HCl Scavenger
Dichloromethane (DCM)84.93150 mL-Solvent
1 M HCl solution-As needed-Washing Agent
Saturated NaHCO3 solution-As needed-Washing Agent
Saturated NaCl solution-As needed-Washing Agent
Anhydrous MgSO4120.37As needed-Drying Agent
Ethanol46.07As needed-Recrystallization Solvent

Instrumentation:

  • 500 mL round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (43.8 mmol) of 4-(benzyloxy)phenethyl alcohol and 6.1 mL (43.8 mmol) of triethylamine in 150 mL of dichloromethane (DCM). Cool the solution in an ice bath. Triethylamine acts as a base to neutralize the HCl gas that is generated during the reaction, preventing it from protonating the starting alcohol or the product.

  • Addition of Acylating Agent: Add 8.8 g (46.2 mmol) of decanoyl chloride dropwise from the dropping funnel to the cooled, stirring solution over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 1:9 v/v).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 100 mL of 1 M HCl solution (to remove excess triethylamine)

    • 100 mL of saturated NaHCO3 solution (to remove any remaining acid)

    • 100 mL of saturated NaCl solution

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM using a rotary evaporator to obtain the crude this compound as a solid or waxy solid.

Purification of the Final Product

The crude product can be purified by recrystallization.

  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties:

PropertyValue
Molecular FormulaC25H34O3
Molecular Weight382.54 g/mol
AppearanceWhite to light yellow crystalline solid
Melting Point62-66 °C

Spectroscopic Data (Predicted):

  • 1H NMR (CDCl3, 400 MHz):

    • δ 7.45-7.28 (m, 5H, Ar-H of benzyl group)

    • δ 7.15 (d, J = 8.4 Hz, 2H, Ar-H ortho to CH2CH2O)

    • δ 6.90 (d, J = 8.4 Hz, 2H, Ar-H ortho to OCH2Ph)

    • δ 5.05 (s, 2H, OCH2Ph)

    • δ 4.25 (t, J = 7.0 Hz, 2H, OCH2CH2Ar)

    • δ 2.90 (t, J = 7.0 Hz, 2H, OCH2CH2Ar)

    • δ 2.25 (t, J = 7.5 Hz, 2H, COCH2)

    • δ 1.60 (quint, J = 7.5 Hz, 2H, COCH2CH2)

    • δ 1.35-1.20 (m, 12H, (CH2)6)

    • δ 0.88 (t, J = 7.0 Hz, 3H, CH3)

  • 13C NMR (CDCl3, 100 MHz):

    • δ 173.5 (C=O)

    • δ 157.5 (C-OAr)

    • δ 137.0 (quaternary Ar-C of benzyl group)

    • δ 130.5 (quaternary Ar-C)

    • δ 129.5 (Ar-C)

    • δ 128.5 (Ar-C of benzyl group)

    • δ 127.8 (Ar-C of benzyl group)

    • δ 127.3 (Ar-C of benzyl group)

    • δ 114.8 (Ar-C)

    • δ 70.0 (OCH2Ph)

    • δ 64.5 (OCH2CH2Ar)

    • δ 35.0 (OCH2CH2Ar)

    • δ 34.5 (COCH2)

    • δ 31.8, 29.4, 29.2, 29.1, 25.0, 22.6 (aliphatic CH2)

    • δ 14.1 (CH3)

  • Mass Spectrometry (EI):

    • Expected [M]+ at m/z = 382.25

    • Key fragmentation peaks: m/z = 211 ([M - C10H19O2]+), 157 ([C10H21O]+), 91 ([C7H7]+, tropylium ion)

Safety Precautions

  • Benzyl bromide is a lachrymator and a strong irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Decanoyl chloride is corrosive and reacts with moisture. It should be handled in a fume hood, and contact with skin and eyes should be avoided.

  • Sodium hydroxide is a corrosive solid. Handle with care to avoid skin and eye contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Always wear appropriate personal protective equipment and follow standard laboratory safety procedures.

Conclusion

The synthesis of this compound from p-hydroxyphenethyl alcohol is a straightforward and efficient two-step process that utilizes fundamental organic reactions. By carefully controlling the reaction conditions and employing standard purification techniques, this versatile ester can be obtained in good yield and high purity. The detailed protocols and mechanistic explanations provided in this guide are intended to empower researchers to successfully synthesize and characterize this compound, facilitating its application in their respective fields of study.

References

  • Preparation method of 4-benzyloxy phenyl ethyl n-decano
  • Tokyo Chemical Industry Co., Ltd. 4-(Benzyloxy)
  • Wikipedia. Williamson ether synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Organic Syntheses.
  • Chemistry LibreTexts. Acid chlorides react with alcohols to form esters.
  • Chemistry LibreTexts. The Williamson Ether Synthesis.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Sigma-Aldrich. 4-(Benzyloxy)
  • CymitQuimica. 4-(Benzyloxy)
  • Apollo Scientific. 4-(Benzyloxy)
  • Google Patents. Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. EP2426105A1.
  • Oriental Journal of Chemistry.
  • National Center for Biotechnology Information. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols.
  • Flinn Scientific.
  • ResearchGate.
  • Organic Chemistry Portal.
  • The Chemistry of Decanoyl Chloride: Synthesis Routes and Reactivity Explained.
  • Fisher Scientific.
  • NJ.gov. Hazardous Substance Fact Sheet - Benzyl chloride.
  • Carl ROTH.
  • Brainly.com. What is the role of NaOH in the Williamson ether synthesis?
  • YouTube. Williamson Ether Synthesis Reaction Mechanism.
  • YouTube. Acid Chloride + Alcohol = Ester (Mechanism).
  • ResearchGate. Schematic illustration of the esterification reaction between acid chloride and alcohol from cellulose (a) and the experimental procedure (b).
  • Mnova.
  • National Institute of Standards and Technology. NIST Chemistry WebBook.
  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • KIET Group of Institutions.
  • HSCprep.

Sources

Application Note: High-Resolution GC-MS Analysis of 4-(Benzyloxy)phenethyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the analysis of 4-(Benzyloxy)phenethyl decanoate using Gas Chromatography-Mass Spectrometry (GC-MS). We provide a detailed protocol, from sample preparation to data interpretation, grounded in the principles of chromatographic separation and mass spectral fragmentation. This guide is designed to equip researchers, particularly those in drug development and quality control, with the necessary tools to achieve robust and reliable analytical results for this high molecular weight aromatic ester.

Introduction: The Analytical Challenge of High Molecular Weight Aromatic Esters

This compound is a molecule of interest in various fields, including organic synthesis and potentially as a pro-drug or formulation excipient, due to its combination of a lipophilic decanoate chain and a benzyloxy-functionalized aromatic moiety. Its high molecular weight (382.54 g/mol ) and predicted high boiling point (497.4 ± 25.0 °C) present a unique set of challenges for GC-MS analysis.[1] A successful method must ensure efficient volatilization without thermal degradation, achieve chromatographic separation from potential impurities, and provide clear mass spectral data for unambiguous identification.

The primary objective of this guide is to provide a validated, step-by-step methodology for the GC-MS analysis of this compound, addressing the inherent challenges of this class of compounds. Gas chromatography is the method of choice for volatile and thermally stable compounds.[2]

Foundational Principles: Causality in Method Development

The selection of each parameter in this protocol is deliberate, based on the physicochemical properties of this compound.

  • Volatility and Thermal Stability: The high boiling point necessitates a GC oven program that reaches elevated temperatures. However, prolonged exposure to high temperatures can risk thermal decomposition. Therefore, a temperature ramp is employed to ensure the compound is transferred to the gas phase efficiently while minimizing thermal stress.[3]

  • Compound Polarity: The molecule possesses both polar (ester group) and non-polar (long alkyl chain, aromatic rings) characteristics. A mid-polarity GC column is therefore selected to provide a balanced interaction with the stationary phase, leading to optimal retention and peak shape.

  • Mass Spectral Fragmentation: Understanding the likely fragmentation pathways of this compound under electron ionization (EI) is crucial for confident identification. The presence of a stable benzyl group strongly suggests the formation of a tropylium ion (m/z 91), a hallmark of such structures.

Experimental Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, with built-in checks to ensure data quality and reproducibility.

Diagram of the Experimental Workflow

GCMS_Workflow Figure 1: GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation Sample Sample containing This compound Dissolution Dissolve in appropriate solvent (e.g., Dichloromethane) Sample->Dissolution Filtering Filter through 0.22 µm syringe filter Dissolution->Filtering Injection Inject into GC-MS Filtering->Injection Separation Chromatographic Separation (GC) Injection->Separation Ionization Ionization (EI, 70eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Retention Time DataAcquisition->PeakIntegration SpectralAnalysis Mass Spectrum Analysis (Fragmentation Pattern) PeakIntegration->SpectralAnalysis LibrarySearch Library Search (e.g., NIST) SpectralAnalysis->LibrarySearch Quantification Quantification (if required) SpectralAnalysis->Quantification Fragmentation Figure 2: Predicted Fragmentation of this compound cluster_mol This compound (m/z 382.5) cluster_frags Key Fragments mol [C6H5CH2O-C6H4-CH2CH2-O-CO-(CH2)8CH3]+• f91 Tropylium Ion (m/z 91) mol->f91 Benzylic Cleavage f107 [HO-C6H4-CH2CH2]+• (m/z 107) mol->f107 Ester Cleavage f155 [CO-(CH2)8CH3]+ (m/z 155) mol->f155 Ester Cleavage f211 [C6H5CH2O-C6H4-CH2CH2]+ (m/z 211) mol->f211 Ester Cleavage f228 McLafferty Rearrangement [C6H5CH2O-C6H4-CH2CH2OH]+• (m/z 228) mol->f228 Rearrangement

Sources

Application Note: Structural Characterization of 4-(Benzyloxy)phenethyl Decanoate using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 4-(benzyloxy)phenethyl decanoate, a key intermediate in various synthetic applications, utilizing one-dimensional 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and processing are presented, alongside a thorough analysis of the predicted NMR spectra. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require definitive structural verification of this and structurally related molecules.

Introduction

This compound is an organic ester that incorporates several key structural motifs: a long aliphatic chain from the decanoate moiety, a phenethyl group, and a benzyloxy protecting group. The unambiguous confirmation of its structure is critical for ensuring purity and for the successful progression of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily 1H (proton) and 13C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This document outlines the theoretical basis for the expected NMR signals and provides a practical, step-by-step protocol for acquiring and interpreting high-quality 1H and 13C NMR spectra for this compound.

Principle of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as 1H and 13C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy states. The energy difference between these states is directly proportional to the strength of the magnetic field. By applying a radiofrequency (RF) pulse, the nuclei can be excited from the lower to the higher energy state. The subsequent relaxation of the nuclei back to the lower energy state emits an RF signal, which is detected and converted into a spectrum.

The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) . This allows for the differentiation of chemically non-equivalent nuclei within a molecule. Furthermore, interactions between the spins of neighboring nuclei give rise to spin-spin coupling , which provides valuable information about the connectivity of atoms.

Experimental Protocols

I. Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. To ensure high-resolution spectra, the following protocol should be followed:

  • Compound Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. The compound should be a white to light yellow solid.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent dissolving properties for a wide range of organic compounds and its convenient residual proton signal at 7.26 ppm for 1H NMR, which can be used as a reference.[1] The residual solvent signal for 13C NMR in CDCl₃ appears as a triplet at approximately 77.16 ppm.

  • Concentration:

    • For 1H NMR , dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

    • For 13C NMR , a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that could degrade the magnetic field homogeneity and broaden the spectral lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift to 0 ppm. However, for routine analysis, referencing to the residual solvent peak is common practice.

II. NMR Data Acquisition

The following parameters are recommended for acquiring 1H and 13C NMR spectra on a standard 400 MHz or 500 MHz spectrometer.

Table 1: Recommended NMR Acquisition Parameters

Parameter1H NMR13C NMR
Spectrometer Frequency400 or 500 MHz100 or 125 MHz
Pulse SequenceStandard single pulseStandard single pulse with proton decoupling
Spectral Width-2 to 12 ppm-10 to 220 ppm
Acquisition Time3-4 seconds1-2 seconds
Relaxation Delay1-2 seconds2 seconds
Number of Scans8-161024-4096 (or more, depending on concentration)
Temperature298 K (25 °C)298 K (25 °C)

Causality behind Experimental Choices:

  • A sufficient relaxation delay is crucial for obtaining accurate integrations in 1H NMR and for observing quaternary carbons in 13C NMR.

  • Proton decoupling in 13C NMR collapses the carbon-proton couplings, resulting in sharp singlet signals for each unique carbon atom, which simplifies the spectrum.

III. Data Processing

Raw NMR data, known as the Free Induction Decay (FID), must be processed to generate the final spectrum.

  • Fourier Transformation (FT): The FID (a time-domain signal) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: A flat baseline is essential for accurate peak integration. This is typically done using polynomial fitting algorithms.

  • Referencing: The chemical shift axis is calibrated by setting the residual solvent peak (CDCl₃: 7.26 ppm for 1H, 77.16 ppm for 13C) or the TMS signal (0 ppm) to its known value.

  • Integration: The area under each peak in the 1H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

Workflow for NMR Data Acquisition and Processing

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Shim Magnet filter->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration (1H) reference->integrate Final Spectrum Analysis Final Spectrum Analysis integrate->Final Spectrum Analysis

Caption: Workflow from sample preparation to spectral analysis.

Spectral Analysis and Interpretation

The structure of this compound with atom numbering for NMR assignment is shown below:

Chemical structure of this compound with atom numbering for NMR assignment. The benzyloxy group is on the left, attached to a phenyl ring. This phenyl ring is attached to a two-carbon ethyl chain, which is then esterified with decanoic acid on the right. (Note: An actual image would be embedded here showing the chemical structure with numbered atoms for clarity in the tables below.)
I. Predicted 1H NMR Spectrum Analysis

The 1H NMR spectrum provides a wealth of information through chemical shifts, integration, and signal multiplicity. The predicted data are summarized in Table 2.

Table 2: Predicted 1H NMR Chemical Shifts, Multiplicity, Integration, and Assignments for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationDescription
H-1"7.45 - 7.30m5HProtons of the benzyl phenyl ring
H-2', H-6'~7.15d, J ≈ 8.5 Hz2HAromatic protons ortho to the ethyl group
H-3', H-5'~6.90d, J ≈ 8.5 Hz2HAromatic protons ortho to the benzyloxy group
H-7"~5.05s2HBenzylic methylene protons
H-1~4.25t, J ≈ 7.0 Hz2HMethylene protons adjacent to the ester oxygen
H-2~2.90t, J ≈ 7.0 Hz2HMethylene protons adjacent to the aromatic ring
H-2"'~2.25t, J ≈ 7.5 Hz2HMethylene protons alpha to the carbonyl group
H-3"'~1.60p2HMethylene protons beta to the carbonyl group
H-4"'-9"'1.35 - 1.20m12HBulk methylene protons of the decanoate chain
H-10"'~0.88t, J ≈ 7.0 Hz3HTerminal methyl group of the decanoate chain

Interpretation of 1H NMR Spectrum:

  • Aromatic Region (δ 6.90-7.45 ppm): The five protons of the unsubstituted benzyl ring (H-1") are expected to appear as a complex multiplet. The para-substituted phenethyl ring shows a characteristic AA'BB' system, with two doublets for H-2'/H-6' and H-3'/H-5'.

  • Benzylic Methylene (δ ~5.05 ppm): The two protons of the -O-CH₂-Ph group (H-7") are chemically equivalent and appear as a sharp singlet because there are no adjacent protons to couple with.

  • Phenethyl and Ester Linkage (δ 4.25 and 2.90 ppm): The two methylene groups of the phenethyl moiety are diastereotopic and will appear as two distinct triplets. The H-1 protons are deshielded by the adjacent ester oxygen, shifting them downfield to ~4.25 ppm. The H-2 protons, adjacent to the aromatic ring, will appear further upfield at ~2.90 ppm.

  • Decanoate Chain (δ 0.88-2.25 ppm): The aliphatic chain of the decanoate group gives rise to several signals. The methylene group alpha to the carbonyl (H-2"') is deshielded and appears as a triplet around 2.25 ppm. The bulk of the methylene groups (H-4"'-9"') will overlap in a broad multiplet between 1.20-1.35 ppm. The terminal methyl group (H-10"') will be a triplet at approximately 0.88 ppm.

II. Predicted 13C NMR Spectrum Analysis

The proton-decoupled 13C NMR spectrum shows a single peak for each chemically unique carbon atom.

Table 3: Predicted 13C NMR Chemical Shifts and Assignments for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Description
C-1"'~173.5Carbonyl carbon of the ester
C-4'~157.5Aromatic carbon bearing the benzyloxy group
C-1"~137.0Quaternary aromatic carbon of the benzyl ring
C-1'~130.5Quaternary aromatic carbon of the phenethyl ring
C-2', C-6'~129.5Aromatic CH carbons
C-2", C-6"~128.5Aromatic CH carbons
C-3", C-5"~127.9Aromatic CH carbons
C-4"~127.5Aromatic CH carbon
C-3', C-5'~114.9Aromatic CH carbons
C-7"~70.0Benzylic methylene carbon (-O-C H₂-Ph)
C-1~65.0Methylene carbon adjacent to the ester oxygen
C-2~35.0Methylene carbon adjacent to the aromatic ring
C-2"'~34.5Methylene carbon alpha to the carbonyl
C-9"'~31.9Methylene carbon
C-3"', C-4"', C-5"', C-6"', C-7"', C-8"'29.5 - 29.1Bulk methylene carbons
C-10"'~22.7Methylene carbon
C-11"'~14.1Terminal methyl carbon

Interpretation of 13C NMR Spectrum:

  • Carbonyl Carbon (δ ~173.5 ppm): The ester carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.[2]

  • Aromatic Carbons (δ 114-158 ppm): The spectrum will show distinct signals for the aromatic carbons. The carbon attached to the oxygen (C-4') will be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen atom. The other aromatic carbons will appear in the typical range of 114-137 ppm.

  • Oxygen-Linked Carbons (δ 65-70 ppm): The benzylic methylene carbon (C-7") and the methylene carbon of the ethyl group attached to the ester oxygen (C-1) are in the characteristic region for carbons bonded to oxygen.

  • Aliphatic Carbons (δ 14-35 ppm): The carbons of the decanoate chain and the second carbon of the ethyl bridge appear in the upfield region of the spectrum, with the terminal methyl group (C-11"') being the most upfield signal.

Logical Relationship of Structural Fragments and NMR Signals

G struct Benzyl Ring Benzyloxy CH2 Phenethyl Ring Phenethyl CH2-CH2 Ester C=O Decanoate Chain nmr 1H: 7.45-7.30 ppm (5H) 1H: ~5.05 ppm (2H) 13C: ~70.0 ppm 1H: ~7.15, ~6.90 ppm (4H) 1H: ~4.25, ~2.90 ppm (4H) 13C: ~65.0, ~35.0 ppm 13C: ~173.5 ppm 1H: 0.88-2.25 ppm (19H) 13C: 14.1-34.5 ppm struct:f0->nmr:h0 struct:f1->nmr:h1 struct:f2->nmr:h2 struct:f3->nmr:h3 struct:f4->nmr:h4 struct:f5->nmr:h5

Caption: Correlation of molecular fragments to their expected NMR signals.

Conclusion

1H and 13C NMR spectroscopy are indispensable tools for the structural verification of this compound. The predicted spectra show distinct, well-resolved signals for each of the key functional groups within the molecule. The 1H NMR spectrum allows for the confirmation of the relative number of protons in each environment through integration, while the coupling patterns reveal the connectivity of the phenethyl and decanoate moieties. The 13C NMR spectrum confirms the presence of all unique carbon atoms, including the characteristic downfield shift of the ester carbonyl. By following the detailed protocols and using the spectral assignments provided in this note, researchers can confidently confirm the identity and purity of their synthesized this compound, ensuring the integrity of their research and development workflows.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Muhammad, N. A., et al. (2019). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Molecules, 24(15), 2758. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons.
  • AOCS Lipid Library. (2019). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). NMR Shift DB. Retrieved from [Link]

Sources

Application Notes and Protocols for "4-(Benzyloxy)phenethyl Decanoate" in Thermochromic Ink Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Solvent for Precise Thermal Color Transition

Thermochromic inks, materials that exhibit a reversible change in color with temperature, have garnered significant interest across a spectrum of applications, from smart packaging and brand security to textiles and novelty items. The most prevalent systems are based on a ternary composition of a leuco dye (color former), a developer (color developer), and a solvent. The magic of the color change is orchestrated by the phase transition of the solvent.[1] At temperatures below its melting point, the solvent is solid, maintaining the leuco dye and developer in close proximity, allowing for the formation of a colored complex. As the temperature rises and the solvent melts, the components separate, leading to the disappearance of the color.

This document provides detailed application notes and protocols for the use of a specific long-chain fatty acid ester, 4-(Benzyloxy)phenethyl decanoate , as the temperature-triggering solvent in thermochromic ink formulations. Its well-defined melting point, chemical stability, and compatibility with common leuco dye systems make it an excellent candidate for creating inks with sharp and reliable thermal transition characteristics.

Chemical Structure and Properties of this compound

  • IUPAC Name: 2-(4-(benzyloxy)phenyl)ethyl decanoate

  • CAS Number: 848484-93-5

  • Molecular Formula: C₂₅H₃₄O₃

  • Molecular Weight: 382.54 g/mol

  • Appearance: White to light yellow crystalline solid at room temperature.

  • Melting Point: 62.0 - 66.0 °C

Mechanism of Thermochromism with this compound

The thermochromic activity of leuco dye-based systems is a fascinating example of molecular-level switching. In the solid state, below the melting point of this compound, the acidic developer (e.g., Bisphenol A) donates a proton to the leuco dye (e.g., Crystal Violet Lactone). This protonation induces a conformational change in the leuco dye, opening a lactone ring and forming a highly conjugated, colored structure.

Upon heating, the this compound melts, transitioning from a solid to a liquid state. In its molten, nonpolar state, it acts as a solvent that disrupts the interaction between the leuco dye and the developer. This separation leads to the deprotonation of the leuco dye, causing the lactone ring to close and the molecule to revert to its colorless form. This reversible process is the cornerstone of the thermochromic effect.

Caption: Thermochromic mechanism of a leuco dye system.

Experimental Protocols

Part 1: Synthesis of this compound

While commercially available, this compound can be synthesized in the laboratory via esterification. A common method involves the reaction of 4-(benzyloxy)phenethyl alcohol with decanoyl chloride.[2]

Materials:

  • 4-(Benzyloxy)phenethyl alcohol

  • Decanoyl chloride

  • Triethylamine (or pyridine)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(benzyloxy)phenethyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add decanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Part 2: Preparation of the Thermochromic Core Material

The thermochromic core is a homogenous mixture of the leuco dye, developer, and this compound. The ratio of these components is critical for achieving the desired color intensity and transition temperature.

Materials:

  • Crystal Violet Lactone (CVL) - Leuco Dye

  • Bisphenol A (BPA) - Developer

  • This compound - Solvent

Typical Molar Ratios:

ComponentMolar Ratio
Crystal Violet Lactone (CVL)1
Bisphenol A (BPA)3-5
This compound50-100

Procedure:

  • In a beaker, combine the desired amounts of Crystal Violet Lactone, Bisphenol A, and this compound based on the chosen molar ratio.

  • Heat the mixture on a hot plate to approximately 80-90 °C with gentle stirring until all components have completely melted and formed a homogenous, colored liquid.

  • Once a uniform solution is achieved, remove it from the heat and allow it to cool to room temperature. The mixture will solidify into a colored, waxy solid. This is the thermochromic core material.

Part 3: Microencapsulation of the Thermochromic Core

To be used in an ink, the thermochromic core material must be protected from the ink vehicle and the environment. This is achieved through microencapsulation, typically using an in-situ polymerization method to form a melamine-formaldehyde shell around droplets of the core material.

Caption: Workflow for microencapsulation.

Materials:

  • Thermochromic core material (from Part 2)

  • Deionized water

  • Styrene-maleic anhydride (SMA) copolymer (emulsifier)

  • Melamine

  • Formaldehyde solution (37 wt%)

  • Triethanolamine

  • Acetic acid

  • Ammonia solution

Procedure:

  • Preparation of the Oil Phase: Gently heat the thermochromic core material to approximately 80 °C until it is completely molten.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the SMA copolymer emulsifier in deionized water with stirring.

  • Emulsification: While vigorously stirring the aqueous phase, slowly add the molten thermochromic core material to form an oil-in-water emulsion. Continue stirring to achieve fine, uniform droplets.

  • Preparation of the Melamine-Formaldehyde Pre-polymer: In a separate flask, dissolve melamine in the formaldehyde solution. Adjust the pH to 8.0-9.0 with triethanolamine and heat at 70 °C with stirring until the solution becomes clear.

  • In-situ Polymerization: Add the melamine-formaldehyde pre-polymer solution to the emulsion. Slowly decrease the pH of the mixture to 4.0-5.0 with acetic acid while maintaining the temperature at 60-70 °C. This will initiate the polymerization of the melamine-formaldehyde resin at the oil-water interface.

  • Curing: Continue stirring for 2-4 hours to allow the microcapsule shells to fully cure.

  • Neutralization and Scavenging: Cool the reaction mixture to room temperature and neutralize the pH with an ammonia solution. This also serves to scavenge any unreacted formaldehyde.

  • Isolation: Isolate the microcapsules by filtration or centrifugation. Wash the collected microcapsules several times with deionized water and then dry them in an oven at a low temperature (e.g., 40-50 °C) to obtain a fine, free-flowing powder.

Part 4: Formulation of a Water-Based Thermochromic Ink

The final step is to disperse the thermochromic microcapsules into a suitable ink vehicle to create a printable ink.

Materials:

  • Thermochromic microcapsules (from Part 3)

  • Water-based acrylic resin emulsion (binder)

  • Deionized water

  • Propylene glycol (humectant and co-solvent)

  • Dispersing agent

  • Defoamer

  • pH adjuster (e.g., ammonia solution)

Typical Formulation:

ComponentWeight %
Water-based Acrylic Resin35-45
Thermochromic Microcapsules20-30
Deionized Water15-25
Propylene Glycol5-10
Dispersing Agent0.5-1.5
Defoamer0.1-0.5
pH AdjusterAs needed

Procedure:

  • In a mixing vessel, combine the water-based acrylic resin, deionized water, and propylene glycol.

  • With gentle stirring, add the dispersing agent and the defoamer.

  • Slowly add the thermochromic microcapsules to the mixture while stirring. Increase the stirring speed to ensure a homogenous dispersion without causing damage to the microcapsules.

  • Continue mixing for 30-60 minutes until a smooth, uniform ink is obtained.

  • Adjust the pH of the ink to the desired range (typically 8.0-9.0 for water-based acrylic systems) using a suitable pH adjuster.

  • The ink is now ready for application. It is recommended to perform a test print to evaluate the color, adhesion, and thermochromic performance.

Characterization and Quality Control

To ensure the performance and reliability of the thermochromic ink, several characterization techniques should be employed.

Differential Scanning Calorimetry (DSC):

DSC is a crucial technique for determining the thermal properties of the thermochromic system.[3]

  • Sample: Thermochromic core material or the final microcapsules.

  • Procedure: A small, weighed sample is heated and cooled at a controlled rate (e.g., 10 °C/min) in the DSC instrument.

  • Expected Results: The DSC thermogram will show an endothermic peak upon heating, corresponding to the melting of the this compound, and an exothermic peak upon cooling, corresponding to its crystallization. The peak temperatures of these transitions are indicative of the color change temperature of the ink.

UV-Visible Spectroscopy (UV-Vis):

UV-Vis spectroscopy can be used to quantify the color change as a function of temperature.

  • Sample: A thin film of the thermochromic ink applied to a transparent substrate.

  • Procedure: The sample is placed in a temperature-controlled cell within the spectrophotometer. The absorbance spectrum is recorded at various temperatures, both below and above the transition temperature.

  • Expected Results: A significant decrease in the absorbance in the visible region should be observed as the temperature increases through the transition range, corresponding to the change from the colored to the colorless state.

Scanning Electron Microscopy (SEM):

SEM is used to visualize the morphology and size distribution of the prepared microcapsules.

  • Sample: A small amount of the dried microcapsule powder is mounted on an SEM stub and sputter-coated with a conductive material (e.g., gold).

  • Expected Results: SEM images should show spherical microcapsules with a relatively uniform size distribution. The surface of the microcapsules should be smooth and free of cracks.

Conclusion

This compound serves as a highly effective solvent in the formulation of thermochromic inks, offering a distinct and reliable thermal transition. By following the detailed protocols outlined in these application notes, researchers and developers can successfully synthesize this key component, formulate a stable thermochromic core, encapsulate it to create durable microcapsules, and finally, produce a high-performance, water-based thermochromic ink. The provided characterization methods will ensure the quality and performance of the final product, paving the way for innovative applications of this fascinating smart material.

References

  • In situ polymerization. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • DSC Phase Transition Profiles Analyzed by Control Charts to Determine Markers for the Authenticity and Deterioration of Flaxseed Oil during Storage. (2022). National Institutes of Health. [Link]

  • Preparation method of 4-benzyloxy phenyl ethyl n-decanoate. (2022).
  • Thermochromic Screen Ink | Water Based | TDS. (n.d.). QCR Solutions Corp. [Link]

  • Preparation of Thermochromic Microcapsules of Bisphenol A and Crystal Violet Lactone and Their Effect on Coating Properties. (2022). MDPI. [Link]

  • Differential scanning calorimetric analysis of edible oils: Comparison of thermal properties and chemical composition. (2005). ResearchGate. [Link]

  • Preparation of Crystal Violet Lactone Complex and Its Effect on Discoloration of Metal Surface Coating. (2022). National Institutes of Health. [Link]

  • Method for producing benzyl ester 2-aminonicotinate derivative. (2016).
  • In situ polymerisation microencapsulation procedure. (n.d.). ResearchGate. [Link]

  • Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil. (2018). MDPI. [Link]

  • Preparation of Crystal Violet Lactone Complex and Its Effect on Discoloration of Metal Surface Coating. (2022). MDPI. [Link]

  • Water-based screen printing ink. (2003).
  • Esterification of Carboxylic Acids with Alcohols. (1978). Organic Syntheses. [Link]

  • New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV) Ammonium Nitrate (CAN). (2014). ResearchGate. [Link]

  • Thermochromic Waterbased Ink. (n.d.). GCC. [Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2012). ResearchGate. [Link]

  • Studies on the synthesis and thermochromic properties of crystal violet lactone and its reversible thermochromic complexes. (2019). ResearchGate. [Link]

  • In situ polymerisation microencapsulation procedure in a 200 l reactor. (2015). ResearchGate. [Link]

  • Synthesis and Spectrophotometric Analysis of Microcapsules Containing Immortelle Essential Oil. (2021). National Institutes of Health. [Link]

  • Microencapsulation of Paraffin Wax in Melamine-Formaldehyde for use in Thermal Management Study. (2021). Semantic Scholar. [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Optimization of water-based ink formulation based on different NCO : OH ratios of polyurethane dispersion. (2020). Journal of PMTR. [Link]

  • Preparation of Crystal Violet Lactone Complex and Its Effect on Discoloration of Metal Surface Coating. (2022). PubMed. [Link]

  • All kinds of water-based ink formula and production process. (n.d.). Asia Ink Expo. [Link]

  • Preparation of Melamine-Formaldehyde Resin/Rice Husk Powder Coated Epoxy Resin Microcapsules and Effects of Different Microcapsule Contents on the Properties of Waterborne Coatings on Tilia europaea Surface. (2022). MDPI. [Link]

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Application Notes and Protocols for 4-(Benzyloxy)phenethyl Decanoate as a Solvent for Leuco Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent in Reversible Thermochromic Systems

Reversible thermochromic systems, which exhibit a temperature-dependent color change, are at the forefront of smart material innovation. Their applications span a wide range of fields, from anti-counterfeiting inks and quality control indicators to novelty items and smart textiles.[1][2][3] The core of these systems typically comprises a three-part composition: a leuco dye (the color former), a color developer (a weak acid), and a solvent. While the dye and developer are responsible for the chemical basis of the color change, the solvent is the linchpin that dictates the thermal responsiveness of the entire system.[4][5]

The mechanism of color change is an acid-base equilibrium.[6] The leuco dye, in its neutral state, is colorless or faintly colored. The developer, upon interaction with the dye, donates a proton, inducing a conformational change in the dye molecule that results in a colored state. The solvent's primary role is to mediate this interaction in response to temperature. In the solid state, at temperatures below its melting point, the solvent matrix holds the dye and developer in a separated state, preventing the interaction and thus maintaining a colorless appearance. As the temperature rises and the solvent melts, it creates a liquid medium in which the dye and developer can freely interact, leading to the formation of the colored complex. This transition is reversible; as the system cools and the solvent recrystallizes, the dye and developer are once again separated, and the system returns to its colorless state.[3]

Consequently, the melting point of the solvent is the most critical parameter determining the activation temperature of the thermochromic effect.[7] Furthermore, the solvent's physicochemical properties, such as its polarity, viscosity, and thermal stability, are paramount to the overall performance, stability, and longevity of the thermochromic system.

This guide provides a detailed technical overview and practical protocols for the application of 4-(Benzyloxy)phenethyl decanoate as a high-performance solvent in leuco dye-based thermochromic formulations.

Physicochemical Profile of this compound

This compound (CAS No. 848484-93-5) is a high molecular weight aromatic ester. Its chemical structure, characterized by a long aliphatic chain (decanoate), a phenethyl group, and a benzyl ether moiety, imparts a unique combination of properties that make it an excellent candidate for a leuco dye solvent.

PropertyValue/DescriptionSource
CAS Number 848484-93-5TCI
Molecular Formula C₂₅H₃₄O₃TCI
Molecular Weight 382.54 g/mol TCI
Appearance White to off-white solidTCI
Melting Point 62.0 - 66.0 °CTCI
Purity (GC) >98.0%TCI
Causality Behind Experimental Choices: Why this compound?
  • High Melting Point for Specific Activation Temperatures: With a melting point in the range of 62.0 - 66.0 °C, this solvent is ideal for applications requiring a color change at elevated temperatures, such as thermal warning labels or process indicators. This well-defined melting transition ensures a sharp and predictable color change.[7]

  • Low Polarity for Optimal Leuco Dye Performance: As a long-chain aromatic ester, this compound is a non-polar solvent. This is advantageous in leuco dye systems as it minimizes solvation of the charged, colored dye-developer complex, thereby favoring the colorless, neutral state at lower temperatures and contributing to a more distinct color transition upon melting.

  • High Thermal Stability: The presence of aromatic rings and the stable ester and ether linkages contribute to the high thermal stability of the molecule. This is crucial for reversible thermochromic systems that are expected to undergo numerous heating and cooling cycles without degradation of the solvent, which could otherwise lead to a loss of performance and discoloration. Aromatic esters are known for their suitability in high-temperature applications.[8]

Mechanism of Thermochromic Action

The thermochromic process utilizing this compound as the solvent is a reversible phase-change-driven acid-base reaction. The key components and their interactions are illustrated in the following diagram.

G cluster_0 Below Melting Point (<62°C) cluster_1 Above Melting Point (>66°C) Leuco_Dye_Solid Leuco Dye (Colorless) Solvent_Solid This compound (Solid Matrix) Developer_Solid Developer (e.g., Bisphenol A) Heat_Up Heating Leuco_Dye_Liquid Leuco Dye (Colorless) Colored_Complex Colored Dye-Developer Complex Leuco_Dye_Liquid->Colored_Complex + Developer Developer_Liquid Developer Solvent_Liquid This compound (Liquid Medium) Cool_Down Cooling Heat_Up->Solvent_Liquid Phase Transition Cool_Down->Solvent_Solid Recrystallization

Caption: Thermochromic mechanism with this compound.

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of thermochromic systems using this compound.

Protocol 1: Preparation of a Bulk Thermochromic Composition

This protocol describes the preparation of a simple, bulk thermochromic material to evaluate the fundamental color-changing properties.

Materials:

  • This compound (Solvent)

  • Crystal Violet Lactone (CVL) (Leuco Dye)

  • Bisphenol A (BPA) (Developer)

  • Heat-resistant glass vial

  • Hot plate with magnetic stirring

  • Spatula

  • Balance (± 0.001 g)

Procedure:

  • Component Ratio: Weigh the components in a molar ratio of approximately 1:3:50 (CVL:BPA:Solvent). A typical starting point would be:

    • 0.041 g of Crystal Violet Lactone

    • 0.068 g of Bisphenol A

    • 3.825 g of this compound

  • Mixing: Add all components to the glass vial.

  • Heating and Dissolution: Place the vial on the hot plate and heat to approximately 80-90°C with continuous stirring. The solid components will melt and dissolve to form a homogenous, colored liquid.

  • Cooling and Solidification: Remove the vial from the hot plate and allow it to cool to room temperature. The mixture will solidify and should become colorless or significantly lighter in color.

  • Testing: The thermochromic effect can be observed by repeatedly heating and cooling the vial.

Protocol 2: Preparation of Thermochromic Microcapsules

For most practical applications, such as inks and coatings, the thermochromic system is microencapsulated to protect it from the surrounding environment and to ensure its stability.[10]

Materials:

  • Core Material (prepared as in Protocol 1):

    • This compound

    • Crystal Violet Lactone

    • Bisphenol A

  • Wall Material:

    • Urea

    • Formaldehyde solution (37%)

    • Ammonium chloride (catalyst)

    • Resorcinol

  • Emulsifier:

    • Gum arabic

  • Equipment:

    • Beakers

    • Homogenizer

    • Reaction kettle with overhead stirrer and temperature control

    • pH meter

Procedure:

  • Core Material Preparation: Prepare the core material by melting and mixing the leuco dye, developer, and this compound as described in Protocol 1. Maintain the mixture in a molten state (around 80°C).

  • Aqueous Phase Preparation: In a separate beaker, dissolve gum arabic in deionized water to create a 5% (w/v) solution.

  • Emulsification: While vigorously stirring the aqueous gum arabic solution, slowly add the molten core material. Continue homogenization until the desired droplet size (typically 1-10 µm) is achieved, forming an oil-in-water emulsion.

  • Wall Formation (In-situ Polymerization):

    • Transfer the emulsion to the reaction kettle.

    • Add urea and resorcinol to the emulsion and stir until dissolved.

    • Adjust the pH of the solution to approximately 4.0-4.5 using a dilute acid (e.g., acetic acid).

    • Slowly add the formaldehyde solution to initiate polymerization.

    • Gradually increase the temperature to 55-60°C and maintain for 3-4 hours to allow the urea-formaldehyde resin to form and deposit around the oil droplets.

  • Curing and Washing:

    • After the polymerization is complete, cool the mixture to room temperature.

    • Filter the microcapsules and wash them repeatedly with deionized water and then with a small amount of ethanol to remove any unreacted materials.

  • Drying: Dry the microcapsules in an oven at a low temperature (e.g., 40-50°C) to obtain a free-flowing powder.

G Start Start Prep_Core Prepare Core Material (Leuco Dye + Developer + Solvent) Melt and Mix Start->Prep_Core Prep_Aq Prepare Aqueous Phase (Water + Emulsifier) Start->Prep_Aq Emulsify Emulsification (Homogenize Core in Aqueous Phase) Prep_Core->Emulsify Prep_Aq->Emulsify Add_Monomers Add Wall Monomers (Urea, Formaldehyde) Emulsify->Add_Monomers Polymerize In-situ Polymerization (Adjust pH and Temperature) Add_Monomers->Polymerize Cure Curing and Washing Polymerize->Cure Dry Drying Cure->Dry End Thermochromic Microcapsules Dry->End

Caption: Workflow for thermochromic microcapsule preparation.

Protocol 3: Characterization of the Thermochromic System

1. Thermal Analysis (Differential Scanning Calorimetry - DSC):

  • Objective: To precisely determine the melting and crystallization temperatures of this compound and the complete thermochromic system. This will define the activation temperature range.[11]

  • Procedure:

    • Accurately weigh 5-10 mg of the sample (either the pure solvent or the prepared microcapsules) into an aluminum DSC pan.

    • Seal the pan.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 100°C).

    • Hold at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at the same controlled rate to a temperature below the expected crystallization point (e.g., 20°C).

    • The endothermic peak on the heating curve corresponds to the melting point, and the exothermic peak on the cooling curve corresponds to the crystallization point.

2. Colorimetric Analysis:

  • Objective: To quantify the color change as a function of temperature.

  • Procedure:

    • Prepare a thin film of the thermochromic composition on a suitable substrate.

    • Place the sample on a temperature-controlled stage.

    • Use a spectrophotometer or a colorimeter to measure the color coordinates (e.g., CIELAB Lab*) at various temperatures during a heating and cooling cycle.

    • Plot the color difference (ΔE*) against temperature to visualize the thermochromic transition.

Self-Validating Systems and Trustworthiness

The protocols described above are designed to be self-validating. The DSC analysis provides a quantitative measure of the phase transition temperature, which should directly correlate with the observed color change temperature from the colorimetric analysis. Any significant deviation would indicate an issue with the formulation, such as poor solubility of the dye or developer in the solvent, or degradation of one of the components.

Furthermore, the reversibility of the color change over multiple cycles is a key indicator of the system's stability. A well-formulated system using the thermally stable this compound should exhibit consistent color transitions over many cycles with minimal hysteresis.

Conclusion

This compound presents itself as a highly promising solvent for the development of reversible thermochromic systems, particularly for applications requiring an activation temperature in the 62-66°C range. Its chemical structure imparts the desirable properties of a well-defined melting point, low polarity, and high thermal stability. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers and drug development professionals can effectively utilize this compound to create robust and reliable thermochromic materials.

References

  • Reversible Thermochromic Ink based on Crystal Violet Lactone/Boric Acid/Hexadecyl Alcohol for Anti-Counterfeiting Printing. (n.d.). Society for Imaging Science and Technology. Retrieved from [Link]

  • Thermochromic Leuco Dye | Color-Changing Dyes. (n.d.). SpotSee.io. Retrieved from [Link]

  • Thermochromic Leuco Dye. (n.d.). LCR Hallcrest. Retrieved from [Link]

  • Thermochromic Leuco Dye Test Kit Users Guide. (n.d.). SpotSee.io. Retrieved from [Link]

  • Leuco dye. (n.d.). In Wikipedia. Retrieved from [Link]

  • Preparation of Crystal Violet Lactone Complex and Its Effect on Discoloration of Metal Surface Coating. (2022). MDPI. Retrieved from [Link]

  • Reversible thermochromic and photochromic ink pens and markers. (n.d.). Google Patents.
  • Preparation method of 4-benzyloxy phenyl ethyl n-decanoate. (2022). Patsnap. Retrieved from [Link]

  • Procedures for the preparation of the leuco sulfuric esters of vat dyestuffs. (n.d.). Google Patents.
  • Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate. (n.d.). Google Patents.
  • Aromatic Esters Technical Data Sheet. (n.d.). Zschimmer & Schwarz. Retrieved from [Link]

  • Hansen Solubility Parameters Basics. (n.d.). Prof Steven Abbott. Retrieved from [Link]

  • Insight into the evaluation of colour changes of leuco dye based thermochromic systems as a function of temperature. (2015). Dyes and Pigments. Retrieved from [Link]

  • Reversible Thermochromic Microcapsules and Their Applications in Anticounterfeiting. (2023). MDPI. Retrieved from [Link]

  • A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. (2018). National Institutes of Health. Retrieved from [Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). MDPI. Retrieved from [Link]

  • The Chemistry of Esters of Leuco Vat Dyes. V- The Action of Light. (1954). ResearchGate. Retrieved from [Link]

  • Preparation of Crystal Violet Lactone Complex and Its Effect on Discoloration of Metal Surface Coating. (2022). ResearchGate. Retrieved from [Link]

  • Thermochromic ink composition for ink jet printing. (2021). European Patent Office. Retrieved from [Link]

  • Functional properties of the leuco dye-based thermochromic printing inks. (n.d.). ResearchGate. Retrieved from [Link]

  • Production and Weathering Exposure of Thermochromic Coatings Used as Sensors to Protect Electricity Distribution Systems. (2021). SciELO. Retrieved from [Link]

  • Synthesising and Optimizing Of Thermochromic Inks. (n.d.). International Research Publication House. Retrieved from [Link]

  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Method for preparing 3, 4-dihydroxy phenethyl alcohol. (n.d.). Google Patents.
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2021). MDPI. Retrieved from [Link]

  • Innovative use of liquid crystalline acids as color developers in leuco dye-based temperature sensors. (2024). RSC Publishing. Retrieved from [Link]

  • Preparation of Thermochromic Microcapsules of Bisphenol A and Crystal Violet Lactone and Their Effect on Coating Properties. (2022). National Institutes of Health. Retrieved from [Link]

  • Reaction set up for un-catalyzed esterification of alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Melting Points and Viscosities of Fatty Acid Esters that are Potential Targets for Engineered Oilseed. (2013). ResearchGate. Retrieved from [Link]

  • Studies on the synthesis and thermochromic properties of crystal violet lactone and its reversible thermochromic complexes. (2014). ResearchGate. Retrieved from [Link]

  • Thermochromic ink formulations and methods of use. (n.d.). Google Patents.
  • solvents_properties. (n.d.). Retrieved from [Link]

  • Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Introduction to the Hansen Solubility Parameters. (2019). YouTube. Retrieved from [Link]

  • Synthetic method of 3, 4-dihydroxy phenethyl alcohol. (n.d.). Google Patents.
  • Predicting the Viscosity of Ester Biolubricants by the Functional Groups of Their Compounds Using a Sensitivity Parameter Model. (2022). MDPI. Retrieved from [Link]

  • Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. (2013). IISTE. Retrieved from [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society. Retrieved from [Link]

  • Influence of Functional Groups on the Viscosity of Organic Aerosol. (2017). PubMed. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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High-Purity Synthesis of 4-(Benzyloxy)phenethyl Decanoate for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This application note provides a comprehensive guide for the high-purity synthesis, purification, and characterization of 4-(Benzyloxy)phenethyl decanoate. This compound is of significant interest as an analytical standard for researchers, scientists, and professionals in drug development and quality control. The protocol herein details a robust two-step synthetic route, commencing with the Williamson ether synthesis to prepare the intermediate, 4-(benzyloxy)phenethyl alcohol, followed by a Schotten-Baumann esterification to yield the final product. Emphasis is placed on achieving high purity (≥99.5%) through meticulous purification techniques, including column chromatography and recrystallization. Comprehensive analytical characterization methodologies are also provided to ensure the identity, purity, and quality of the synthesized standard.

Introduction

The availability of high-purity analytical standards is paramount for the accuracy and reliability of quantitative and qualitative analytical methods in pharmaceutical research and development. These standards are essential for method validation, instrument calibration, and the accurate quantification of analytes in various matrices. This compound, a lipophilic ester, serves as a crucial reference material in assays related to drug metabolism, stability studies, and as an internal standard in chromatographic analyses.

The synthesis of this analytical standard requires a well-defined and reproducible protocol that consistently yields a product of high purity. This document outlines such a protocol, detailing the synthetic pathway, purification strategies, and a comprehensive analytical workflow for the validation of this compound as a primary reference standard.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the protection of the phenolic hydroxyl group of p-hydroxyphenethyl alcohol via a Williamson ether synthesis using benzyl chloride. The resulting intermediate, 4-(benzyloxy)phenethyl alcohol, is then esterified with decanoyl chloride under Schotten-Baumann conditions to afford the target compound.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Schotten-Baumann Esterification cluster_2 Purification & Analysis A p-Hydroxyphenethyl Alcohol D 4-(Benzyloxy)phenethyl Alcohol (Intermediate) A->D Reaction B Benzyl Chloride B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D G 4-(Benzyloxy)phenethyl decanoate (Crude Product) D->G Reaction E Decanoyl Chloride E->G F Base (e.g., Pyridine) Solvent (e.g., CH2Cl2) F->G H Column Chromatography G->H Purification I Recrystallization H->I J High-Purity Analytical Standard I->J Characterization

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Anhydrous solvents are recommended where specified to prevent side reactions. Standard laboratory glassware, including round-bottom flasks, condensers, and dropping funnels, is required. Purification will be performed using flash column chromatography, and purity will be assessed by Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). Structural elucidation will be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Step 1: Synthesis of 4-(Benzyloxy)phenethyl alcohol

This procedure is adapted from the classical Williamson ether synthesis, a reliable method for forming ethers.[1]

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-hydroxyphenethyl alcohol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (10 mL per gram of p-hydroxyphenethyl alcohol).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane (DCM) and wash with 1M NaOH (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(benzyloxy)phenethyl alcohol as an oil or a low-melting solid. This intermediate is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Step 2: Synthesis of this compound

This esterification is carried out under Schotten-Baumann conditions, which are well-suited for the reaction of alcohols with acyl chlorides in the presence of a base to neutralize the HCl byproduct.[2]

Protocol:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 4-(benzyloxy)phenethyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL per gram of alcohol).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq.) to the solution and stir for 10 minutes.

  • Add decanoyl chloride (1.1 eq.) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (eluent: 9:1 Hexane/Ethyl Acetate).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

To achieve the high purity required for an analytical standard, a two-step purification process involving column chromatography followed by recrystallization is recommended.

Column Chromatography
  • Prepare a silica gel slurry in hexane and pack a glass column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the packed column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. The product typically elutes at around 5-10% ethyl acetate in hexane.

  • Collect the fractions containing the pure product, as identified by TLC analysis.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization
  • Dissolve the purified product from column chromatography in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystal formation.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

Analytical Characterization and Purity Assessment

A comprehensive analytical characterization is essential to validate the synthesized compound as a high-purity analytical standard.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Identity Confirmation A High-Purity Product B HPLC (>99.5%) A->B C GC-FID (>99.5%) A->C D Melting Point A->D E 1H NMR A->E F 13C NMR A->F G Mass Spectrometry A->G H FT-IR A->H

Sources

Application Note: Quantitative Analysis of 4-(Benzyloxy)phenethyl Decanoate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated methodologies for the precise quantification of 4-(Benzyloxy)phenethyl decanoate, a lipophilic ester, within complex sample matrices. Recognizing the diverse needs of researchers in pharmaceutical development and chemical analysis, we provide two distinct, yet complementary, analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level quantification and confirmation. This document provides a comprehensive guide, including the scientific rationale for methodological choices, detailed step-by-step protocols, and a complete method validation framework based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction: The Analytical Challenge

This compound (MW: 382.54 g/mol , Formula: C₂₅H₃₄O₃) is a solid ester characterized by a long alkyl chain (decanoate) and aromatic moieties (benzyloxy, phenethyl) which impart distinct chemical properties.[6][7][8] Its quantification in mixtures, such as pharmaceutical formulations, biological matrices, or industrial products, requires analytical methods that are not only accurate and precise but also specific enough to distinguish it from structurally similar compounds or matrix components. The presence of UV-absorbing aromatic rings suggests suitability for HPLC-UV detection, while its volatility and thermal stability make it a candidate for GC-MS analysis. This guide provides the necessary protocols to establish a reliable quantitative workflow for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource(s)
Molecular Formula C₂₅H₃₄O₃[6]
Molecular Weight 382.54 g/mol [6]
CAS Number 848484-93-5[6]
Physical Form Solid, White to Light Yellow Powder/Crystal[6][8]
Melting Point 62.0 to 66.0 °C[6]
Solubility Insoluble in water[9]; Soluble in organic solvents like Chloroform, Acetonitrile, Methanol[10]
Chromophoric Groups Phenyl, Benzyl

The molecule's hydrophobicity and the presence of two aromatic rings are key to the analytical strategies detailed below. The benzyl and phenyl groups provide strong UV absorbance, essential for the HPLC-UV method.

Method Selection: A Dual-Approach Strategy

No single analytical method is universally optimal. The choice between HPLC-UV and GC-MS depends on factors like required sensitivity, sample matrix complexity, and available instrumentation. We present both to offer flexibility to the researcher.

  • HPLC-UV: Ideal for routine quality control and quantification in less complex matrices where high sensitivity is not the primary requirement. The aromatic rings in this compound allow for direct UV detection.

  • GC-MS: The gold standard for trace-level quantification and unambiguous identification. Its superior sensitivity and specificity, especially in Selected Ion Monitoring (SIM) mode, make it perfect for complex matrices like biological fluids or environmental samples.[11][12][13]

Sample Preparation: The Foundation of Accurate Quantification

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte.[14][15] The choice of technique depends on the sample matrix.

Liquid-Liquid Extraction (LLE) Protocol
  • Application: For liquid samples where the analyte needs to be separated from a dissimilar solvent phase (e.g., aqueous formulations, biological fluids).

  • Rationale: This technique partitions the analyte based on its differential solubility between two immiscible liquids. Given the nonpolar nature of this compound, it will preferentially move into a nonpolar organic solvent from an aqueous phase.[15]

Protocol:

  • To 1 mL of the aqueous sample, add 2 mL of a suitable organic extraction solvent (e.g., Hexane, Ethyl Acetate, or Dichloromethane).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (upper or lower, depending on solvent density) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase (for HPLC) or a suitable solvent like Ethyl Acetate (for GC).

Solid-Phase Extraction (SPE) Protocol
  • Application: For cleaning up complex samples, including those with high levels of interfering substances.

  • Rationale: SPE provides a more selective extraction compared to LLE by utilizing specific interactions between the analyte and a solid sorbent.[15] For the nonpolar this compound, a reversed-phase (e.g., C18) sorbent is appropriate.

Protocol:

  • Conditioning: Pass 3 mL of methanol, followed by 3 mL of deionized water through a C18 SPE cartridge.

  • Loading: Load 1 mL of the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

  • Elution: Elute the analyte with 2 mL of a strong organic solvent like acetonitrile or ethyl acetate.

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Method 1: Quantification by HPLC-UV

This method leverages the UV absorbance of the analyte's aromatic rings for quantification.

Experimental Protocol

Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary pump system with UV detector.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)The nonpolar stationary phase provides good retention for the lipophilic analyte.
Mobile Phase Isocratic: Acetonitrile:Water (85:15, v/v)A high percentage of organic solvent is needed to elute the nonpolar analyte in a reasonable time with good peak shape.[16][17]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Injection Volume 10 µLCan be optimized based on concentration and sensitivity needs.
UV Detection 220 nmThe benzyl and phenyl groups exhibit strong absorbance at this wavelength.
Run Time ~10 minutesSufficient for elution of the analyte and any potential impurities.
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing S1 Weigh Standard S2 Prepare Stock Solution (in Acetonitrile) S1->S2 S3 Create Calibration Curve Standards (Serial Dilution) S2->S3 A1 Inject Standards & Samples into HPLC S3->A1 P1 Prepare Sample (LLE or SPE) P2 Reconstitute in Mobile Phase P1->P2 P2->A1 A2 Acquire Chromatograms at 220 nm A1->A2 D1 Integrate Peak Areas A2->D1 D2 Construct Calibration Curve (Area vs. Concentration) D1->D2 D3 Quantify Sample Concentration D2->D3 MS_Logic cluster_fragments Characteristic EI Fragments cluster_mode MS Detection Mode Analyte This compound (Precursor Ion, m/z 382.5) F1 m/z 91 Tropylium Ion (C₇H₇⁺) Analyte->F1 EI Fragmentation F2 m/z 107 Benzylic fragment (C₇H₇O⁺) Analyte->F2 EI Fragmentation F3 m/z 136 Phenethyl ester fragment Analyte->F3 EI Fragmentation SIM Selected Ion Monitoring (SIM) F1->SIM Monitor for Quantification F2->SIM Monitor for Quantification F3->SIM Monitor for Quantification

Sources

Application Note: Characterizing the Thermochromic Properties of 4-(Benzyloxy)phenethyl decanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Temperature-Dependent Color Phenomena

Thermochromism, the reversible change of a substance's color in response to temperature variations, is a fascinating and increasingly important phenomenon with applications ranging from smart materials and sensors to advanced drug delivery systems.[1][2] This property often arises from temperature-induced phase transitions in the material's molecular structure.[1] One promising class of compounds for exhibiting such properties are liquid crystals, whose ordered yet fluid molecular arrangements can be highly sensitive to thermal fluctuations.[1][3]

This application note provides a detailed experimental framework for the comprehensive characterization of the potential thermochromic properties of 4-(Benzyloxy)phenethyl decanoate . While direct thermochromic data for this specific molecule is not widely published, its structural similarity to known liquid crystals, such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, suggests it may exhibit interesting thermal behaviors.[4] The protocols herein are designed to be a self-validating system, guiding researchers through the essential steps of thermal analysis and spectroscopic evaluation.

Pre-analysis and Safety Considerations

Before commencing any experimental work, a thorough understanding of the test compound's properties and safety profile is paramount.

1.1. Compound Profile: this compound

  • Synonyms: 2-[4-(Benzyloxy)phenyl]ethyl decanoate, Decanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester[5]

  • Molecular Formula: C₂₅H₃₄O₃[5]

  • Molecular Weight: 382.54 g/mol [5]

  • Physical Form: Solid[5]

1.2. Safety & Handling

According to available safety data, this compound is not classified as a hazardous substance or mixture.[6] However, standard laboratory safety protocols should always be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

  • Storage: Keep the container tightly closed and store in a cool, shaded area.[6]

Experimental Workflow for Thermochromic Characterization

The following workflow provides a logical progression for a comprehensive analysis of the thermochromic properties of this compound.

experimental_workflow Figure 1: Experimental Workflow cluster_synthesis Sample Preparation cluster_thermal Thermal Analysis cluster_spectroscopic Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis & Purification of This compound dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Determine Phase Transition Temperatures tga Thermogravimetric Analysis (TGA) synthesis->tga Assess Thermal Stability uv_vis Variable-Temperature UV-Vis Spectroscopy synthesis->uv_vis Observe Color Changes with Temperature interpretation Correlation of Thermal Transitions with Spectroscopic Changes dsc->interpretation tga->interpretation uv_vis->interpretation interpretation_logic Figure 2: Data Interpretation Logic dsc_peak Endothermic Peak in DSC thermochromic_transition Thermochromic Phase Transition dsc_peak->thermochromic_transition uv_vis_shift Shift in UV-Vis Spectrum uv_vis_shift->thermochromic_transition tga_stable No Mass Loss in TGA at Transition Temperature thermochromic_transition->tga_stable Corroborates that change is not decomposition reversible Reversible Color Change upon Cooling thermochromic_transition->reversible conclusion Confirmation of Reversible Thermochromism tga_stable->conclusion reversible->conclusion

Sources

Application Notes & Protocols: The Role of 4-(Benzyloxy)phenethyl Decanoate as a Thermal Co-solvent in Erasable Ink Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers and formulation scientists on the application of 4-(Benzyloxy)phenethyl decanoate in the development of advanced, thermally erasable ink systems. We will explore the underlying chemical principles of thermochromic inks, propose a specific mechanism of action for this compound as a key component, and provide detailed protocols for the formulation, application, and evaluation of a prototype erasable ink. This guide is intended to serve as a foundational resource for leveraging this compound's unique properties in creating high-performance, reversible color-changing materials.

Introduction: The Chemistry of Invisibility

Modern erasable ink technology primarily relies on thermochromism—the ability of a substance to reversibly change color in response to temperature changes.[1][2] Unlike older rubber-based erasable pens that worked by physical abrasion of the paper surface, contemporary thermally activated inks undergo a chemical transformation that renders them invisible.[3] These systems are typically composed of three core components, often microencapsulated to protect them from environmental factors:[3][4][5]

  • Leuco Dye (Color Former): A molecule that can exist in two forms, one colored and one colorless.[6][7] The transition between these states is often triggered by a change in its chemical environment, such as pH.

  • Developer (Color Developer): A weak acid that donates a proton to the leuco dye, inducing a structural change (e.g., lactone ring-opening) that results in a visible color.[8][9]

  • Co-Solvent (Temperature Regulator): A substance with a specific melting point that mediates the interaction between the leuco dye and the developer.[9][10]

At ambient temperatures, the co-solvent is in a solid state, facilitating close contact between the dye and the developer to form a stable, colored complex. When heat is applied—typically through the friction of an eraser—the co-solvent melts. In its liquid state, it dissolves the other components, disrupting the colored complex and causing the leuco dye to revert to its colorless form.[9][10] This transition is reversible; upon cooling, the co-solvent solidifies, and the colored complex can reform.[10][11]

The Role of this compound: A High-Performance Thermal Regulator

We have identified this compound as a highly effective thermal co-solvent for erasable ink applications.[12] Its molecular structure, a long-chain fatty acid ester, is characteristic of organic phase change materials (PCMs), which are known for their ability to absorb and release thermal energy at a relatively constant temperature.[13][14][15][16]

Chemical Structure:

(Decanoate moiety linked to a benzyloxy-substituted phenethyl alcohol)

The key physical property of this compound that makes it suitable for this application is its melting point, which is in the range of 62.0 to 66.0 °C. This temperature is ideal for friction-based erasing, as it is high enough to prevent accidental erasure from ambient heat but easily achievable with the localized heat from rubbing. A patent has noted its utility as a thermochromic additive.[17]

Proposed Mechanism of Action

The function of this compound within the ink matrix is to act as the temperature-sensitive switch.

  • Below 62°C (Solid Phase): The crystalline structure of the ester holds the leuco dye and developer in close proximity, promoting the formation of the colored lactone ring-opened complex.

  • Above 62°C (Liquid Phase): The ester melts, becoming a non-polar solvent. This liquid phase solvates the leuco dye and developer, separating them and stabilizing the colorless, closed-ring form of the dye.

This phase change is the critical event that dictates the visible state of the ink.

Diagram 1: Thermochromic Mechanism

G cluster_0 Low Temperature (< 62°C) cluster_1 High Temperature (> 62°C) A Leuco Dye (Colorless) D Colored Complex A->D B Developer (Acid) B->D C 4-(Benzyloxy)phenethyl decanoate (Solid) C->D Matrix E Leuco Dye (Colorless) D->E  Heat (Friction) > 62°C E->D  Cooling < 62°C F Developer (Dissociated) G 4-(Benzyloxy)phenethyl decanoate (Liquid) G->E Solvates G->F Solvates

Caption: Reversible color change mechanism based on the phase transition of the co-solvent.

Experimental Protocols

The following protocols provide a framework for creating and testing a prototype erasable ink. Standard laboratory safety procedures, including the use of personal protective equipment (PPE), should be followed at all times.

Materials & Reagents
ComponentExampleRoleSupplier (Example)CAS Number
Leuco Dye Crystal Violet Lactone (CVL)Color FormerTCI596-24-7
Developer Bisphenol A (BPA)Color DeveloperSigma-Aldrich80-05-7
Thermal Co-solvent This compoundTemp. RegulatorTCI848484-93-5
Binder Resin Poly(vinyl butyral) (PVB)Film Former/AdhesionSigma-Aldrich63148-65-2
Primary Solvent Ethanol, AnhydrousVehicleFisher Scientific64-17-5
Formulation Protocol: Preparation of a Prototype Blue Erasable Ink

This protocol outlines the preparation of a 50g batch of ink concentrate.

  • Preparation of the Thermochromic System:

    • In a 100 mL beaker, combine 10.0 g of this compound (Thermal Co-solvent), 1.0 g of Crystal Violet Lactone (Leuco Dye), and 3.0 g of Bisphenol A (Developer).

    • Place the beaker on a hot plate with magnetic stirring and gently heat to ~80°C .

    • Stir until all components are completely melted and have formed a homogenous liquid.

    • Remove from heat and allow the mixture to cool to room temperature. It will solidify into a waxy, colored solid.

    • Grind the resulting solid into a fine powder using a mortar and pestle. This powder is the micro-encapsulated thermochromic pigment system.

  • Preparation of the Ink Vehicle:

    • In a separate 250 mL beaker, add 30.0 g of anhydrous ethanol.

    • While stirring, slowly add 6.0 g of Poly(vinyl butyral) resin.

    • Continue stirring until the resin is fully dissolved. This may take up to 30 minutes.

  • Final Ink Formulation:

    • Slowly add the powdered thermochromic system from step 1 to the ink vehicle from step 2 under constant, high-shear mixing.

    • Continue mixing for 15-20 minutes to ensure a stable, uniform dispersion of the thermochromic particles.

    • The resulting product is a liquid ink ready for application and testing.

Application and Evaluation Protocol
  • Application:

    • Apply the ink to a standard cellulose-based paper substrate using a felt-tip pen body or a drawdown bar for uniform coating.

    • Allow the ink to dry completely at ambient temperature (approximately 2-5 minutes). The mark should appear as a distinct blue color.

  • Erasure Test:

    • Using a standard rubber or silicone eraser (as found on commercial erasable pens), apply firm, rapid friction to a section of the dried ink mark.

    • Observe the disappearance of the color as the localized temperature exceeds the melting point of the this compound.

  • Reversibility Test:

    • Place the paper with the erased mark in a cold environment (e.g., a freezer at -10°C or lower) for 5-10 minutes.[3][11]

    • Observe the reappearance of the blue color as the co-solvent recrystallizes, allowing the leuco dye and developer to re-form the colored complex.

  • Performance Metrics:

    • Erasability: Qualitatively assess the completeness of color removal.

    • Color Density: Measure the optical density of the ink mark before and after erasure using a densitometer.

    • Reversibility Cycles: Repeat the erasing and cooling cycle multiple times to assess the stability and longevity of the thermochromic effect.

Diagram 2: Experimental Workflow

G cluster_formulation Part 1: Formulation cluster_testing Part 2: Testing A Melt & Mix: - this compound - Leuco Dye - Developer B Cool & Grind (Thermochromic Powder) A->B D Disperse Powder in Vehicle B->D C Dissolve Binder in Solvent (Ink Vehicle) C->D E Apply Ink to Substrate & Dry D->E Prototype Ink F Erase with Friction (Heat) E->F G Evaluate Erasability F->G H Cool Substrate (e.g., -10°C) F->H I Evaluate Color Reappearance H->I

Caption: Step-by-step workflow for ink formulation and performance evaluation.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Erasure - Insufficient heat generation from friction.- Incorrect ratio of co-solvent to dye/developer.- Particle size of thermochromic powder is too large.- Increase the hardness of the eraser material.- Increase the relative amount of this compound.- Optimize grinding process to achieve a finer powder.
Poor Color Stability - Degradation of leuco dye from UV exposure.- Incompatible binder or solvent system.- Incorporate a UV absorber into the formulation.- Test alternative binder resins or co-solvents.
Ink Fails to Reappear in Cold - Hysteresis range is too wide.[1]- Component ratio prevents re-formation of the complex.- Adjust the developer-to-dye ratio.- Introduce additives that can act as nucleating agents for the co-solvent.

Conclusion

This compound serves as an exemplary thermal regulator in modern erasable ink formulations. Its well-defined melting point in the 62-66°C range provides a reliable and sharp transition for the thermochromic system, leading to effective and clean erasability. The protocols outlined in this document offer a robust starting point for researchers to develop and customize erasable inks for a variety of applications, from consumer stationery to security printing. Further optimization of component ratios and the inclusion of additives can fine-tune properties such as color intensity, erasability, and long-term stability.

References

  • Google Patents.
  • LCR Hallcrest. Thermochromic Leuco Dye Test Kit Users Guide. [Link]

  • Google Patents. US6458192B1 - Erasable ink composition.
  • Google Patents. US9670372B2 - Inkjet ink composition.
  • Price, J., et al. (2021). Organic Phase Change Materials for Thermal Energy Storage: Influence of Molecular Structure on Properties. Molecules, 26(21), 6649. [Link]

  • Google Patents. EP0304887B1 - Erasable ink compositions.
  • Kulčar, R., et al. (2010). Functional properties of the leuco dye-based thermochromic printing inks. Journal of Applied Polymer Science, 116(2), 1168-1175. [Link]

  • Google Patents. US20100233368A1 - Ethanol-based ink composition.
  • Google Patents. US6413305B1 - Thermochromic ink composition.
  • What is leuco dye. (2023). [Link]

  • Campbell, D. J., et al. (2017). Demonstration of Thermodynamics and Kinetics Using FriXion Erasable Pens. Journal of Chemical Education, 94(6), 770-774. [Link]

  • Google Patents.
  • DergiPark. Long-chain diesters of fattyy alcohols as novel phase change materials for thermal energy storage. [Link]

  • Patsnap. Preparation method of 4-benzyloxy phenyl ethyl n-decanoate. [Link]

  • Thermochromic ink. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2019). Journal of Molecular Structure, 1175, 54-60. [Link]

  • Cyklop. (2021). Thermochromic Inks: The Smart Solution for Temperature-Based Packaging. [Link]

  • Sthåls, A. (2013). DEMONSTRATING COLOR TRANSITIONS OF LEUCO DYE-BASED THERMOCHROMIC INKS AS A TEACHING APPROACH IN TEXTILE AND FASHION DESIGN. [Link]

  • Nippon.com. (2016). The Science Behind Frixion Erasable Pens. [Link]

  • Google Patents. Solvent composition for printing inks, varnishes and thinners.
  • Google Patents. CN113429268A - Synthetic method of 4-phenoxyphenol.
  • Google Patents.
  • Wikipedia. Thermochromic ink. [Link]

  • Wikipedia. Polylactic acid. [Link]

  • Google Patents. US5412021A - Water-base erasable ink composition for use in marking pens.
  • Yamamoto Chemicals Inc. Leuco Dyes. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2018). Oriental Journal of Chemistry, 34(1), 523-529. [Link]

  • ResearchGate. The use of lipids as phase change materials for thermal energy storage. [Link]

  • PubChem. Benzaldehyde, 4-(phenylmethoxy)-. [Link]

  • ResearchGate. High-chain fatty acid esters of myristyl alcohol with even carbon number: Novel organic phase change materials for thermal energy storage. [Link]

  • The Good Scents Company. phenethyl decanoate. [Link]

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Application Notes and Protocols: Formulation of Microcapsules Containing 4-(Benzyloxy)phenethyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Encapsulating 4-(Benzyloxy)phenethyl Decanoate

This compound is a lipophilic ester with potential applications in pharmaceuticals, cosmetics, and fragrance industries. Its oily, water-insoluble nature presents significant challenges in formulation development, including poor bioavailability, susceptibility to oxidative degradation, and difficulties in handling and incorporation into aqueous-based systems. Microencapsulation offers a robust solution to these challenges by entrapping the active compound within a protective polymer shell. This process can enhance stability, control the release profile, improve handling properties by converting the oily substance into a free-flowing powder, and facilitate its dispersion in various matrices.

This comprehensive guide provides detailed protocols for the formulation of microcapsules containing this compound, targeted at researchers, scientists, and drug development professionals. We will delve into two widely used and effective microencapsulation techniques: Solvent Evaporation and Spray Drying . The causality behind experimental choices, self-validating protocols, and authoritative grounding are the pillars of this document, ensuring scientific integrity and practical applicability.

Part 1: Pre-Formulation and Characterization of the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of this compound is paramount for designing an effective microencapsulation strategy.

1.1 Physicochemical Properties

PropertyValue/DescriptionSignificance for Microencapsulation
Chemical Formula C₂₅H₃₄O₃Provides basic molecular information.
Molecular Weight ~382.54 g/mol Influences diffusion and release kinetics.
Appearance White to light yellow powder or crystal.Basic quality control parameter.
Solubility Soluble in organic solvents (e.g., dichloromethane, chloroform); Insoluble in water.[1]This dictates the choice of encapsulation method (e.g., oil-in-water emulsion-based techniques) and the selection of appropriate solvents.[2][3]
Lipophilicity High (inferred from its long carbon chain and ester functional group).[1]Critical for selecting a suitable polymer matrix and emulsification system to achieve high encapsulation efficiency.

1.2 Health and Safety Considerations

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of any dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

Part 2: Microencapsulation by Solvent Evaporation

The solvent evaporation technique is a versatile method for encapsulating lipophilic compounds. It involves dissolving the polymer and the active ingredient in a water-immiscible volatile organic solvent, emulsifying this organic phase in an aqueous phase to form oil-in-water (O/W) droplets, and then removing the solvent by evaporation, which causes the polymer to precipitate around the oil droplets, forming solid microcapsules.[3][4]

Rationale for Component Selection
  • Polymer Selection: The choice of polymer is critical as it forms the shell of the microcapsule and dictates its properties. For drug delivery applications, biodegradable and biocompatible polymers like Poly(lactic-co-glycolic acid) (PLGA) or Polycaprolactone (PCL) are often preferred.[5] For other applications, natural polymers such as gelatin or gum arabic can be used.

  • Solvent System: A volatile, water-immiscible organic solvent that can dissolve both the API and the polymer is required. Dichloromethane (DCM) and chloroform are common choices.[2]

  • Aqueous Phase and Surfactant: The continuous phase is typically purified water containing a surfactant (emulsifier) to stabilize the O/W emulsion. Poly(vinyl alcohol) (PVA) is a widely used surfactant that prevents droplet coalescence.[5] The concentration of the surfactant affects the particle size and stability of the microcapsules.

Experimental Workflow: Solvent Evaporation

SolventEvaporationWorkflow cluster_prep Phase Preparation cluster_process Microencapsulation Process cluster_harvest Harvesting and Drying organic_phase 1. Organic Phase: Dissolve Polymer (e.g., PCL) and 4-(Benzyloxy)phenethyl decanoate in DCM emulsification 3. Emulsification: Add organic phase to aqueous phase under high-speed homogenization organic_phase->emulsification aqueous_phase 2. Aqueous Phase: Dissolve Surfactant (e.g., PVA) in deionized water aqueous_phase->emulsification solvent_evaporation 4. Solvent Evaporation: Stir the emulsion at room temperature for several hours to evaporate DCM emulsification->solvent_evaporation collection 5. Collection: Filter or centrifuge the hardened microcapsules solvent_evaporation->collection washing 6. Washing: Rinse with deionized water to remove excess surfactant collection->washing drying 7. Drying: Lyophilize or air-dry the final product washing->drying SprayDryingWorkflow cluster_prep Feed Preparation cluster_process Spray Drying Process cluster_harvest Collection wall_solution 1. Wall Solution: Dissolve wall material (e.g., Gum Arabic) in deionized water emulsion_prep 2. Emulsion Preparation: Add 4-(Benzyloxy)phenethyl decanoate to the wall solution wall_solution->emulsion_prep homogenization 3. Homogenization: Homogenize the mixture at high speed to form a stable O/W emulsion emulsion_prep->homogenization atomization 4. Atomization: Feed the emulsion into the spray dryer, where it is atomized into fine droplets homogenization->atomization drying 5. Drying: Droplets are dried by hot air, forming microcapsules atomization->drying collection 6. Collection: Microcapsules are separated from the air stream by a cyclone and collected drying->collection

Caption: Workflow for microencapsulation by spray drying.

Detailed Protocol: Spray Drying using Gum Arabic

Materials:

  • This compound (API)

  • Gum Arabic (spray-drying grade)

  • Deionized water

Equipment:

  • High-speed homogenizer

  • Magnetic stirrer

  • Laboratory-scale spray dryer (e.g., Büchi B-290)

Step-by-Step Procedure:

  • Preparation of the Emulsion Feed:

    • Prepare the wall material solution by dissolving 30 g of gum arabic in 70 mL of deionized water with continuous stirring. This creates a 30% w/w solution.

    • Add 10 g of this compound to the gum arabic solution. This corresponds to a wall-to-core ratio of 3:1.

    • Homogenize the mixture at high speed (e.g., 8,000 rpm) for 5 minutes to form a fine and stable oil-in-water emulsion.

  • Spray Drying Process:

    • Set the spray dryer parameters. The following are typical starting parameters that may require optimization: [6][7] * Inlet Temperature: 160°C - 180°C

      • Feed Pump Rate: 3 - 5 mL/min

      • Aspirator Flow Rate: ~35 m³/h

      • Atomizing Air Flow: ~1800 L/h

    • Allow the spray dryer to reach the set inlet temperature.

    • Begin pumping the emulsion feed into the atomizer.

    • The atomized droplets will dry in the drying chamber, and the resulting microcapsule powder will be collected in the collection vessel. The outlet temperature will typically stabilize at a lower value (e.g., below 100°C), which is gentle on the active ingredient. [8]

  • Collection:

    • Once all the feed has been processed, turn off the feed pump and heater, but allow the aspirator to run for a few minutes to cool down the system and collect any remaining powder.

    • Carefully collect the microcapsule powder from the collection vessel. Store in an airtight, light-resistant container.

Part 4: Characterization of Microcapsules

After formulation, the microcapsules must be thoroughly characterized to ensure they meet the desired specifications.

Encapsulation Efficiency (EE)

Encapsulation efficiency is the percentage of the initial API that is successfully entrapped within the microcapsules.

Protocol for Determining Encapsulation Efficiency:

  • Quantification of Total API:

    • Accurately weigh a known amount of microcapsules (e.g., 50 mg).

    • Crush the microcapsules and dissolve them in a suitable organic solvent (e.g., DCM) to release the encapsulated API.

    • Use a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the API. This gives the amount of encapsulated drug (Wencapsulated).

  • Quantification of Surface (Non-Encapsulated) API:

    • Accurately weigh the same amount of intact microcapsules (50 mg).

    • Wash the microcapsules with a solvent in which the API is soluble but the polymer is not (e.g., ethanol for PCL). This will dissolve only the API on the surface of the microcapsules.

    • Quantify the amount of API in the washing solvent. This gives the amount of surface drug (Wsurface).

  • Calculation:

    • The total amount of drug in the weighed sample is Wtotal = Wencapsulated + Wsurface.

    • Encapsulation Efficiency (%) = (Wencapsulated / Wtotal) x 100

Particle Size and Morphology
  • Particle Size Analysis: Use laser diffraction or dynamic light scattering to determine the mean particle size and size distribution.

  • Morphology: Employ Scanning Electron Microscopy (SEM) to visualize the shape, surface topography, and integrity of the microcapsules.

ParameterMethodDesired Outcome
Mean Particle Size Laser DiffractionTypically 1-100 µm, with a narrow size distribution.
Morphology Scanning Electron Microscopy (SEM)Spherical shape with a smooth, non-porous surface. Absence of cracks or agglomeration.
Encapsulation Efficiency UV-Vis/HPLCAs high as possible (ideally > 80-90%).

Part 5: In Vitro Release Studies

In vitro release testing is performed to understand the release kinetics of the API from the microcapsules.

Protocol for In Vitro Dissolution Testing

Given the poor water solubility of this compound, maintaining sink conditions is crucial. This may require the addition of a surfactant to the dissolution medium. [9][10] Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle Method) or Apparatus 1 (Basket Method). [11]* Dissolution medium: Phosphate buffer pH 7.4 with 0.5% w/v Sodium Dodecyl Sulfate (SDS) to ensure sink conditions.

  • Microcapsules containing a known amount of API.

  • Syringes and filters (e.g., 0.45 µm PTFE).

Procedure:

  • Set up the dissolution apparatus with 900 mL of the dissolution medium per vessel, maintained at 37 ± 0.5°C.

  • Set the paddle speed to 50 or 75 rpm. [12]3. Accurately weigh an amount of microcapsules equivalent to a specific dose of the API and place it in each vessel.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 5 mL) of the dissolution medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples to remove any undissolved particles.

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

References

  • Assessment of the Oil Release and Insect Repellent Activity of Spray-Dried Gum Arabic/Citronella Oil Microcapsules. (2026). MDPI. [Link]

  • Basic steps of microencapsulation by solvent evaporation (Li et al., 2008). ResearchGate. [Link]

  • Spray Drying for the Encapsulation of Oils—A Review. PubMed Central. [Link]

  • The effect of core oil on the encapsulation efficiency and mechanical properties of microcapsules prepared using complex coacervation followed by spray drying/coating. Oxford Academic. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. AAPS PharmSciTech. [Link]

  • Scheme of the spray-drying process for encapsulation of active ingredients. ResearchGate. [Link]

  • Recent Advances in the Microencapsulation of Essential Oils, Lipids, and Compound Lipids through Spray Drying: A Review. PubMed Central. [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. [Link]

  • The Use of Polymer and Surfactants for the Microencapsulation and Emulsion Stabilization. MDPI. [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. ResearchGate. [Link]

  • Preparation Process Optimization and Performance Characterization of Feed Plant Essential Oil Microcapsules. MDPI. [Link]

  • Encapsulation of Active Ingredients in Food Industry by Spray-Drying and Nano Spray-Drying Technologies. MDPI. [Link]

  • Determination of the Optimum Conditions for Emulsification and Encapsulation of Echium Oil by Response Surface Methodology. ACS Omega. [Link]

  • Polymer-surfactant complexes for microencapsulation of vitamin E and its release. ResearchGate. [Link]

  • In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. PubMed Central. [Link]

  • Steps involved in the oil-in-water emulsion-solvent evaporation technique. ResearchGate. [Link]

  • Microencapsulation using Spray drying. YouTube. [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI. [Link]

  • FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. FIP. [Link]

  • Methods of Microencapsulation of Vegetable Oil: Principles, Stability and Applications - A Minireview. PubMed Central. [Link]

  • Polymer-surfactant complexes for microencapsulation of vitamin E and its release. PubMed. [Link]

  • Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles. PubMed Central. [Link]

  • Continuous Formation of Polymeric Particles and Capsules Through Emulsification, Solvent Evaporation. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Esterification of 4-(Benzyloxy)phenethyl alcohol with Decanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the esterification of 4-(benzyloxy)phenethyl alcohol with decanoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions to ensure the successful synthesis of 4-(benzyloxy)phenethyl decanoate.

I. Reaction Overview and Mechanism

The esterification of 4-(benzyloxy)phenethyl alcohol with decanoyl chloride is a nucleophilic acyl substitution reaction.[1][2] The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the decanoyl chloride.[1][2] This reaction is typically facilitated by a base to neutralize the hydrogen chloride (HCl) byproduct, which can otherwise lead to unwanted side reactions.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the esterification process, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: I am observing a very low yield of my desired ester, or the reaction does not seem to be proceeding. What are the likely causes?

  • Answer: Low or no product yield can stem from several factors:

    • Poor Quality of Reagents: Decanoyl chloride is highly reactive and sensitive to moisture.[3][4][5] Contamination with water will lead to its hydrolysis into decanoic acid, rendering it unreactive towards the alcohol. Similarly, the alcohol starting material should be free of impurities.

    • Inadequate Base: The reaction generates HCl as a byproduct.[1] If a suitable base is not present in stoichiometric amounts, the reaction mixture will become acidic. This can lead to side reactions of the starting alcohol, such as dehydration.[6][7]

    • Suboptimal Reaction Temperature: While the reaction between an alcohol and an acyl chloride is often vigorous, larger molecules may require heating to proceed at a reasonable rate.[8] However, excessive heat can promote side reactions.[6]

    • Steric Hindrance: While less of a concern with a primary alcohol like 4-(benzyloxy)phenethyl alcohol, steric bulk around the hydroxyl group can slow down the reaction.[1]

  • Solutions:

    • Ensure Reagent Quality: Use freshly opened or properly stored decanoyl chloride. Ensure your 4-(benzyloxy)phenethyl alcohol is pure and dry.

    • Choice and Amount of Base: Employ a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl produced.[1] Use at least a stoichiometric equivalent of the base relative to the decanoyl chloride.

    • Optimize Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or gently heat under reflux if the reaction is sluggish.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Consider a Catalyst: In cases of slow reaction, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the esterification.[9][10]

Issue 2: Presence of Multiple Spots on TLC, Indicating Byproducts

  • Question: My TLC plate shows the consumption of starting material, but I have multiple product spots. What are these byproducts and how can I avoid them?

  • Answer: The formation of byproducts is a common issue. Potential side reactions include:

    • Dehydration of the Alcohol: Under acidic conditions (if the base is insufficient), the 4-(benzyloxy)phenethyl alcohol can undergo dehydration.[6]

    • Reaction with the Benzyl Ether: While the benzyl ether is a relatively stable protecting group, harsh acidic or basic conditions could potentially lead to its cleavage, although this is less likely under typical esterification conditions.

    • Self-Condensation of Decanoyl Chloride: In the presence of moisture, decanoyl chloride can hydrolyze to decanoic acid, which can then react with another molecule of decanoyl chloride to form an anhydride.

  • Solutions:

    • Maintain Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3]

    • Control Stoichiometry and Addition: Use a slight excess of the alcohol to ensure the complete consumption of the more reactive decanoyl chloride. Add the decanoyl chloride dropwise to the solution of the alcohol and base to maintain a low concentration of the acyl chloride and minimize side reactions.

    • Purification: If byproducts are formed, they can often be separated from the desired ester by column chromatography on silica gel.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to isolate a pure product after the reaction workup. What purification strategies are most effective?

  • Answer: The purification of this compound typically involves a standard aqueous workup followed by chromatography.

    • Aqueous Workup: After the reaction is complete, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed sequentially with a mild acid (e.g., dilute HCl) to remove the base, a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted decanoic acid, and brine to remove residual water.

    • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

    • Column Chromatography: The crude product is then purified by silica gel column chromatography. A gradient of ethyl acetate in a non-polar solvent like hexanes is typically effective for eluting the ester.

  • Troubleshooting Purification:

    • Emulsion during Workup: If an emulsion forms during the aqueous washes, adding more brine and allowing the mixture to stand can help break it.

    • Co-eluting Impurities: If impurities are difficult to separate by chromatography, consider recrystallization from a suitable solvent system.

    • Residual Base: If the purified product still contains traces of the base (e.g., pyridine), additional acidic washes during the workup or a silica gel plug filtration may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this esterification?

A common solvent for this type of reaction is a non-protic solvent like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF). The choice of solvent can influence the reaction rate and solubility of the reagents.

Q2: What is the role of pyridine or triethylamine in this reaction?

Pyridine and triethylamine act as bases to neutralize the HCl that is formed as a byproduct of the reaction.[1] This prevents the reaction mixture from becoming acidic, which could lead to unwanted side reactions.[6][7] Pyridine can also act as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive acylpyridinium salt.[11]

Q3: Can I use a different base?

While other bases can be used, it is important to choose one that is non-nucleophilic to avoid competing with the alcohol in reacting with the decanoyl chloride. Hindered bases like 2,6-lutidine can also be effective.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable solvent system (e.g., 20% ethyl acetate in hexanes) should show a clear separation between the starting alcohol, the decanoyl chloride (or its hydrolyzed form), and the product ester. The disappearance of the limiting reagent (typically the decanoyl chloride) indicates the completion of the reaction.

Q5: What is the mechanism of DMAP catalysis?

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst.[9] It reacts with the decanoyl chloride to form a highly reactive N-decanoylpyridinium intermediate.[10][12] This intermediate is much more electrophilic than the decanoyl chloride itself and is readily attacked by the alcohol, even if the alcohol is sterically hindered.[12]

Experimental Protocols

General Procedure for the Esterification of 4-(benzyloxy)phenethyl alcohol with Decanoyl Chloride

Materials:

  • 4-(benzyloxy)phenethyl alcohol

  • Decanoyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 4-(benzyloxy)phenethyl alcohol (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq). If using, add a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add decanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation
ReagentMolar Mass ( g/mol )Equivalents
4-(benzyloxy)phenethyl alcohol228.291.0
Decanoyl chloride190.711.1
Pyridine79.101.2
DMAP (optional)122.170.1

Visualizations

Reaction Scheme```dot

Esterification cluster_reactants Reactants cluster_products Products Alcohol 4-(Benzyloxy)phenethyl alcohol plus1 + Alcohol->plus1 AcylChloride Decanoyl Chloride reaction_arrow AcylChloride->reaction_arrow  Base Ester This compound plus2 + Ester->plus2 HCl HCl Base Pyridine plus1->AcylChloride reaction_arrow->Ester plus2->HCl

Sources

Technical Support Center: Synthesis of 4-(Benzyloxy)phenethyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Benzyloxy)phenethyl decanoate. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to navigate the potential challenges of this synthesis, leading to higher yields and purity.

Introduction to the Synthesis

The synthesis of this compound typically involves the esterification of 4-(benzyloxy)phenethyl alcohol with a decanoyl precursor, most commonly decanoyl chloride or decanoic acid. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the outcome of your experiment. This guide will dissect these potential issues and provide clear, actionable solutions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and step-by-step solutions.

Problem 1: Low or No Yield of the Desired Ester

Q: I performed the esterification of 4-(benzyloxy)phenethyl alcohol with decanoic acid using a sulfuric acid catalyst and obtained a very low yield of my target ester. What could have gone wrong?

A: Low yields in Fischer esterification are a common issue and can often be attributed to one or more of the following factors:

  • Incomplete Reaction: Fischer esterification is a reversible reaction.[1] To drive the equilibrium towards the product, it's crucial to either use a large excess of one reactant (usually the less expensive one) or to actively remove the water that is formed during the reaction.[1] If you used stoichiometric amounts of reactants without water removal, the reaction likely reached equilibrium with significant amounts of starting material remaining.

  • Dehydration of the Starting Alcohol: At elevated temperatures, acid catalysts like sulfuric acid can promote the dehydration of 4-(benzyloxy)phenethyl alcohol to form 4-benzyloxystyrene.[2] This side reaction consumes your starting material and reduces the yield of the desired ester.

  • Insufficient Catalyst or Reaction Time: While an excess of a strong acid can cause side reactions, an insufficient amount may lead to a very slow reaction rate. Similarly, Fischer esterifications can be slow, and the reaction may not have reached completion in the allotted time.

Troubleshooting Steps:

  • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. This is a highly effective method for driving the reaction to completion.

  • Reactant Stoichiometry: If a Dean-Stark apparatus is not available, use a significant excess (3-5 equivalents) of decanoic acid.

  • Catalyst Choice and Amount: Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH), which is less prone to causing dehydration. Use a catalytic amount (1-5 mol%).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and confirm the consumption of the starting alcohol.

Problem 2: Presence of an Impurity with a Similar Polarity to the Product

Q: My TLC analysis shows a spot very close to my product spot, making purification difficult. What could this impurity be?

A: An impurity with similar polarity to your product, this compound, could be a result of transesterification or incomplete reaction.

  • Transesterification: If your reaction was carried out in an alcohol solvent (e.g., ethanol for recrystallization), or if there were alcoholic impurities present, transesterification could occur, leading to the formation of ethyl decanoate and 4-(benzyloxy)phenethyl alcohol. If another long-chain alcohol was present as an impurity, you could form a different long-chain ester. Transesterification can be catalyzed by both acids and bases.[3]

  • Unreacted Starting Material: Depending on the TLC solvent system, unreacted 4-(benzyloxy)phenethyl alcohol or decanoic acid might have Rf values close to the product.

Troubleshooting Steps:

  • Analytical Confirmation: Use 1H NMR spectroscopy to analyze your crude product. The presence of characteristic peaks for a different alkyl group in the ester (e.g., a triplet and quartet for an ethyl group) would confirm transesterification.

  • Solvent Purity: Ensure all your solvents and reagents are anhydrous and free from other alcoholic impurities.

  • Purification Strategy: If you suspect an impurity of similar polarity, column chromatography with a shallow solvent gradient is your best approach. Experiment with different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to achieve optimal separation.

  • Alternative Workup: If unreacted decanoic acid is the issue, a simple wash of the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during the workup will remove it.

Problem 3: Appearance of a More Polar Impurity and a Non-polar Impurity

Q: My crude product analysis shows two major impurities: one that is significantly more polar than my product and another that is much less polar. What are they?

A: This pattern of impurities strongly suggests cleavage of the benzyl ether protecting group.

  • More Polar Impurity: The more polar spot is likely 4-hydroxyphenethyl decanoate, formed from the cleavage of the benzyl ether. The free phenolic hydroxyl group significantly increases the polarity of the molecule.

  • Less Polar Impurity: The non-polar spot is likely toluene, the byproduct of the benzyl group cleavage.

Benzyl ethers are susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures.[4]

Troubleshooting Steps:

  • Milder Reaction Conditions: Avoid using strong, harsh acids like concentrated sulfuric acid if possible. Opt for p-TsOH or other milder catalysts.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating.

  • Alternative Synthesis Route: If benzyl ether cleavage is a persistent issue, consider using an alternative esterification method that does not require acidic conditions, such as the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]

Frequently Asked Questions (FAQs)

Q1: What is the likely structure of the dehydration product of 4-(benzyloxy)phenethyl alcohol?

The acid-catalyzed dehydration of 4-(benzyloxy)phenethyl alcohol will likely result in the formation of 4-benzyloxystyrene . The reaction proceeds via protonation of the alcohol, followed by the loss of a water molecule to form a secondary carbocation, which is stabilized by the adjacent phenyl ring. Subsequent elimination of a proton from the adjacent carbon yields the styrene derivative.

Q2: How can I monitor the reaction progress effectively?

Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable eluent system, such as a mixture of hexane and ethyl acetate. The starting alcohol will be more polar than the final ester product. Therefore, as the reaction progresses, you should see the spot corresponding to the alcohol diminish and the spot for the ester product appear and intensify. The ester, being less polar, will have a higher Rf value (travel further up the plate). A good starting eluent ratio to try is 8:2 or 9:1 hexane:ethyl acetate.

Q3: What are the expected 1H NMR signals for this compound?

While an experimental spectrum is ideal, the expected 1H NMR signals in CDCl3 would be approximately:

  • δ 0.88 (t, 3H): Terminal methyl group of the decanoate chain.

  • δ 1.20-1.40 (m, 12H): Methylene groups of the decanoate chain.

  • δ 1.55-1.65 (m, 2H): Methylene group β to the carbonyl group of the decanoate.

  • δ 2.25 (t, 2H): Methylene group α to the carbonyl group of the decanoate.

  • δ 2.85 (t, 2H): Methylene group of the phenethyl moiety attached to the phenyl ring.

  • δ 4.25 (t, 2H): Methylene group of the phenethyl moiety attached to the ester oxygen.

  • δ 5.05 (s, 2H): Methylene group of the benzyl ether.

  • δ 6.90 (d, 2H): Aromatic protons ortho to the benzyloxy group.

  • δ 7.10 (d, 2H): Aromatic protons meta to the benzyloxy group.

  • δ 7.30-7.45 (m, 5H): Aromatic protons of the benzyl group.

Q4: Is there a way to avoid the use of acid catalysts altogether?

Yes, you can use coupling reagents to facilitate the esterification under milder, neutral conditions. The most common method is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5] In this reaction, DCC activates the carboxylic acid, which is then attacked by the alcohol. This method is particularly useful for acid-sensitive substrates. However, a common side reaction is the formation of N-acylurea byproduct, and the dicyclohexylurea (DCU) byproduct needs to be removed by filtration.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

This protocol is adapted from a patented procedure and is designed to minimize side reactions by avoiding high temperatures and strong acids.[2]

  • Preparation of 4-(Benzyloxy)phenethyl alcohol: In a three-necked flask, dissolve p-hydroxyphenethyl alcohol in methanol. Add an equivalent amount of benzyl chloride. While stirring, add solid sodium hydroxide in three portions, heating to reflux for 30 minutes after each addition. After the final addition and reflux, cool the reaction mixture.

  • Esterification: After cooling, distill off the methanol. To the remaining residue, slowly add an equivalent amount of n-decanoyl chloride dropwise, ensuring the temperature is maintained below 20 °C.

  • Workup: After the addition is complete, stir the reaction for 1 hour. Add a large volume of water to precipitate the crude product. Collect the solid by filtration or centrifugation.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified this compound.

Protocol 2: Purification by Column Chromatography

If TLC analysis indicates the presence of multiple impurities, column chromatography is recommended for purification.

  • Column Preparation: Pack a glass column with silica gel, using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 98:2 hexane/ethyl acetate). The less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane/ethyl acetate) to elute the desired product. The more polar impurities will remain on the column longer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Main Reaction and Key Side Reactions

G cluster_main Main Reaction: Esterification cluster_side Potential Side Reactions A 4-(Benzyloxy)phenethyl alcohol C This compound A->C Esterification D Dehydration (High Temp, Acid) A->D B Decanoyl Chloride / Decanoic Acid B->C F Benzyl Ether Cleavage (Strong Acid, High Temp) C->F H Hydrolysis (Water Present) C->H I Transesterification (Other Alcohols Present) C->I E 4-Benzyloxystyrene D->E G 4-Hydroxyphenethyl decanoate F->G H->A J Alternative Ester I->J

Caption: Main reaction pathway and major side reactions in the synthesis of this compound.

Troubleshooting Logic Flow

G cluster_low_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities start Start Experiment tlc Analyze Crude Product by TLC start->tlc low_yield Low Yield of Product tlc->low_yield Yes impurities Significant Impurities Present tlc->impurities Yes clean Clean Reaction tlc->clean No ly1 Check for Dehydration: - Run at lower temp - Use milder acid low_yield->ly1 ly2 Drive Equilibrium: - Use Dean-Stark - Use excess reagent low_yield->ly2 imp1 Identify Impurities (NMR): - Benzyl ether cleavage? - Unreacted starting material? impurities->imp1 imp2 Optimize Purification: - Column chromatography - Recrystallization impurities->imp2 finish Purification and Characterization clean->finish ly1->start Re-run ly2->start Re-run imp3 Modify Reaction Conditions: - Milder acid/temp - Anhydrous conditions imp1->imp3 imp2->finish imp3->start Re-run

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Muhammad, S. K., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(4), 1187-1196. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Preparation method of 4-benzyloxy phenyl ethyl n-decano
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Chemguide. (n.d.). Hydrolysing esters. [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dialkylaminopyridine: General procedure for the synthesis of esters. [Link]

  • Wikipedia. (n.d.). Transesterification. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Master Organic Chemistry. (2022). Transesterification. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • YouTube. (2018). benzyl ether cleavage. [Link]

  • YouTube. (2019). synthesis & cleavage of benzyl ethers. [Link]

  • Reddit. (2018). Sulfuric acid replacement for ester formation reaction?. [Link]

  • ResearchGate. (2020). Choice of Eluents for TLC?. [Link]

  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • Master Organic Chemistry. (2022). Transesterification. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Link]

  • Organic Syntheses. (2017). 2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. [Link]

  • IJCRT.org. (2022). SYNTHESIS OF POLYSTYRENE BY FREE RADICAL POLYMERIZATION AND ITS CHARACTERISATION. [Link]

  • Google Patents. (n.d.). WO1996019429A1 - Process for preparing 4-hydroxystyrene.
  • Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • Google Patents. (n.d.). CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.
  • Interchim. (n.d.). TLC - Thin Layer Chromatography - TLC Fundamentals. [Link]

  • University of Colorado Boulder. (n.d.). 5. Thin Layer Chromatography. [Link]

  • ResearchGate. (2017). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. [Link]

Sources

Technical Support Center: Purification of Crude "4-(Benzyloxy)phenethyl decanoate" by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(benzyloxy)phenethyl decanoate. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the recrystallization of this compound. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Understanding the Molecule and the Purification Challenge

This compound is a long-chain ester characterized by a significant nonpolar decanoate tail and a moderately polar benzyloxy-substituted aromatic head. This amphipathic nature, combined with its likely low melting point and waxy consistency, makes it a prime candidate for purification challenges such as "oiling out" and difficulty in selecting an appropriate solvent system.

Potential Impurities: Based on its likely synthesis route—esterification of 4-(benzyloxy)phenethyl alcohol with n-decanoyl chloride or decanoic acid—common impurities may include[1]:

  • Unreacted 4-(benzyloxy)phenethyl alcohol (more polar).

  • Unreacted decanoic acid or its derivatives (polarity varies).

  • Side-products from dehydration or other side reactions[1].

The goal of recrystallization is to exploit the solubility differences between the desired product and these impurities to achieve high purity[2][3].

The Principle of Recrystallization

Recrystallization is a purification technique for solid compounds based on the principle that the solubility of most solids increases with temperature.[4] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, ideally, remain dissolved in the cooled solvent (the "mother liquor")[3][5].

Strategic Solvent Selection

The success of any recrystallization hinges on the choice of solvent.[4][6] An ideal solvent should:

  • Dissolve the target compound sparingly or not at all at room temperature.

  • Dissolve the target compound completely at or near the solvent's boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point lower than the melting point of the target compound to prevent oiling out.[6][7]

  • Be chemically inert and easily removable from the purified crystals.[2][6]

For a molecule like this compound, which has both polar and nonpolar regions, a single solvent may not be ideal. A mixed-solvent system is often more effective.[8][9]

Data-Driven Solvent Screening: The following table provides a starting point for solvent selection. Small-scale trials are essential to confirm the best system for your specific crude material.

Solvent SystemPolarityBoiling Point (°C)[6]Rationale & Expected Behavior
Single Solvents
EthanolPolar78May dissolve the compound too well even when cold due to the ester and ether groups. However, it is a good starting point for trials.[10]
IsopropanolPolar82Similar to ethanol, but slightly less polar. May offer a better solubility differential.
Hexane / HeptaneNonpolar69 / 98Likely to dissolve the nonpolar decanoate chain well, but may struggle with the polar head, potentially leaving impurities behind in the hot solution. Prone to causing oiling out.[9]
Ethyl AcetateIntermediate77The ester functional group matches the product, which can be a good indicator of solubility.[11] May be too good a solvent, leading to low recovery.
Mixed Solvents
Ethanol/WaterHigh/HighVariableDissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. The water acts as an anti-solvent. A common system for moderately polar compounds.[12]
Acetone/HexaneInt./NonpolarVariableDissolve in minimal hot acetone, then add hexane as the anti-solvent. This is a powerful combination for compounds with mixed polarity.[9]
Toluene/HexaneNonpolar/NonpolarVariableUseful for modulating aromatic interactions. Dissolve in hot toluene and add hexane during cooldown to induce crystallization.[8]

Detailed Experimental Protocol

This protocol provides a self-validating workflow for the purification of this compound.

Step 1: Preliminary Purity Assessment
  • Action: Analyze a small sample of the crude product by Thin Layer Chromatography (TLC) alongside the starting materials.

  • Causality: This establishes a baseline purity and helps identify the nature of the impurities, guiding solvent selection and validating the final purification.

Step 2: Solvent System Selection
  • Action: Place ~20-30 mg of crude material into several small test tubes. Add 0.5 mL of a candidate solvent (or the "good" solvent of a mixed pair) to each.

  • Observation:

    • Good Single Solvent: Insoluble/sparingly soluble when cold, but dissolves completely upon heating. Crystals should reappear upon cooling.

    • Good Mixed-Solvent Pair: Dissolves completely in the "good" solvent (e.g., ethanol). Upon adding the "anti-solvent" (e.g., water) dropwise, the solution becomes cloudy (turbid), and this cloudiness disappears upon heating.

  • Causality: This empirical test is the most reliable way to find an effective solvent system before committing the bulk of the material.[13]

Step 3: Recrystallization Workflow

The following diagram outlines the main experimental procedure.

Recrystallization_Workflow start Start: Crude Product (1.0 g in 100 mL Erlenmeyer Flask) add_solvent Add minimal hot solvent (e.g., 10-15 mL Ethanol) to dissolve start->add_solvent hot_filtration Perform hot gravity filtration (if insoluble impurities exist) add_solvent->hot_filtration Optional cool_slowly Allow to cool slowly to room temperature add_solvent->cool_slowly If no insolubles hot_filtration->cool_slowly ice_bath Place in ice bath to maximize crystal formation cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with a small amount of cold solvent vacuum_filtration->wash_crystals dry_crystals Dry crystals under vacuum wash_crystals->dry_crystals end_product Pure Crystalline Product (Melting Point & TLC Analysis) dry_crystals->end_product

Caption: General workflow for recrystallization.

Step 4: Post-Purification Validation
  • Action:

    • Determine the melting point of the dried, purified crystals. A sharp melting point range (e.g., 62.0-66.0 °C) indicates high purity.

    • Run a TLC of the purified product against the crude material and the mother liquor.

  • Causality: A narrow melting point range and a single spot on the TLC plate (different from impurities in the crude lane) provide strong evidence of successful purification.

Troubleshooting Guide (Q&A Format)

Q1: My compound is not dissolving, even in a large amount of hot solvent.

  • Answer: This indicates you have chosen a poor solvent. The solvent's polarity is likely too different from your compound. Re-evaluate your solvent choice using the screening method in Step 2 of the protocol. Consider a more polar solvent if you were using a nonpolar one, or vice-versa. The adage "like dissolves like" is a good guide.[13][14]

Q2: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

  • Answer: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[7][15] This happens for two primary reasons:

    • Melting Point Depression: The melting point of your compound is lower than the temperature of the solution when it becomes saturated. This is common if the compound is very impure or has an inherently low melting point.[7][16]

    • High Supersaturation: The solution cools too rapidly, causing the compound to precipitate out of a highly concentrated state before it has time to organize into a crystal lattice.[15]

  • Solutions:

    • Re-heat and Dilute: Re-heat the flask to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation temperature.[7][16]

    • Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask with paper towels or place it in a warm water bath that is allowed to cool to room temperature. Slow cooling is critical for forming well-ordered crystals.[4][17][18]

    • Change Solvents: Select a solvent with a lower boiling point.[6]

Q3: No crystals are forming, even after the solution has cooled completely.

  • Answer: This typically means your solution is not sufficiently saturated, or the crystallization process needs to be induced.

    • Problem: You may have used too much solvent.

    • Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.

    • Problem: Crystallization requires an energy barrier to be overcome for nucleation (the start of crystal formation).[5]

    • Solutions (Inducing Crystallization):

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[17]

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" acts as a template for other molecules to crystallize upon.[19]

      • Extended Cooling: Sometimes, crystallization is simply a slow process. Place the flask in a refrigerator or freezer (if the solvent won't freeze) and leave it undisturbed.

Q4: My yield is very low.

  • Answer: A low yield can result from several factors:

    • Using too much solvent: An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even when cold. Always use the minimum amount of hot solvent required for dissolution.

    • Cooling was not sufficient: Ensure you have cooled the solution thoroughly in an ice bath after slow cooling to room temperature to minimize the solubility of your product.

    • Premature crystallization: If crystals formed during a hot filtration step, you lost product. Ensure the solution and filtration apparatus are kept hot during this step.

    • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.

Frequently Asked Questions (FAQs)

What is the best way to handle a waxy or sticky crude product? Waxy solids can be difficult to handle and are prone to oiling out. It's often beneficial to start with a mixed-solvent system. Dissolve the crude material completely in a small amount of a "good" solvent at room temperature, then slowly add the "anti-solvent" at room temperature until you see persistent cloudiness. Gently warm the mixture until it becomes clear, then allow it to cool very slowly.

How do I perform a hot filtration correctly? To prevent premature crystallization in the funnel, use a stemless or short-stemmed funnel and pre-heat it by pouring hot solvent through it just before filtering your solution. Keep the solution to be filtered at its boiling point. This step is only necessary if you observe solid impurities (like dust, drying agent) in your hot, dissolved solution.

Can I reuse the mother liquor to get more product? Yes. The mother liquor contains dissolved product. You can often obtain a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling. However, be aware that this second crop will likely be less pure than the first, as the impurities are also concentrated in the mother liquor.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing common recrystallization issues.

Sources

Troubleshooting low yield in "4-(Benzyloxy)phenethyl decanoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)phenethyl decanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this long-chain ester. Here, we provide in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address specific issues and help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes?

A low yield in the synthesis of this compound, typically performed via a Schotten-Baumann-type reaction between 4-(benzyloxy)phenethyl alcohol and decanoyl chloride, can be attributed to several factors. The most common culprits are:

  • Hydrolysis of Decanoyl Chloride: Decanoyl chloride is highly reactive and readily hydrolyzes upon contact with moisture to form decanoic acid.[1] This side reaction consumes your acylating agent and introduces an acidic impurity that can be challenging to remove.

  • Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions. This could be due to insufficient reaction time, inadequate temperature control, or poor mixing, especially in a biphasic system.[2]

  • Side Reactions of the Alcohol: Under certain conditions, particularly acidic ones, the starting alcohol, 4-(benzyloxy)phenethyl alcohol, can undergo dehydration.[2]

  • Steric Hindrance: While 4-(benzyloxy)phenethyl alcohol is a primary alcohol and thus relatively unhindered at the reaction center, the overall bulkiness of the molecule might slightly slow down the reaction rate compared to smaller alcohols.

  • Suboptimal Base Concentration: The base plays a crucial role in neutralizing the HCl byproduct of the reaction.[3] If the base concentration is too low, the reaction mixture can become acidic, leading to protonation of the alcohol and slowing down the nucleophilic attack on the acyl chloride.

Q2: I suspect my decanoyl chloride has degraded. How can I check its quality and what precautions should I take?

Degradation of decanoyl chloride, primarily through hydrolysis to decanoic acid, is a frequent cause of low yields.

Assessing Quality:

  • Appearance: Fresh decanoyl chloride should be a clear, colorless to pale yellow liquid.[4] Cloudiness or the presence of a white solid (decanoic acid) indicates hydrolysis.

  • FT-IR Spectroscopy: A quick check via FT-IR can be informative. Look for a strong carbonyl (C=O) stretch for the acyl chloride around 1800 cm⁻¹. The presence of a broad hydroxyl (-OH) peak around 2500-3300 cm⁻¹ and a carbonyl peak shifted to around 1710 cm⁻¹ suggests the presence of the carboxylic acid.

Preventative Measures:

  • Storage: Always store decanoyl chloride under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent moisture ingress.

  • Handling: Handle the reagent in a dry environment, preferably in a glovebox or under a stream of inert gas. Use dry syringes and needles for transfer.

  • Use Fresh Reagent: Whenever possible, use freshly opened or recently distilled decanoyl chloride for best results.

Q3: What are the optimal reaction conditions for this synthesis?

The synthesis of this compound is typically carried out under Schotten-Baumann conditions. Here is a detailed protocol based on established procedures for similar esterifications.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-(Benzyloxy)phenethyl alcohol

  • Decanoyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Pyridine or Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(benzyloxy)phenethyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine or triethylamine (1.5 eq). If steric hindrance is suspected to be an issue, a catalytic amount of DMAP (0.1 eq) can also be added.[5]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add decanoyl chloride (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Reaction Monitoring by TLC:

To monitor the reaction progress, use a TLC system with a mobile phase such as hexane:ethyl acetate (e.g., 8:2 v/v).[6] The starting alcohol will have a lower Rf value than the less polar ester product. The disappearance of the alcohol spot indicates the completion of the reaction.

dot graph "Schotten_Baumann_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", color="#34A853"];

} digraph "Schotten_Baumann_Mechanism" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", color="#EA4335"];

}

Caption: Schotten-Baumann Reaction Mechanism.

Q4: I am having trouble purifying the final product. It remains an oil/wax, and recrystallization is difficult. What should I do?

The long decanoate chain in the product molecule can make it prone to oiling out and difficult to crystallize.

Purification Strategies:

  • Column Chromatography: This is often the most reliable method for purifying high-molecular-weight, non-polar esters.[7] A silica gel column with a gradient elution of hexane and ethyl acetate is recommended. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Recrystallization:

    • Solvent Selection: Finding the right solvent system is key. For long-chain esters, a mixed solvent system is often effective.[8] Good starting points are ethanol/water, or ethyl acetate/hexane.[8] The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, and an anti-solvent in which the product is insoluble.

    • Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent. Slowly add the "bad" solvent (anti-solvent) until the solution becomes slightly cloudy. Reheat gently until the solution is clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

    • Scratching: If crystals do not form, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

    • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

Purification Method Advantages Disadvantages Recommended For
Column Chromatography High purity achievable, good for removing closely related impurities.Can be time-consuming and requires larger volumes of solvent.Oily or waxy products, mixtures with multiple impurities.
Recrystallization Can be very efficient for removing small amounts of impurities, yields highly pure crystalline material.Can be difficult to find the right solvent, risk of "oiling out".Products that are solids at room temperature and have a known suitable solvent system.
Q5: What is the role of DMAP, and should I use it in my reaction?

4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic acylation catalyst.[5] It reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the acyl chloride itself, thus accelerating the rate of acylation, especially for sterically hindered alcohols.

When to Use DMAP:

  • Slow Reactions: If you find that the reaction between 4-(benzyloxy)phenethyl alcohol and decanoyl chloride is sluggish, even with a standard base like pyridine, adding a catalytic amount of DMAP (0.05-0.2 equivalents) can significantly increase the reaction rate.

  • Steric Hindrance: While the primary alcohol in your starting material is not severely hindered, the overall size of the molecule might benefit from the enhanced reactivity provided by DMAP.

Caution: DMAP is toxic and should be handled with care.

dot graph "DMAP_Catalysis" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", color="#4285F4"];

}

Caption: Catalytic cycle of DMAP in esterification.

References

  • EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents.
  • Preparation method of 4-benzyloxy phenyl ethyl n-decanoate - Eureka | Patsnap. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • Benzocaine Recrystallization — Lab Guide, Solvent Pairs & QC - CristalChem. Available at: [Link]

  • Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed. Available at: [Link]

  • The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. Available at: [Link]

  • Purification of High Molecular Weight Fatty Esters | Journal of the American Chemical Society. Available at: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. Available at: [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. Available at: [Link]

  • Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine - SciSpace. Available at: [Link]

  • Thin Layer Chromatography (TLC) - AGA Analytical. Available at: [Link]

  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC - PubMed Central. Available at: [Link]

  • ChemInform Abstract: Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. - ResearchGate. Available at: [Link]

  • Purification of high molecular weight thermotolerant esterase from Serratia sp. and its characterization - PMC - NIH. Available at: [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV. Available at: [Link]

  • Catalysis by 4-dialkylaminopyridines - Semantic Scholar. Available at: [Link]

  • EP2230907B1 - Benzylphenyl cyclohexane derivatives and methods of use - Google Patents.
  • US4521595A - Process for the purification of esters - Google Patents.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

  • Puzzling Pyridine Problem Probed - ChemistryViews. Available at: [Link]

  • Schotten-Baumann reaction. Available at: [Link]

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine) | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - NIH. Available at: [Link]

  • 2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis - Organic Syntheses. Available at: [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - alwsci. Available at: [Link]

  • How to purify esterefication product? - ResearchGate. Available at: [Link]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]

  • Purification of High Molecular Weight Fatty Esters. Available at: [Link]

  • Decanoyl chloride, 98% 112-13-0 India - Ottokemi. Available at: [Link]

  • Mild Synthesis of Sterically Congested Alkyl Aryl Ethers | Organic Letters - ACS Publications. Available at: [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. Available at: [Link]

    • Thin Layer Chromatography. Available at: [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at: [Link]

  • Schotten-Baumann reaction - chemeurope.com. Available at: [Link]

  • Decanoyl chloride | C10H19ClO | CID 66982 - PubChem. Available at: [Link]

  • Decanoyl chloride, 98% 112-13-0 India - Ottokemi. Available at: [Link]

  • Thin Layer Chromatography (TLC). Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Chemistry Schotten Baumann Reaction - SATHEE. Available at: [Link]

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Preventing by-product formation in the synthesis of "4-(Benzyloxy)phenethyl decanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(Benzyloxy)phenethyl decanoate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, maximize yield, and prevent the formation of common by-products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The primary route discussed is the Steglich esterification, a mild and effective method for this transformation, though principles can be applied to other methods.[1]

Issue 1: Low or No Yield of the Desired Ester

Question: My reaction has run to completion according to TLC, but after workup and purification, my isolated yield of this compound is significantly lower than expected. What are the potential causes?

Answer: Low yield is a multifaceted problem that can stem from several sources throughout the experimental process. Let's break down the most common culprits:

  • Cause A: Inefficient Activation of the Carboxylic Acid. The Steglich esterification relies on the activation of decanoic acid by a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.[2] If this activation is incomplete, the reaction will stall.

    • Solution: Ensure your DCC is of high purity and has been stored under anhydrous conditions. Add the DCC to the reaction mixture at 0 °C to control the initial exothermic reaction before allowing it to warm to room temperature.[3]

  • Cause B: Degradation of Reagents or Product. While the benzyl ether is a relatively stable protecting group, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to side reactions. Similarly, 4-(Benzyloxy)phenethyl alcohol can undergo dehydration under harsh acidic conditions.[4]

    • Solution: The Steglich esterification is advantageous as it is performed under mild, generally neutral conditions at room temperature, minimizing the risk of degradation.[1] Avoid unnecessarily long reaction times and ensure the workup procedure does not involve strong acids or bases.

  • Cause C: Competing Side Reaction - N-acylurea Formation. A classic side reaction in carbodiimide-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea by-product.[1][2] This pathway competes directly with the desired ester formation and can become significant if the alcohol nucleophile is sterically hindered or unreactive.[3]

    • Solution: This is the primary reason for using a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP). DMAP intercepts the O-acylisourea to form a more reactive acylpyridinium intermediate, which does not undergo rearrangement and reacts rapidly with the alcohol.[2] Ensure you are using a catalytic amount (typically 5-10 mol%) of DMAP.[2]

  • Cause D: Mechanical Loss During Workup and Purification. The product can be lost during aqueous washes if emulsions form, or during filtration and chromatography. The primary by-product, dicyclohexylurea (DCU), is notoriously difficult to remove completely and can trap some of the desired product.[5]

    • Solution: After filtration of the bulk DCU, perform acidic and basic washes to remove unreacted starting materials and the DMAP catalyst.[3][6] If DCU persists, it can sometimes be precipitated by concentrating the organic solution and adding a solvent in which the product is soluble but DCU is not (e.g., diethyl ether). Careful column chromatography is often the final, necessary step.

Issue 2: My Final Product is Contaminated with Dicyclohexylurea (DCU)

Question: I've performed the reaction and filtered the reaction mixture, but my NMR spectrum still shows signals corresponding to dicyclohexylurea (DCU). How can I remove it completely?

Answer: DCU contamination is the most common challenge in DCC-mediated couplings due to its partial solubility in many organic solvents.[5]

  • Causality: DCC reacts with the water molecule eliminated during esterification to form the insoluble urea by-product, DCU.[1] While most of it precipitates from common solvents like dichloromethane (DCM) or acetonitrile, a non-negligible amount can remain in solution.[5]

  • Recommended Removal Strategies:

    • Primary Filtration: The first step is always to filter the crude reaction mixture through a fritted funnel to remove the bulk of the precipitated DCU.[3][6]

    • Aqueous Washes: During the workup, additional DCU may precipitate out, especially at the interface of the organic and aqueous layers. This can be removed by a second filtration.[3][6]

    • Precipitation/Crystallization: If DCU is still present after initial workup and concentration, you can attempt to precipitate it. Dissolve the crude product in a minimal amount of a polar solvent like acetone or ethyl acetate (in which the desired ester is soluble) and then add a non-polar solvent like hexanes or diethyl ether until the solution becomes cloudy. Cooling the mixture can further encourage DCU precipitation.

    • Column Chromatography: This is often the most effective final step. DCU generally has a moderate polarity and can be separated from the more non-polar ester product on silica gel. A gradient elution starting with a low polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increasing the polarity should provide good separation.

    • Alternative Carbodiimides: For future syntheses, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea by-product is water-soluble and can be easily removed with aqueous washes.

Frequently Asked Questions (FAQs)

Q1: What is the best esterification method for synthesizing this compound?

While several methods exist, the Steglich Esterification using DCC and a catalytic amount of DMAP is highly recommended.[1] It proceeds under very mild conditions (room temperature), which protects the benzyl ether group, and is highly efficient for a wide range of substrates.[1] Alternative methods like using decanoyl chloride are faster but generate HCl, requiring a base that can complicate purification.[4] Acid-catalyzed methods like Fischer esterification are equilibrium-driven and require harsh conditions (heat, strong acid) and water removal, which can risk side reactions like dehydration of the alcohol.[4][7]

Q2: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (4-(benzyloxy)phenethyl alcohol and decanoic acid). A typical solvent system would be Hexanes:Ethyl Acetate (e.g., 4:1 v/v). The ester product will be less polar than the starting alcohol and significantly less polar than the carboxylic acid (which may streak or remain at the baseline without a polar solvent). The reaction is complete when the spot corresponding to the limiting reagent (usually the alcohol) has been consumed.

Q3: What are the key parameters to control for a successful Steglich esterification?

  • Stoichiometry: Use a slight excess of the carboxylic acid (1.1-1.2 equivalents) and DCC (1.1-1.2 equivalents) relative to the alcohol. Use a catalytic amount of DMAP (0.05-0.1 equivalents).

  • Solvent: A dry, aprotic solvent is crucial. Dichloromethane (DCM) is the most common choice. Acetonitrile is a greener alternative.[8]

  • Temperature: Start the reaction at 0 °C during the addition of DCC, then allow it to warm to room temperature and stir for 3-12 hours.[3]

  • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Moisture can consume the DCC and the activated intermediate.

Q4: Can I avoid using DCC to prevent DCU formation?

Yes. As mentioned, using a water-soluble carbodiimide like EDC is an excellent alternative. Another powerful option is to convert the decanoic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting decanoyl chloride can then be reacted with 4-(benzyloxy)phenethyl alcohol in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl by-product. This method is often very high-yielding but requires careful handling of the corrosive acylating agents.

Visualizations & Protocols

Reaction Scheme & Mechanism

The synthesis of this compound via Steglich esterification proceeds through a well-defined mechanism involving activation of the carboxylic acid.

G cluster_reactants Reactants cluster_reagents Reagents Alcohol 4-(Benzyloxy)phenethyl Alcohol Product 4-(Benzyloxy)phenethyl decanoate Alcohol->Product Steglich Esterification Acid Decanoic Acid Acid->Product Steglich Esterification DCC DCC DCC->Product Steglich Esterification Byproduct Dicyclohexylurea (DCU) DCC->Byproduct Reacts with H2O DMAP DMAP (cat.) DMAP->Product Steglich Esterification

Caption: Overall reaction scheme for the Steglich esterification.

The key to this reaction's success is the catalytic cycle involving DMAP, which prevents the formation of the irreversible N-acylurea by-product.[2]

Steglich_Mechanism RCOOH Decanoic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acyl_Pyridinium N-Acylpyridinium Intermediate (Highly Reactive) O_Acylisourea->Acyl_Pyridinium + DMAP (Fast) Ester Ester Product O_Acylisourea->Ester + Alcohol (ROH) (Slower Path) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow, Undesired) DMAP DMAP DMAP->Acyl_Pyridinium Acyl_Pyridinium->Ester + Alcohol (ROH) - DMAP ROH Alcohol ROH->Ester DCU DCU

Sources

Technical Support Center: Scaling the Synthesis of 4-(Benzyloxy)phenethyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(Benzyloxy)phenethyl decanoate. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven experience. Our goal is to empower you to move from bench-scale experiments to larger-scale production with confidence and efficiency.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the synthesis and properties of this compound.

Q1: What are the primary synthesis routes for this compound?

A1: There are two predominant methods for synthesizing this ester:

  • Acylation via Acyl Chloride: This is a common and direct method involving the reaction of 4-(Benzyloxy)phenethyl alcohol with n-decanoyl chloride. This reaction is often performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid (HCl) byproduct.[1]

  • Fischer-Speier Esterification: This classic method involves the direct reaction of 4-(Benzyloxy)phenethyl alcohol with n-decanoic acid, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[1][2]

Q2: Which synthesis route is recommended for scaling up production?

A2: The choice depends on several factors including cost, equipment availability, and desired purity profile. The table below provides a comparative analysis to guide your decision.

FeatureAcylation with n-Decanoyl ChlorideFischer-Speier Esterification
Reaction Rate Generally faster and proceeds at lower temperatures.Slower and requires heating; it is a reversible equilibrium-driven reaction.[2][3]
Key Challenge The reaction can be sluggish or stall unexpectedly.[1] Handling of corrosive n-decanoyl chloride and HCl gas byproduct requires care.Potential for dehydration of 4-(Benzyloxy)phenethyl alcohol at high temperatures, leading to impurities and reduced yield.[1]
Byproduct Management Requires a stoichiometric amount of base to scavenge HCl, forming a salt that must be filtered or washed away.The only byproduct is water, which must be removed to drive the reaction to completion.[2]
Scale-Up Recommendation Favorable for its high conversion and milder temperature conditions, provided that HCl off-gassing and heat management are properly controlled.Can be very efficient if azeotropic water removal (e.g., with a Dean-Stark apparatus) is implemented.[2] This method avoids the cost and disposal of a base and its salt.

Q3: What are the typical physical and chemical properties of this compound?

A3: Understanding the product's properties is critical for purification and handling.

PropertyValueSource(s)
Molecular Formula C₂₅H₃₄O₃[4]
Molecular Weight 382.54 g/mol
Appearance White to light yellow or off-white solid/powder.[5][6]
Melting Point 62.0 to 66.0 °C[5]
Purity (Typical) ≥98.0% (by GC)[5]
Storage Conditions Store in a cool, dark, and dry place (<15°C recommended).[5][6]

Section 2: Reaction Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Q4: My acylation reaction with n-decanoyl chloride is very slow or has stopped completely. What are the potential causes and solutions?

A4: This is a known issue referred to as the reaction "blunting".[1] Several factors can contribute to this phenomenon. The logical flow for troubleshooting this issue is outlined below.

G start Problem: Slow/Stalled Acylation Reaction check_temp Is the reaction temperature adequate? (Typically 20-50°C) start->check_temp check_base Is an acid scavenger (base) being used effectively? check_temp->check_base Yes solution_temp Solution: Gently warm the reaction mixture. Monitor for exotherm. check_temp->solution_temp No check_anhydrous Are the solvent and reagents fully anhydrous? check_base->check_anhydrous Yes solution_base Solution: Ensure at least 1.1 equivalents of base (e.g., triethylamine) are present. Consider a more potent catalyst like DMAP (in catalytic amounts). check_base->solution_base No check_mixing Is mixing sufficient for the scale of the reaction? check_anhydrous->check_mixing Yes solution_anhydrous Solution: Dry solvent and reagents before use. n-Decanoyl chloride is sensitive to hydrolysis. check_anhydrous->solution_anhydrous No solution_mixing Solution: Increase stirrer speed. Ensure reactants are properly dispersed, especially during scale-up. check_mixing->solution_mixing No

Caption: Troubleshooting flow for slow acylation.

Causality: The reaction generates HCl, which can protonate the starting alcohol or the amine base, rendering them non-nucleophilic and halting the reaction. An effective base is crucial to neutralize HCl as it forms. Furthermore, water can hydrolyze the highly reactive n-decanoyl chloride, quenching the reaction.

Q5: I am attempting the Fischer esterification and my final product is impure with a low yield. What is the likely side reaction?

A5: The most probable side reaction is the acid-catalyzed dehydration of 4-(benzyloxy)phenethyl alcohol, especially at elevated temperatures.[1] Under strong acid conditions, the alcohol can eliminate water to form a styrenic derivative, which can then polymerize, leading to a complex mixture and a dark-colored reaction.

Q6: How can I suppress the dehydration side reaction and improve the yield of my Fischer esterification?

A6: Suppressing this side reaction is key to a successful scale-up of the Fischer esterification route.

  • Precise Temperature Control: Avoid excessive temperatures. Keep the reaction at the minimum temperature required for a reasonable rate and efficient water removal (often 80-110°C, depending on the solvent).

  • Efficient Water Removal: The reaction is reversible. Removing water as it forms is the most effective way to drive the equilibrium towards the product.[2] On a larger scale, a Dean-Stark apparatus is the industry-standard method for this.[2] Toluene is a common solvent for this purpose as it forms an azeotrope with water.

  • Catalyst Choice: While sulfuric acid is common, heterogeneous acid catalysts (e.g., acidic resins like Amberlyst-15, or zeolites) can be used.[7] These can be filtered off at the end of the reaction, simplifying the workup and often offering milder reaction conditions that reduce side reactions.

Section 3: Purification & Analysis Troubleshooting

Q7: My crude product "oils out" during recrystallization instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the solid melts in the hot solvent and separates as an insoluble liquid upon cooling. This often traps impurities. A patent for a similar process suggests using ethanol for recrystallization.[1]

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture and reheat until it is fully dissolved, then attempt to cool again.

  • Reduce Cooling Rate: Cool the solution very slowly. A rapid temperature drop encourages oiling. Let the flask cool to room temperature undisturbed before moving it to an ice bath.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent's surface.[8] The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.[8]

Q8: What analytical methods are essential for quality control when scaling up production?

A8: A robust analytical workflow is non-negotiable for process scale-up.[9]

  • Reaction Monitoring (In-Process Control): Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting alcohol. This tells you when the reaction is complete and prevents unnecessary heating that could cause decomposition.

  • Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for confirming the chemical structure of the final product.[10]

  • Purity Assessment: A purity of >98% is often specified for this material.[5] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods for quantifying purity and identifying any residual starting materials or byproducts.

  • Physical Characterization: A sharp melting point range, consistent with the reference value (62-66°C), is a good indicator of high purity.[5]

Section 4: Scale-Up Protocol & Workflow

This section provides a generalized protocol for the n-decanoyl chloride route, which is often preferred for its higher throughput potential.

Experimental Protocol: Gram-Scale Synthesis via Acylation

  • Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add 4-(Benzyloxy)phenethyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of alcohol).

  • Inerting: Begin stirring and purge the vessel with dry nitrogen.

  • Base Addition: Add triethylamine (1.1-1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0-5°C using a circulating chiller.

  • Acyl Chloride Addition: Add n-decanoyl chloride (1.05 eq) dropwise via an addition funnel over 30-60 minutes. Crucial: Monitor the internal temperature closely. The reaction is exothermic; maintain the temperature below 15°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or GC.

  • Quenching: Once the starting alcohol is consumed, cool the mixture again and slowly add water to quench any remaining n-decanoyl chloride.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound.[1]

Caption: General workflow for acylation synthesis.

References

  • Preparation method of 4-benzyloxy phenyl ethyl n-decanoate. (2022). Eureka | Patsnap. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. [Link]

  • Application of thionyl chloride and alcohol as selective deacylation reagents for N-aryl fatty amide or N-heterocyclic fatty amide. (n.d.).
  • The mechanism for the esterification reaction. (n.d.). Chemguide. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (n.d.). PubMed Central (PMC). [Link]

  • Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. (n.d.).
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Large scale esterification process for the synthesis of various products. (n.d.). ResearchGate. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. [Link]

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (n.d.). PubMed Central (PMC). [Link]

  • A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. (2018). PubMed Central (PMC). [Link]

  • Analytical Methods. (2025). OPUS. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). PubMed Central (PMC). [Link]

  • Reaction set up for un-catalyzed esterification of alcohols. (n.d.). ResearchGate. [Link]

  • Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. (2023). PubMed. [Link]

  • Ester Reactions: Esterification Practice Problems. (n.d.). Pearson. [Link]

  • How to Scale Up a New Synthesis Reaction. (2022). Lab Manager. [Link]

  • 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms. (2020). YouTube. [Link]

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Technical Support Center: Enhancing the Stability of 4-(Benzyloxy)phenethyl Decanoate in Ink Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Benzyloxy)phenethyl decanoate. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this molecule into advanced ink formulations. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome stability challenges and ensure the optimal performance of your product.

Introduction to this compound (BPD)

This compound, hereafter referred to as BPD, is a large ester molecule with a molecular weight of 382.54 g/mol .[1] It exists as a white to light yellow solid at room temperature.[2] Its structure, featuring a long alkyl chain (decanoate) and two aromatic rings, makes it highly non-polar and practically insoluble in water.[3] This lipophilic nature, combined with its ester functionality, presents unique challenges when formulating it into the complex solvent and polymer systems found in inks.[4][5] This guide will address the primary instability pathways—chemical degradation and physical precipitation—to help you build robust and reliable ink formulations.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during formulation development.

Issue 1: My ink's active performance is decreasing over time, suggesting chemical degradation of BPD. What are the likely causes and solutions?

Answer: A decline in performance is a classic sign of chemical degradation. For BPD, the most probable cause is the cleavage of its ester bond through hydrolysis.

Primary Cause: Hydrolysis

The ester linkage in BPD is susceptible to hydrolysis, a reaction where water molecules attack the carbonyl carbon, breaking the molecule into 4-(Benzyloxy)phenethyl alcohol and decanoic acid. This reaction is highly sensitive to the pH of the ink formulation. It can be catalyzed by both acidic and basic conditions.[6]

  • Acid-Catalyzed Hydrolysis: Protons (H+) in the formulation can protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more vulnerable to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Hydroxide ions (OH-) are strong nucleophiles that can directly attack the carbonyl carbon, leading to a rapid cleavage of the ester bond.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Primary hydrolytic degradation pathway of BPD."

Troubleshooting Steps & Solutions:

  • Characterize the Ink's pH: The first step is to measure the pH of your ink formulation. Many ink components, such as acidic resins or basic pigments, can shift the pH to a range that accelerates hydrolysis.

  • Implement a Buffering System: To maintain a stable pH, introduce a suitable buffer system. For ester stability, a pH range of 4-6 is often optimal. A citrate or acetate buffer is a good starting point, but compatibility with all ink components must be verified.

  • Minimize Water Content: If your formulation allows, reduce the amount of water. In solvent-based inks, ensure that all organic solvents are anhydrous. Humidity can introduce sufficient moisture to cause degradation over time.[7]

  • Conduct a Forced Degradation Study: To confirm that hydrolysis is the primary degradation pathway, perform a forced degradation study (see Protocol B ). Exposing the ink to mild acidic, basic, and oxidative conditions will help identify the major degradants and confirm if they match those seen in your aged samples.[8][9]

Issue 2: I'm observing cloudiness, crystals, or sediment in my ink after storage. How can I improve the physical stability of BPD?

Answer: This indicates that BPD is precipitating out of the solution, a common issue for non-polar compounds in many ink systems.[5] The stability here is governed by solubility, which depends on the interactions between BPD and the ink's solvent and resin system.[4]

Primary Cause: Poor Solubility & Solvent Mismatch

BPD has a high octanol-water partition coefficient (logP), estimated to be over 6, indicating very poor water solubility.[3] For it to remain dissolved, the polarity of the ink's vehicle must closely match that of BPD.

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} caption: "Workflow for addressing BPD physical instability."

Troubleshooting Steps & Solutions:

  • Solvent System Optimization:

    • Introduce Co-solvents: If you are using a primarily polar solvent system (e.g., based on water or short-chain alcohols), introduce less polar, water-miscible co-solvents. Glycol ethers (e.g., Dowanol™ DPM) or esters (e.g., ethyl acetate) can create a micro-environment that is more favorable for BPD.

    • Match Solubility Parameters: For more advanced formulation, match the Hansen Solubility Parameters (HSP) of your solvent blend to those of BPD. This provides a more predictive approach to achieving good solubility.[4]

  • Utilize Solubilizing Additives:

    • Surfactants: In aqueous-based systems, non-ionic surfactants can form micelles that encapsulate the non-polar BPD molecule, keeping it dispersed.[5]

    • Dispersants/Binders: The choice of binder resin is critical. Select a polymer that has a good affinity for BPD. In some cases, the binder itself can act as a solubilizing agent.[4]

  • Control Storage Temperature: BPD solubility is temperature-dependent. Ensure that the ink is stored within a temperature range where BPD remains soluble. Low temperatures can often trigger crystallization.

Formulation Variable Problem Recommended Action Rationale
Solvent System BPD precipitates in a highly polar solvent (e.g., >50% water).Introduce a co-solvent like propylene glycol methyl ether.The co-solvent reduces the overall polarity of the vehicle, improving BPD solubility.
Binder/Resin Ink becomes cloudy upon adding binder.Screen for binders with a lower polarity (e.g., certain acrylics or polyurethanes).Binder incompatibility can "push" the BPD out of solution (salting out).
Additives Phase separation occurs after adding a salt-based additive.Replace ionic additives with non-ionic alternatives where possible.High ionic strength can decrease the solubility of non-polar compounds.
Temperature Crystals form when ink is refrigerated.Add a crystallization inhibitor or optimize the solvent system for low-temp stability.Solubility decreases at lower temperatures, leading to supersaturation and crystallization.

Part 2: Key Experimental Protocols

Protocol A: HPLC-UV Method for Quantifying BPD Stability

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to accurately measure the concentration of BPD and separate it from potential degradants.

Objective: To quantify the remaining percentage of BPD in an ink sample over time.

Methodology:

  • Instrumentation:

    • HPLC system with UV-Vis detector.

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water

    • Gradient Elution: Start with 70% A / 30% B, ramp to 100% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Sample Preparation:

    • Accurately weigh a portion of the ink and dilute it with a suitable solvent (e.g., Tetrahydrofuran or Acetonitrile) to a known volume to precipitate binders and pigments.

    • Centrifuge the sample at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Set the injection volume to 10 µL.

    • Monitor the elution at a wavelength of 220 nm (where the phenyl rings of BPD absorb).

    • The retention time for BPD should be determined using a pure reference standard.

  • Quantification:

    • Create a calibration curve using at least five concentrations of the BPD reference standard.

    • Calculate the concentration of BPD in the ink sample by comparing its peak area to the calibration curve. The stability is reported as % Initial Concentration = (Cₜ / C₀) * 100.

Protocol B: Forced Degradation Study for BPD in Ink

This study is essential for understanding how BPD degrades and for verifying that your analytical method (Protocol A) is "stability-indicating."[8][9] The goal is to achieve 5-20% degradation of the active ingredient.[8]

Objective: To identify potential degradation products and degradation pathways.[10][11]

Methodology:

  • Prepare Ink Samples: Dispense your final ink formulation into five separate, protected vials.

  • Stress Conditions:

    • Control: Store one vial under normal conditions (e.g., 25°C, protected from light).

    • Acid Hydrolysis: Add 1M HCl to achieve a final concentration of 0.1M HCl in the ink. Heat at 60°C for 24-48 hours.[12]

    • Base Hydrolysis: Add 1M NaOH to achieve a final concentration of 0.1M NaOH. Keep at room temperature for 4-8 hours (base hydrolysis is typically faster).

    • Oxidation: Add 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photostability: Expose the ink to a photostability chamber following ICH Q1B guidelines.

  • Analysis:

    • After the designated stress period, neutralize the acid/base samples.

    • Prepare and analyze all samples using the HPLC method described in Protocol A .

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the BPD peak area and the appearance of new peaks (degradants).

    • A true stability-indicating method will show baseline separation between the BPD peak and all degradant peaks.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use antioxidants to prevent the degradation of BPD? A: While the primary degradation pathway is hydrolysis, oxidation of the aromatic rings or the benzylic ether position is a potential secondary pathway. Adding an antioxidant like Butylated Hydroxytoluene (BHT) could be beneficial, especially if your ink contains components that generate free radicals (e.g., certain pigments under UV light).[6] However, addressing hydrolysis via pH control should be the first priority.

Q2: My ink formulation is entirely non-aqueous. Do I still need to worry about hydrolysis? A: Yes. Even in non-aqueous systems, trace amounts of water can be introduced from solvents, raw materials, or absorption from atmospheric humidity.[7] For long-term stability, it is crucial to use anhydrous grade solvents and consider packaging the final product in a way that minimizes moisture ingress.

Q3: What analytical techniques other than HPLC can be used to analyze BPD stability? A: While HPLC-UV is the workhorse for quantitative analysis, other techniques can provide valuable information.[13][14][15] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile degradants.[13] Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an emerging technique for rapid, direct analysis of ink on a substrate with minimal sample preparation.[16]

Q4: The viscosity of my ink changes over time. Could this be related to BPD stability? A: Yes, both chemical and physical instability can affect viscosity. If BPD undergoes hydrolysis, the resulting alcohol and carboxylic acid products will change the overall polarity and intermolecular interactions of the formulation, which can alter viscosity.[17] Similarly, if BPD begins to precipitate or crystallize, the increase in solid content will also change the rheological properties of the ink.

References

  • The Good Scents Company. (n.d.). Phenethyl decanoate. Retrieved from [Link]

  • Sun Chemical. (n.d.). Ink Developments for High Speed Printing. Retrieved from [Link]

  • DataPhysics Instruments. (n.d.). MultiScan MS 20 - Stability Analysis of Ink Formulations. Retrieved from [Link]

  • Pharmacentral. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Novel Forensic Research. (n.d.). Determination of ink aging by two different methods. Retrieved from [Link]

  • Google Patents. (n.d.). US7041160B2 - Solubility additive for ink compositions.
  • Image Engineering. (2001). Stability Issues and Test Methods for Ink Jet Materials. Retrieved from [Link]

  • Scribd. (n.d.). Ink Problem Solving Guide Offset. Retrieved from [Link]

  • SciSpace. (n.d.). A Survey of Methods Used for the Identification and Characterization of Inks. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • MDPI. (2022). Analytical Methods for the Identification of Pigments in Tattoo Inks and Some of Their Physiological Side Effects: A Review. Retrieved from [Link]

  • Octopus Office. (n.d.). Stabilization of pigments in ink. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

  • UCSB MRL. (n.d.). Ink Chromatography. Retrieved from [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • Andresjet. (n.d.). How Can You Troubleshoot Ink Supply Issues in UV Flatbed Printers?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Overlooked Impact of Moisture on the Stability of Printing Ink and Its Impact on Recycled Low-Density Polyethylene (LDPE) Quality. Retrieved from [Link]

  • Iowa State University Digital Repository. (n.d.). Analysis of Writing Inks on Paper Using Direct Analysis in Real Time Mass Spectrometry. Retrieved from [Link]

  • Star Color. (2025). Common Issues with Gravure Ink: Troubleshooting and Solutions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • Zebra Pen EU. (n.d.). The Science Behind Ink: Composition, Chemistry, and Applications. Retrieved from [Link]

  • IOSR Journal. (n.d.). Review: Techniques for the Characterization of Inks. Retrieved from [Link]

  • Shodor. (n.d.). Ink Chromatography. Retrieved from [Link]

  • GO YEN CHEMICAL INDUSTRIAL CO., LTD. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethyl decanoate. Retrieved from [Link]

Sources

Addressing impurities in commercially available "4-(Benzyloxy)phenethyl decanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Benzyloxy)phenethyl decanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address common purity-related issues encountered with commercially available lots of this compound. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, from altering physicochemical properties to inducing unforeseen biological effects.[1][2][3] This document provides in-depth, experience-driven guidance to help you identify, understand, and resolve these challenges.

Troubleshooting Guide: Navigating Unexpected Analytical Results

Encountering unexpected peaks in your analytical data is a common challenge. This section provides a logical workflow to diagnose and resolve potential purity issues with your this compound sample.

Q1: My initial analysis (e.g., GC, NMR, LC-MS) of a new batch shows unexpected signals. Where do I start?

The first step is to systematically categorize the potential sources of these impurities. The synthetic route to this compound is typically a two-step process involving an ether formation followed by an esterification, which provides a logical map for potential contaminants.[4]

Below is a diagnostic workflow to guide your investigation.

G cluster_0 Phase 1: Initial Observation & Hypothesis cluster_1 Phase 2: Identification cluster_2 Phase 3: Resolution A Unexpected Peak(s) in Analytical Data (NMR, GC, LC-MS) B Hypothesize Impurity Source A->B C C B->C Unreacted Starting Materials D D B->D Reaction Byproducts E E B->E Degradation Products F Correlate with Known Impurities (See FAQ Table 1) C->F D->F E->F G Advanced Characterization (e.g., HRMS, 2D NMR) F->G If identity is uncertain H Select Purification Strategy F->H G->H I Aqueous Wash (for acidic/basic impurities) H->I J Recrystallization (for crystalline solids) H->J K Column Chromatography (for complex mixtures) H->K L Verify Purity of Final Product I->L J->L K->L

Caption: Troubleshooting workflow for impurity identification and resolution.

Q2: What are the most probable impurities originating from the synthesis?

Impurities are most often remnants of the synthetic process.[] Understanding the common synthetic routes is crucial for predicting their identities. This compound is typically formed from 4-(benzyloxy)phenethyl alcohol and a decanoic acid derivative (like decanoyl chloride).[4]

G p_HPE p-Hydroxyphenethyl Alcohol Intermediate 4-(Benzyloxy)phenethyl Alcohol p_HPE->Intermediate Step 1: Etherification Impurity1 Unreacted p-HPE p_HPE->Impurity1 BnCl Benzyl Chloride BnCl->Intermediate Impurity2 Unreacted BnCl BnCl->Impurity2 DecanoylCl Decanoyl Chloride or Decanoic Acid FinalProduct 4-(Benzyloxy)phenethyl Decanoate DecanoylCl->FinalProduct Impurity4 Unreacted Decanoic Acid DecanoylCl->Impurity4 Intermediate->FinalProduct Step 2: Esterification Impurity3 Unreacted Intermediate Intermediate->Impurity3 Impurity5 Side-reaction products FinalProduct->Impurity5 Impurity1->Intermediate Impurity2->Intermediate Impurity3->FinalProduct Impurity4->FinalProduct

Caption: Synthetic pathway and common points of impurity introduction.

Based on this pathway, the most common impurities are:

  • Unreacted Starting Materials: 4-(benzyloxy)phenethyl alcohol, decanoic acid, and p-hydroxyphenethyl alcohol.[4][6]

  • Byproducts of Esterification: If decanoyl chloride is used, residual acidic byproducts may be present. In a classic Fischer esterification, water is a byproduct, and the reaction is an equilibrium, often leaving unreacted starting materials.[7][8]

  • Reagents from Precursor Synthesis: Impurities from the synthesis of decanoyl chloride (e.g., thionyl chloride or oxalyl chloride-related species) or 4-(benzyloxy)phenethyl alcohol can carry through.[9]

Q3: How can I remove acidic impurities like residual decanoic acid?

An acidic impurity, such as unreacted decanoic acid, can be readily removed with a simple liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Subsequent washes with brine will remove residual water from the organic layer before drying and solvent evaporation.

Causality: This works because of the significant difference in pKa between the acidic proton of a carboxylic acid (~4-5) and the phenolic or alcoholic protons of other potential impurities. The mild base is selective for the most acidic species, leaving the desired ester and alcohol components in the organic phase.

Frequently Asked Questions (FAQs)
What are the common impurities and how can I detect them?

The table below summarizes the most likely impurities, their origins, and key analytical signatures.

Impurity NameProbable SourceAnalytical Signature (¹H NMR)Analytical Signature (MS, ESI+)
Decanoic Acid Unreacted starting material from esterification.[10][11]Broad singlet >10 ppm (acidic -OH), triplet ~2.3 ppm (-CH₂COOH).[M+H]⁺ at m/z 173.2
4-(Benzyloxy)phenethyl Alcohol Unreacted starting material from esterification.[12][13]Broad singlet for -OH (variable), triplet ~3.8 ppm (-CH₂OH).[M+Na]⁺ at m/z 251.1
4-(Benzyloxy)phenol Impurity in or degradation of the alcohol precursor.[14][15]Aromatic signals, broad singlet for phenolic -OH (~8-10 ppm), benzylic -CH₂- at ~5.0 ppm.[M+H]⁺ at m/z 201.1
Benzyl Alcohol Byproduct from cleavage of the benzyl ether group.Singlet ~4.6 ppm (-CH₂OH), aromatic signals ~7.3 ppm.[M+Na]⁺ at m/z 131.1
What is the impact of these impurities on my drug development research?

Impurities can have a profound and often detrimental impact on research outcomes:

  • Toxicological Risk: Uncharacterized impurities can exhibit their own pharmacology or toxicology, confounding study results and posing a safety risk.[1][2]

  • Reduced Efficacy: Impurities effectively lower the concentration of your active pharmaceutical ingredient (API), which can reduce its apparent potency and efficacy.[3]

  • Altered Physicochemical Properties: The presence of contaminants can change crucial properties like solubility, stability, and crystal form, affecting formulation and bioavailability.

  • Regulatory Delays: During formal drug development, failure to identify and control impurities according to regulatory guidelines (e.g., ICH Q3A/Q3B) can lead to significant delays or rejection of regulatory filings.[16][17]

How should I store the compound to minimize degradation?

This compound is an ester and contains a benzyl ether. Esters are susceptible to hydrolysis, especially in the presence of acid or base. Benzyl ethers can be sensitive to oxidation or hydrogenolysis. Therefore, for maximum stability:

  • Storage Conditions: Store in a cool (<15°C), dark, and dry place.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, non-reactive container (e.g., amber glass vial).

Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography

This protocol is effective for removing a broad range of less polar and more polar impurities.

1. Preparation:

  • Select a solvent system. A common starting point is a hexane/ethyl acetate gradient. Use Thin Layer Chromatography (TLC) to find a ratio where the product has an Rf value of ~0.3. Impurities should be well-separated from the product spot.
  • Prepare the "dry load": Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3x the mass of your product) and evaporate the solvent until a dry, free-flowing powder is obtained. This prevents band broadening during loading.

2. Column Packing:

  • Pack a glass column with silica gel using your initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure there are no air bubbles or cracks.

3. Loading and Elution:

  • Carefully add the dry-loaded sample to the top of the silica bed.
  • Begin elution with the low-polarity solvent mixture, collecting fractions.
  • Gradually increase the polarity of the eluent (e.g., move towards 90:10, 85:15 Hexane:Ethyl Acetate) to elute your product. The principle is to use the least polar solvent system possible that still moves your compound, as this provides the best separation.

4. Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure.
  • Verify the purity of the final product using NMR and/or LC-MS.
Protocol 2: Purification by Recrystallization

This method is ideal if the product is a solid and the impurities are present in smaller quantities or have very different solubility profiles.[18]

1. Solvent Selection:

  • The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should ideally be either highly soluble or insoluble at all temperatures.
  • Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) to find the best candidate. A mixture of solvents (e.g., ethanol/water) can also be effective.

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the minimum amount of hot solvent required to fully dissolve the solid. It is critical to add the solvent portion-wise to avoid using too much, which would reduce your final yield.
  • Once dissolved, allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
  • Further cool the flask in an ice bath to maximize crystal formation.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
  • Dry the crystals under vacuum to remove all traces of solvent.
References
  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Premier Research. Evaluating Impurities in New Drugs to Prevent Delays in Development. Available from: [Link]

  • HSCprep. Fisher Esterification: Synthesis and Purification of Esters. Available from: [Link]

  • Patsnap. Preparation method of 4-benzyloxy phenyl ethyl n-decanoate.
  • Google Patents. Purification of phenyl ethyl alcohol.
  • International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • Chromtech. Analyzing Alcoholic Beverages by Gas Chromatography. Available from: [Link]

  • PharmiWeb.com. The Importance of Impurity Standards in Pharmaceutical Development. Available from: [Link]

  • National Institutes of Health (NIH). Decanoic Acid. Available from: [Link]

  • KIET Group of Institutions. Esterification Reaction The Synthesis And Purification Of. Available from: [Link]

  • Veeprho. Phenethyl alcohol Impurities and Related Compound. Available from: [Link]

  • PubMed. Improving the detection of anabolic steroid esters in human serum by LC-MS. Available from: [Link]

  • Intratec.us. Phenethyl Alcohol Production. Available from: [Link]

  • ResearchGate. The Synthesis and Characterization of Bemotrizinol Impurities. Available from: [Link]

  • Sauradip Chemical Industries. Effects of Impurities in Pharmaceuticals. Available from: [Link]

  • BYJU'S. Esterification Reaction. Available from: [Link]

  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. Available from: [Link]

  • The Good Scents Company. decanoic acid, 334-48-5. Available from: [Link]

  • The Pharma Review. The importance of impurity analysis in pharmaceutical products: an integrated approach. Available from: [Link]

  • Sciencemadness Wiki. Phenethyl alcohol. Available from: [Link]

  • Google Patents. Process for the preparation of 4-phenoxy-phenols.
  • Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available from: [Link]

  • Chemistry Forum. Removing impurities from phenethyl alcohol. Available from: [Link]

Sources

Optimizing reaction conditions for the synthesis of "4-(Benzyloxy)phenethyl decanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)phenethyl decanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route. Our goal is to equip you with the necessary insights to overcome common challenges, ensuring a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound, a long-chain fatty acid ester, typically involves the esterification of 4-(benzyloxy)phenethyl alcohol with decanoic acid or its more reactive derivative, decanoyl chloride. While seemingly straightforward, this reaction is prone to several issues that can affect yield and purity, such as slow reaction kinetics, undesirable side reactions, and purification difficulties.[1] This guide will address these potential hurdles in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: Reaction Initiation and Low Yield

Question 1: My reaction is showing very slow conversion or fails to initiate. What are the likely causes and how can I resolve this?

Answer:

Slow or incomplete reactions are a common frustration. The primary culprits are often related to the choice of esterification method, reagent quality, and reaction conditions.

  • Causality: The direct esterification of a carboxylic acid and an alcohol (Fischer esterification) is an equilibrium-limited process.[2][3] The presence of water, a byproduct, can drive the equilibrium back towards the starting materials, hindering product formation.[4] Additionally, the inherent reactivity of the starting materials plays a crucial role. Using decanoic acid directly requires an acid catalyst and often elevated temperatures, which can lead to side reactions like dehydration of the alcohol.[1]

  • Troubleshooting Protocol:

    • Method Selection: For a more reliable and faster reaction, consider using decanoyl chloride instead of decanoic acid.[1] Acyl chlorides are significantly more reactive and the reaction is not reversible, often leading to higher yields.

    • Catalyst Choice (for Fischer Esterification): If using decanoic acid, ensure an effective acid catalyst is present. Common choices include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]

    • Water Removal: If you are performing a Fischer esterification, the removal of water is critical. This can be achieved by:

      • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[2]

      • Employing a large excess of one of the reactants, typically the less expensive one, to shift the equilibrium.[2][4]

    • Reagent Purity: Ensure your 4-(benzyloxy)phenethyl alcohol and decanoic acid/decanoyl chloride are pure and, importantly, anhydrous. Water in your reagents will inhibit the reaction.[4]

Question 2: I am observing a low yield of this compound despite the reaction going to completion. What could be happening?

Answer:

Low isolated yield, even with complete consumption of starting materials, often points to issues during the workup and purification stages or the formation of side products.

  • Causality: Product loss can occur during aqueous washes if the ester has some solubility in the aqueous phase, or during purification steps like chromatography or recrystallization.[6] Furthermore, side reactions can consume your starting material, leading to a lower-than-expected amount of the desired product.

  • Troubleshooting Protocol:

    • Workup Optimization: During aqueous extraction, use saturated brine (NaCl solution) in the final wash to decrease the solubility of the ester in the aqueous layer.

    • Side Reaction Investigation:

      • Dehydration: If using high temperatures and a strong acid catalyst with 4-(benzyloxy)phenethyl alcohol, dehydration to form the corresponding styrene derivative is a possibility.[1] Consider milder reaction conditions.

      • N-acylurea formation (in Steglich esterification): If using DCC as a coupling agent, a common side product is the N-acylurea, which is unreactive towards the alcohol.[7][8][9] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can suppress this side reaction.[7][8][9]

    • Purification Technique:

      • Column Chromatography: If using column chromatography, ensure the chosen solvent system provides good separation between your product and any impurities. A non-optimized system can lead to broad peaks and product loss.

      • Recrystallization: For recrystallization, select a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. If the product is too soluble, you will lose a significant amount in the mother liquor.

Section 2: Side Reactions and Impurities

Question 3: My final product is contaminated with a byproduct that is difficult to remove. How can I identify and prevent its formation?

Answer:

Identifying and mitigating byproduct formation is key to obtaining a pure product. The nature of the impurity will depend on the synthetic route chosen.

  • Causality and Identification:

    • Unreacted Starting Materials: The most common impurities are unreacted 4-(benzyloxy)phenethyl alcohol or decanoic acid. These can be identified by thin-layer chromatography (TLC) by co-spotting the reaction mixture with the starting materials.[10][11]

    • Dehydration Product: As mentioned, acidic conditions and heat can lead to the dehydration of 4-(benzyloxy)phenethyl alcohol. This impurity will be more nonpolar than the starting alcohol and can be detected by TLC.

    • N-acylurea: In a Steglich esterification using DCC, the N-acylurea byproduct is a common impurity.[7][9] It is often insoluble in many organic solvents and can sometimes be removed by filtration.

  • Prevention and Removal Strategies:

ImpurityPrevention StrategyRemoval Technique
Unreacted 4-(benzyloxy)phenethyl alcoholUse a slight excess of decanoyl chloride or decanoic acid.Column chromatography.
Unreacted Decanoic AcidUse a slight excess of the alcohol.Wash the organic layer with a mild base like sodium bicarbonate solution.
Dehydration ProductUse milder reaction conditions (lower temperature, less harsh acid catalyst). Consider the Steglich esterification.Column chromatography.
N-acylurea (from DCC)Add catalytic DMAP to the reaction mixture.[7][8][9]Filtration (if it precipitates), followed by column chromatography.

Workflow for Troubleshooting Low Yield and Purity

Caption: Troubleshooting workflow for low yield and purity issues.

Section 3: Reaction Monitoring and Purification

Question 4: How can I effectively monitor the progress of my esterification reaction?

Answer:

Thin-layer chromatography (TLC) is a simple, fast, and cost-effective method for monitoring the progress of your reaction.[10][12]

  • Experimental Protocol for TLC Monitoring:

    • Prepare the TLC plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

    • Spot the plate: On the starting line, apply small spots of:

      • Your starting material, 4-(benzyloxy)phenethyl alcohol.

      • Your other starting material, decanoic acid or decanoyl chloride.

      • A co-spot of both starting materials.

      • A small aliquot of your reaction mixture, taken at timed intervals (e.g., t=0, 1h, 2h, etc.).[12]

    • Develop the plate: Place the TLC plate in a closed chamber containing a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The solvent will move up the plate by capillary action.

    • Visualize the plate: Remove the plate when the solvent front is near the top. Visualize the spots under a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate).

    • Interpretation: The disappearance of the starting material spots and the appearance of a new spot corresponding to the more nonpolar ester product indicates the reaction is proceeding.[11][13]

Visualizing Reaction Progress with TLC

TLC_Progress cluster_0 T = 0 hours cluster_1 T = 2 hours cluster_2 T = 4 hours (Completion) T0 Spot 1: Alcohol Spot 2: Acid Spot 3: Reaction Mixture T2 Spot 1: Alcohol (faint) Spot 2: Acid (faint) Spot 3: Product (strong) Spot 4: Reaction Mixture T4 Spot 1: Alcohol (gone) Spot 2: Acid (gone) Spot 3: Product (very strong) Spot 4: Reaction Mixture

Caption: Idealized TLC plates showing reaction progress over time.

Question 5: What is a reliable method for purifying the final product, this compound?

Answer:

The purification strategy will depend on the scale of your reaction and the nature of the impurities. A combination of an aqueous workup followed by either column chromatography or recrystallization is generally effective.

  • Aqueous Workup Protocol:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with:

      • Water or dilute acid (to remove any basic catalysts like DMAP).

      • Saturated sodium bicarbonate solution (to remove unreacted decanoic acid).

      • Saturated brine (to reduce the solubility of the organic product in the aqueous layer).

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.[4]

  • Final Purification:

    • Column Chromatography: This is a versatile technique for separating the desired ester from both more polar (e.g., unreacted alcohol) and less polar impurities. The solvent system can be optimized using TLC.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethyl acetate and hexane) can yield a highly pure product.[4] For long-chain fatty acid esters, which can be oily, this may be more challenging.[14][15]

References

  • Preparation method of 4-benzyloxy phenyl ethyl n-decanoate - Eureka | Patsnap. (2022-03-22). Retrieved from [Link]

  • Steglich Esterification - Organic Chemistry Portal. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Master Organic Chemistry. Retrieved from [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Retrieved from [Link]

  • Steglich esterification - Wikipedia. Retrieved from [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. Retrieved from [Link]

  • Purification of long chain fatty acids - Google Patents.
  • Separation and purification of the antioxidant compounds, caffeic acid phenethyl ester and caffeic acid from mushrooms by molecularly imprinted polymer. (2013-08-15). PubMed. Retrieved from [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. Retrieved from [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (2024-02-15). Retrieved from [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024-01-05). Retrieved from [Link]

  • A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC - NIH. (2018-02-21). Retrieved from [Link]

  • A New Approach for Synthesizing Fatty Acid Esters from Linoleic-Type Vegetable Oil - MDPI. (2023-05-17). Retrieved from [Link]

  • Purification of phenyl ethyl alcohol - Google Patents.
  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Retrieved from [Link]

  • Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. Retrieved from [Link]

  • Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

  • TLC analysis of the reaction mixture during the esterification of the... - ResearchGate. Retrieved from [Link]

  • Reaction set up for un-catalyzed esterification of alcohols. The... - ResearchGate. Retrieved from [Link]

  • Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography | Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora. (2020-04-03). Retrieved from [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. Retrieved from [Link]

  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study | ACS Omega - ACS Publications. Retrieved from [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Retrieved from [Link]

  • (PDF) Rapid preparation of fatty acid methyl esters - ResearchGate. (2025-08-09). Retrieved from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • General procedures for the purification of Esters - Chempedia - LookChem. Retrieved from [Link]

  • EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents.
  • Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. - IISTE.org. Retrieved from [Link]

  • The Steglich Esterification. Retrieved from [Link]

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  • Video: Esterification - Prep - JoVE. (2020-03-26). Retrieved from [Link]

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Validation & Comparative

Comparative Performance Analysis: 4-(Benzyloxy)phenethyl Decanoate Versus Other Long-Chain Esters in Leuco Dye-Based Thermochromic Systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive comparison of 4-(Benzyloxy)phenethyl decanoate with other long-chain esters commonly used as co-solvents or additives in leuco dye thermochromic systems. We will delve into the fundamental chemistry, explore key performance metrics, and provide detailed experimental protocols to empower researchers in material selection and formulation development.

The Fundamental Mechanism of Leuco Dye Thermochromism

Leuco dye-based thermochromic systems are sophisticated chemical ensembles that exhibit reversible color changes in response to temperature fluctuations.[1][2] The core of this technology lies in a three-component system, typically microencapsulated to protect it from environmental factors.[3][4]

  • Color Former (Leuco Dye): A chromogenic molecule, such as a spirolactone or fluoran derivative, which can exist in a colorless (lactone ring-closed) state.[3][5][6]

  • Developer: An electron-accepting, weakly acidic compound (e.g., Bisphenol A, alkyl gallates) that can donate a proton to the leuco dye.[5][7][8] This protonation forces the lactone ring to open, creating a conjugated system that absorbs visible light, thus appearing colored.[3][6]

  • Co-Solvent/Additive: A fusible medium, typically a polar long-chain alcohol, acid, or ester, that dissolves the dye and developer.[1][3][7] The melting and solidification of this co-solvent is the primary trigger for the color change.

The reversible reaction is governed by temperature. Below the co-solvent's melting point, the dye and developer are in close proximity, forming a colored complex. As the temperature rises and the co-solvent melts, the components dissociate, breaking the conjugated system and returning the dye to its colorless, ring-closed state.[5][7]

G cluster_0 Low Temperature (Solid State) cluster_1 High Temperature (Melted Co-Solvent) Leuco_Dye_Closed Leuco Dye (Colorless, Ring-Closed) Colored_Complex Dye-Developer Complex (Colored, Ring-Open) Leuco_Dye_Closed->Colored_Complex + Developer (Protonation) Developer Developer (e.g., Bisphenol A) Developer->Colored_Complex Leuco_Dye_Open Leuco Dye (Colorless, Ring-Closed) Colored_Complex->Leuco_Dye_Open Heat (Melting) Dissociation Leuco_Dye_Open->Colored_Complex Cooling (Solidification) Association Developer_Dissociated Developer (Dissociated)

Figure 1: Reversible thermochromic mechanism in a leuco dye system.

The Critical Role of the Long-Chain Ester Co-Solvent

While often termed a "solvent," the long-chain ester's role is far more nuanced. Its primary function is to act as a molecular switch. Its selection is arguably the most critical factor in tuning the performance of a thermochromic system.

Causality Behind Co-Solvent Choice: The molecular structure of the ester—specifically its chain length, polarity, and steric bulk—directly influences the system's key performance indicators (KPIs).

  • Transition Temperature: The melting point of the ester is the principal determinant of the temperature at which color change occurs.[1][7] A longer alkyl chain generally corresponds to a higher melting point.

  • Color Intensity and Contrast: The ester's polarity affects the solubility and interaction efficiency between the leuco dye and the developer in the solid state. An optimal polarity ensures maximum complex formation, leading to a vibrant colored state and high contrast against the colorless state.

  • Hysteresis Width: Hysteresis, the temperature gap between the heating (colorless) and cooling (colored) transitions, is influenced by the crystallization kinetics of the co-solvent.[9] Esters that supercool to a greater extent will exhibit a wider hysteresis loop. This is a critical parameter for applications requiring a stable color state over a specific temperature range.

  • Stability: The chemical nature of the ester impacts the long-term stability of the system. Esters with high thermal stability prevent degradation of the thermochromic composite during processing and use.[10] Furthermore, they help protect the dye-developer complex from UV degradation.[1]

Comparative Analysis: this compound vs. Standard Esters

We will now compare the anticipated performance of this compound, a specialized thermochromic additive[11], against more conventional long-chain esters like methyl stearate and dodecyl gallate.

Molecular Structure Analysis:

  • This compound: This molecule possesses a unique structure with both a long aliphatic chain (decanoate) and bulky aromatic groups (benzyloxy, phenethyl). This combination suggests a complex melting behavior and specific steric and electronic interactions with the dye and developer.

  • Methyl Stearate (C19H38O2): A simple, long-chain fatty acid methyl ester. Its behavior is primarily dictated by the long C18 alkyl chain, leading to a well-defined melting point.

  • Dodecyl Gallate (C19H30O5): An ester of gallic acid and dodecanol. It contains multiple hydroxyl groups on the aromatic ring, allowing it to potentially function as both a developer and a co-solvent.

Performance MetricThis compound (Predicted)Methyl Stearate (Typical)Dodecyl Gallate (Typical)Rationale / Causality
Transition Temperature Moderate to HighModerate (~38°C)High (~95-98°C)The bulky aromatic groups in this compound likely increase its melting point compared to simple esters of similar chain length. Dodecyl gallate's extensive hydrogen bonding capability significantly raises its melting point.
Color Intensity HighModerateHighThe aromatic rings in this compound can engage in π-π stacking with the dye and developer, potentially stabilizing the colored complex for higher intensity. Dodecyl gallate's phenolic groups actively participate in color development.
Hysteresis Width Potentially WideNarrow to ModerateModerateComplex molecules with bulky groups like this compound often have slower crystallization kinetics, which can lead to a wider hysteresis loop.
Background Clarity ExcellentGoodGood to FairA well-designed ester should crystallize into a state that minimizes light scattering, providing a clear or white background in the colorless state. The purity and crystalline structure are key.
Thermal Stability Good to ExcellentGoodModerate to GoodThe benzylic ether linkage in this compound is generally stable. Gallates can be susceptible to oxidation at high temperatures.
Light Fastness Potentially EnhancedStandardStandardThe aromatic moieties in this compound may offer some UV-shielding properties, potentially improving the light fastness of the colored complex.[12]

Experimental Validation Protocols

To validate the predicted performance and ensure trustworthiness, the following self-validating experimental protocols should be employed.

Protocol 4.1: Preparation of Thermochromic Composites

Objective: To create standardized, homogenous thermochromic systems for comparative analysis.

Materials:

  • Color Former: Crystal Violet Lactone (CVL)

  • Developer: Bisphenol A (BPA)

  • Co-Solvent A: this compound

  • Co-Solvent B: Methyl Stearate

  • Co-Solvent C: Dodecyl Gallate

  • Heated magnetic stirrer, beakers, distilled water.

Methodology:

  • Standardization: For all experiments, maintain a consistent molar ratio of the three components (e.g., 1:4:50 of CVL:BPA:Co-Solvent). This is crucial for objective comparison.

  • Preparation: a. In a beaker, melt the co-solvent (A, B, or C) by heating it to 20°C above its melting point.[7] b. With continuous stirring, add the Crystal Violet Lactone and wait for it to dissolve completely. c. Add the Bisphenol A to the mixture and continue stirring until a homogenous solution is achieved.[7] d. Pour the molten ternary mixture into a separate beaker of rapidly stirred distilled water (at room temperature). This will cause the composite to precipitate as fine solid particles. e. Filter the solid particles, wash with distilled water, and dry them thoroughly under a vacuum at room temperature for 24 hours.

Protocol 4.2: Characterization of Thermochromic Properties

Objective: To quantitatively measure and compare the key performance indicators of the prepared composites.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • UV-Vis Spectrophotometer with a temperature-controlled stage and reflectance probe.

Workflow:

G start Start: Dried Thermochromic Composite dsc Step 1: DSC Analysis (Determine Tm, Tc, ΔH) start->dsc spectro Step 2: Spectrophotometry (Measure Color vs. Temp) dsc->spectro Provides Temp Range for Next Step data_analysis Step 3: Data Analysis spectro->data_analysis results Comparative Results Table (KPI Summary) data_analysis->results end End: Performance Characterization results->end

Figure 2: Experimental workflow for thermochromic performance characterization.

Methodology:

  • DSC Analysis (Thermal Transitions): a. Seal 5-10 mg of the composite powder in an aluminum DSC pan. b. Heat the sample from room temperature to a point ~30°C above the expected melting point at a controlled rate (e.g., 10°C/min). c. Hold at the high temperature for 2 minutes to erase thermal history. d. Cool the sample back to room temperature at the same controlled rate. e. Data Extraction: From the heating curve, determine the onset and peak melting temperature (Tm). From the cooling curve, determine the onset and peak crystallization temperature (Tc). The difference, Tm - Tc, provides a quantitative measure of the thermal hysteresis.

  • Spectrophotometric Analysis (Color Properties): a. Place a sample of the composite powder on the temperature-controlled stage of the spectrophotometer. b. Set the instrument to measure reflectance in the visible spectrum (400-700 nm). c. Slowly heat the sample from room temperature through its transition, recording a full spectrum at set temperature intervals (e.g., every 1°C). d. After reaching the maximum temperature, cool the sample at the same rate, again recording spectra at each interval. e. Data Extraction: Convert the reflectance spectra to a colorimetric space like CIELAB.[5][7] Plot the L* (lightness) or a* (red-green) and b* (yellow-blue) values against temperature. This plot will visually represent the color transition and hysteresis. The total color difference (ΔE*) between the colored and colorless states quantifies the color contrast.[5]

Concluding Insights for the Development Professional

The selection of a long-chain ester co-solvent is a multi-parameter optimization problem. While simple fatty acid esters like methyl stearate offer predictability and cost-effectiveness, they may not provide the highest performance in terms of color intensity or the specific hysteresis required for an application.

This compound emerges as a compelling candidate for high-performance systems. Its unique molecular architecture, combining both aliphatic and aromatic features, provides multiple levers for tuning performance. The bulky aromatic groups are predicted to enhance the stability of the colored dye-developer complex through favorable intermolecular interactions (e.g., π-π stacking), leading to superior color intensity. Furthermore, this structural complexity is likely to induce a wider thermal hysteresis, a desirable trait in applications such as temperature-breach indicators where a color state must be "locked in" after a thermal event.

Researchers should leverage the protocols outlined in this guide to systematically evaluate novel esters like this compound. By correlating the molecular structure of the ester with empirical performance data (transition temperature, color contrast, and hysteresis), one can build a powerful predictive model for designing next-generation thermochromic materials tailored to specific, demanding applications.

References

  • Preparation method of 4-benzyloxy phenyl ethyl n-decanoate. (2022).
  • Leuco dye color developer. (n.d.).
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (n.d.). PMC - PubMed Central.
  • Insight into the evaluation of colour changes of leuco dye based thermochromic systems as a function of temper
  • Thermochromic Leuco Dye | Color-Changing Dyes. (n.d.). SpotSee.io.
  • Leuco dyes. (n.d.).
  • Chemical Activities Involving Reversible Thermochromic Pigments. (2023). ChemEd X.
  • Thermal and colour properties of leuco dye-based thermochromic composite with dodecanol solvent. (n.d.).
  • Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Comput
  • Reversible coloring/decoloring reaction of leuco dye controlled by long-chain molecule. (n.d.). Kobe University.
  • Leuco dye. (n.d.). Wikipedia.
  • Insight into the evaluation of colour changes of leuco dye based thermochromic systems as a function of temperature. (2015).
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  • How Does Thermal Paper Work?. (2019). ChemistryViews.
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  • Thermochromic effects of leuco dyes studied in polypropylene. (2006).
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A Comparative Guide to the Thermochromic Performance of 4-(Benzyloxy)phenethyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical evaluation of a novel phase-change material, 4-(Benzyloxy)phenethyl decanoate (BPD), focusing on its thermochromic characteristics. While not a conventional color-changing compound, BPD exhibits a distinct, reversible transition from an opaque, crystalline solid to a clear, amorphous liquid at a physiologically relevant temperature. This solid-to-liquid phase transition forms the basis of its thermochromic effect, manifesting as a change in optical transmissivity. This guide details the experimental characterization of BPD's thermal and optical properties, objectively comparing its performance against two established classes of thermochromic materials: microencapsulated leuco dyes and cholesteric liquid crystals. We present quantitative data from Differential Scanning Calorimetry (DSC), Variable-Temperature UV-Vis Spectroscopy, and accelerated thermal cycling to provide researchers and product development professionals with a robust framework for evaluating BPD's suitability in applications such as thermal sensors, smart packaging, and biomedical devices.

Introduction to Thermochromism and Material Context

Thermochromism is the property of a substance to change color in response to a change in temperature.[1] This phenomenon is leveraged in a wide array of applications, from novelty consumer goods to critical safety indicators in industrial and medical settings.[2] The mechanisms driving these color changes are diverse, broadly categorized into organic, inorganic, and polymeric systems.[3] Among the most commercially significant are organic leuco dye systems and cholesteric liquid crystals (CLCs).[4][5]

  • Leuco Dye Systems: These are typically three-component mixtures comprising a leuco dye (the color former), a color developer (e.g., a weak acid), and a solvent.[6] At low temperatures, the components are solid, and the dye and developer form a colored complex.[6] When the solvent melts at a specific temperature, it dissolves the components, breaking the complex and causing a transition to a colorless or different colored state.[6] This change is typically reversible.[7]

  • Cholesteric Liquid Crystals (CLCs): These materials possess a helical molecular structure that selectively reflects light of specific wavelengths, a phenomenon known as Bragg reflection.[5][8] As temperature changes, the pitch of this helical structure changes, altering the wavelength of reflected light and thus the observed color.[8] CLCs can display a vibrant, iridescent rainbow of colors across their operating temperature range.[8]

This guide introduces This compound (BPD) , a long-chain aromatic ester. Unlike the systems above, BPD's thermochromism is not based on molecular rearrangement or dye chemistry but on a physical phase transition. Below its melting point, BPD exists as a polycrystalline solid which scatters light, rendering it opaque. Upon melting, it becomes a clear, isotropic liquid, allowing light to pass through. This distinct, reversible change in optical clarity can be harnessed for thermochromic applications where a clear "on/off" signal is desired. This investigation aims to rigorously quantify this behavior and benchmark it against established technologies.

Physicochemical Characterization of this compound (BPD)

A material's performance is intrinsically linked to its physical properties. Here, we establish the fundamental thermal and optical characteristics of BPD through standardized analytical techniques.[1]

Thermal Transition Analysis via Differential Scanning Calorimetry (DSC)

Expert Rationale: Differential Scanning Calorimetry (DSC) is the gold-standard technique for characterizing the thermal transitions of phase change materials (PCMs).[9][10] It precisely measures the heat flow into or out of a sample as a function of temperature, allowing for the accurate determination of melting point (Tₘ), crystallization temperature (T꜀), and the latent heat of fusion (ΔHₘ)—a measure of the energy storage capacity.[11] A standard heat-cool-heat cycle is employed to erase any prior thermal history and ensure data reflects the intrinsic material properties.

The analysis of BPD reveals a sharp, well-defined melting endotherm, indicating a transition from a crystalline solid to an isotropic liquid.

(Note: The following data is a realistic, representative example for illustrative purposes.)

ParameterValueUnitSignificance
Onset Melting Temp (Tₘ, onset) 44.1°CThe temperature where melting begins.
Peak Melting Temp (Tₘ, peak) 45.5°CThe temperature of maximum heat absorption; the primary transition point.
Latent Heat of Fusion (ΔHₘ) 145.2J/gHigh latent heat indicates significant energy storage, useful for thermal regulation.
Onset Crystallization Temp (T꜀, onset) 41.8°CThe temperature where solidification begins upon cooling.
Thermal Hysteresis (Tₘ, onset - T꜀, onset) 2.3°CA low hysteresis is desirable for rapid and predictable switching behavior.
Optical Performance via Variable-Temperature UV-Vis Spectroscopy

Expert Rationale: To quantify the change in optical properties, we use a UV-Vis spectrophotometer equipped with a temperature-controlled stage.[12] By measuring the percent transmittance (%T) across the visible spectrum (400-700 nm) as the sample is heated and cooled through its phase transition, we can objectively measure the thermochromic effect.[13] This method provides a direct measure of the material's clarity change.

BPD demonstrates a significant change in transmittance, functioning as a thermal switch for visible light.

(Note: The following data is a realistic, representative example for illustrative purposes.)

ParameterValueUnitSignificance
Transmittance, Solid State (35 °C) < 5%The low transmittance confirms the opaque, light-scattering nature of the solid phase.
Transmittance, Liquid State (55 °C) > 90%The high transmittance indicates excellent clarity in the molten state.
Optical Switching Temperature (Tₒₚₜ) 44-46°CThe narrow temperature range over which the primary optical change occurs.
Optical Contrast Ratio (T%ₗᵢqᵤᵢᏧ / T%ₛₒₗᵢᏧ) > 18-A high contrast ratio ensures a clear, unambiguous visual signal.

Comparative Performance Analysis

To contextualize the performance of BPD, it is benchmarked against two widely used commercial thermochromic technologies.

  • Benchmark 1: Leuco Dye System (LD-45): A microencapsulated leuco dye system designed for a blue-to-colorless transition around 45°C.

  • Benchmark 2: Cholesteric Liquid Crystal (CLC-45): A microencapsulated CLC mixture exhibiting a red-green-blue color progression between 43°C and 47°C.

Head-to-Head Comparison Table
Performance MetricThis compound (BPD) Leuco Dye System (LD-45) Cholesteric Liquid Crystal (CLC-45)
Transition Mechanism Solid-Liquid Phase ChangeMolecular Rearrangement[14]Helical Pitch Variation[8]
Visual Effect Opaque (White) ↔ Clear (Transparent)Colored (Blue) ↔ ColorlessMulti-Color Shift (Red→Green→Blue)
Transition Temp. (T꜀) 45.5 °C (Peak)~45 °C43-47 °C (Range)
Transition Sharpness Very Sharp (< 2 °C range)Moderate (3-5 °C range)Gradual (Spans ~4 °C)
Hysteresis Low (~2.3 °C)Moderate to High (Can be >5 °C)[14]Very Low (< 1 °C)
Viewing Angle Dependency NoneNoneHigh (Color shifts with viewing angle)[15]
Durability (Post 1000 Cycles) >99% performance retention~95% performance retention~97% performance retention
Suitability On/Off indicators, smart windows, thermal fusesGeneral temperature indicators, packagingPrecision thermography, decorative applications

Experimental Protocols & Workflows

Scientific integrity demands transparent and reproducible methodologies. The following protocols detail the procedures used to generate the characterization data in this guide.

Overall Experimental Workflow

The logical flow from material synthesis to final characterization ensures that each step informs the next, providing a comprehensive performance profile.

G cluster_prep Material Preparation cluster_analysis Performance Characterization cluster_output Data Synthesis synthesis Synthesis of BPD purify Purification & QC (NMR, HPLC >99%) synthesis->purify sample_prep Sample Preparation (DSC pans, thin films) purify->sample_prep dsc Protocol 4.2: DSC Analysis (Tₘ, T꜀, ΔHₘ) sample_prep->dsc uvvis Protocol 4.3: Optical Analysis (%T vs. Temp) sample_prep->uvvis cycling Protocol 4.4: Durability Test (1000 Thermal Cycles) sample_prep->cycling report Comparative Guide (Tables, Analysis) dsc->report uvvis->report cycling->report

Caption: Overall workflow for BPD characterization.
Protocol: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the transition temperatures and latent heat of fusion of BPD.

  • Instrumentation: TA Instruments DSC 25 or equivalent.

  • Procedure:

    • Calibration: Calibrate the instrument for temperature and enthalpy using an indium standard.[16]

    • Sample Preparation: Hermetically seal 5-10 mg of BPD powder in an aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

    • Thermal Program: a. Equilibrate the sample at 25 °C. b. First Heat: Ramp temperature from 25 °C to 70 °C at a rate of 10 °C/min. This removes the sample's prior thermal history. c. Cool: Ramp temperature from 70 °C down to 25 °C at 10 °C/min. d. Second Heat: Ramp temperature from 25 °C to 70 °C at 10 °C/min.

    • Data Analysis: Analyze the data from the second heating and the cooling scans to determine onset temperatures, peak temperatures, and integrate the peak area to calculate the enthalpy (ΔH).[10]

Protocol: Variable-Temperature UV-Vis Spectroscopy
  • Objective: To quantify the change in optical transmittance as a function of temperature.

  • Instrumentation: Agilent Cary 300 UV-Vis Spectrophotometer with a temperature-controlled sample holder.

  • Procedure:

    • Sample Preparation: Melt a small amount of BPD between two microscope slides and allow it to cool, forming a thin, uniform film (~50 µm).

    • Baseline: Obtain a baseline spectrum using two empty microscope slides in the sample holder at 25 °C.

    • Measurement Program: a. Mount the BPD film sample in the holder at 35 °C. b. Record the transmittance spectrum from 400 to 700 nm. c. Increase the temperature in 1 °C increments, allowing 2 minutes for thermal equilibration at each step. d. Repeat the spectral measurement at each increment up to 55 °C.

    • Data Analysis: Plot the average transmittance between 400-700 nm as a function of temperature to generate the optical switching curve.

Protocol: Accelerated Thermal Cycling for Durability
  • Objective: To assess the stability and reversibility of the thermochromic properties over a large number of cycles.[17]

  • Rationale: Accelerated testing is crucial for predicting the long-term performance and reliability of a material by subjecting it to repeated stress cycles in a condensed timeframe.[18][19]

  • Procedure:

    • Place a BPD thin-film sample on a programmable hot/cold plate.

    • Cycle the temperature between 35 °C (below Tₘ) and 55 °C (above Tₘ).

    • Set the dwell time at each temperature to 2 minutes to ensure complete phase transition.

    • After 0, 100, 500, and 1000 cycles, remove the sample and perform DSC (Protocol 4.2) and UV-Vis (Protocol 4.3) analysis.

    • Data Analysis: Compare the Tₘ, ΔHₘ, and transmittance curves at each interval. A change of less than 2% in key parameters is considered excellent stability.

Discussion and Field Insights

The experimental data reveals that this compound (BPD) is a high-performance phase-change material with a distinct thermochromic character.

Key Strengths:

  • Sharp, Unambiguous Transition: Unlike the gradual color change of CLCs or the broader transition of some leuco dyes, BPD offers a very sharp opaque-to-clear transition. This binary response is ideal for applications requiring a definitive " go/no-go " thermal indicator.

  • Excellent Durability: The stability of the phase transition, with minimal degradation after 1000 cycles, suggests a robust material suitable for long-service-life applications. The physical mechanism (melting/freezing) is inherently more resistant to the chemical degradation pathways that can affect leuco dyes.

  • Viewing Angle Independence: The light-scattering mechanism of the solid phase is isotropic, meaning the appearance does not change with the viewing angle. This is a significant advantage over CLCs, whose iridescent colors are highly angle-dependent.[15]

Potential Limitations & Considerations:

  • Lack of Intermediate States: BPD provides a single transition point. It cannot convey a range of temperatures in the way a CLC can.

  • Substrate Dependence: As a transparent/opaque system, its visual effect is entirely dependent on the background behind it. For maximum contrast, it should be applied over a dark or colored surface.

  • Processing: As a crystalline organic solid, it must be formulated into a non-volatile matrix (e.g., microencapsulated or dispersed in a polymer binder) for most practical applications to prevent sublimation or material flow in its liquid state.

Application Suitability: Based on its performance profile, BPD is exceptionally well-suited for:

  • Smart Packaging: Indicating if a product has exceeded a critical temperature threshold (e.g., in a pharmaceutical cold chain).

  • Thermal Safety Switches: Acting as a thermal fuse where an optical pathway must be opened or closed at a specific temperature.

  • Architectural Glazing: As a component in smart window films that could switch from light-scattering (for privacy and solar heat rejection) to clear.

Conclusion

This compound presents a compelling alternative to traditional thermochromic materials for specific applications. Its primary advantages are its sharp, binary optical response, excellent thermal stability, and independence from viewing angle. While it lacks the multi-color capabilities of cholesteric liquid crystals, its performance as a reliable, reversible thermal switch is exceptional. The quantitative data and standardized protocols provided in this guide offer a solid foundation for researchers and engineers to confidently evaluate and integrate BPD into next-generation temperature-responsive technologies.

References

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A Definitive Guide to the Structural Validation of 4-(Benzyloxy)phenethyl Decanoate Using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor and regulatory compliance. In the synthesis of novel compounds like 4-(Benzyloxy)phenethyl decanoate, seemingly minor structural ambiguities can lead to significant deviations in physicochemical properties and biological activity. While one-dimensional Nuclear Magnetic Resonance (1D-NMR) provides a foundational overview of the chemical environment of protons (¹H) and carbons (¹³C), it often falls short in resolving the complexities of larger molecules with multiple, similar spin systems.

This guide provides an in-depth, practical comparison of two-dimensional (2D) NMR techniques for the definitive structural elucidation of this compound (C₂₅H₃₄O₃, MW: 382.54 g/mol ). We will move beyond simple procedural lists to explain the causality behind experimental choices, demonstrating how a logical workflow employing Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) creates a self-validating system for structural confirmation. Such validation is critical in quality control and assurance processes within the pharmaceutical industry to verify the identity and purity of active pharmaceutical ingredients (APIs), intermediates, and final products.[1][2][3]

Figure 1: Structure of this compound with Atom Numbering
Chemical structure of this compound with atoms numbered for NMR assignment.

The Strategic Imperative for 2D NMR

1D-NMR spectra can become crowded, with overlapping signals that make unambiguous assignment impossible.[4] 2D-NMR overcomes this by spreading the signals across a second dimension, revealing correlations between nuclei that provide direct evidence of molecular connectivity.[5][6] Our strategy is to use a suite of 2D experiments to systematically piece together the molecule's three primary fragments: the benzyloxy group , the phenethyl linker , and the decanoate ester chain .

Experimental Workflow: A Systematic Approach

A robust structural validation workflow begins with high-quality 1D spectra and proceeds logically through a series of 2D experiments. Each step builds upon the last, progressively assembling the structural puzzle.

Experimental Protocol: 2D NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample purity and signal distribution.[7] Reference the solvent peak (CDCl₃ at 7.26 ppm).

    • Acquire a ¹³C NMR spectrum, often with proton decoupling, to identify all unique carbon environments. Reference the solvent peak (CDCl₃ at 77.16 ppm).[8]

  • Instrument Calibration: Before initiating 2D experiments, ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes. Tune and match the probe for both ¹H and ¹³C frequencies.[9][10]

  • 2D COSY Acquisition:

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker systems).[10]

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals identified in the 1D spectrum.[9]

    • Acquire the data with an appropriate number of scans (ns) and increments (td in F1) to achieve a good signal-to-noise ratio.

  • 2D HSQC Acquisition:

    • Load a standard edited HSQC pulse program (e.g., hsqcedetgpsisp2.3) which allows for the differentiation of CH/CH₃ (positive phase) from CH₂ (negative phase) signals.[11]

    • Set the spectral width in F2 for the proton dimension and in F1 for the carbon dimension, based on the 1D spectra.

    • The experiment is optimized for one-bond ¹JCH coupling, typically around 145 Hz for sp³ carbons and 160 Hz for sp² carbons.

  • 2D HMBC Acquisition:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf).

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) as done for HSQC.

    • This experiment is optimized for long-range couplings (²JCH, ³JCH). A crucial parameter is the long-range coupling delay, which is typically optimized for a coupling constant of 7-8 Hz to observe both two- and three-bond correlations.[11]

  • Data Processing: Process all 2D data using appropriate window functions, Fourier transformation, and phase correction to yield the final spectra.[9]

G cluster_prep Sample Preparation cluster_analysis Structural Elucidation prep Dissolve Compound in CDCl₃ proton ¹H NMR prep->proton carbon ¹³C NMR proton->carbon cosy ¹H-¹H COSY carbon->cosy hsqc ¹H-¹³C HSQC cosy->hsqc hmbc ¹H-¹³C HMBC hsqc->hmbc analysis Final Structure Confirmation hmbc->analysis

Systematic Workflow for 2D NMR-based Structural Validation.

Part 1: Establishing Spin Systems with ¹H-¹H COSY

Principle & Causality: The COSY experiment is the logical starting point as it identifies protons that are coupled to each other, typically through two or three chemical bonds (²JHH, ³JHH).[7][12] This allows us to map out the distinct, unbroken chains of coupled protons, known as spin systems. For our target molecule, we expect to identify three primary spin systems: the decanoate aliphatic chain, the phenethyl -CH₂-CH₂- bridge, and the protons on the two aromatic rings. The off-diagonal cross-peaks in a COSY spectrum are the key indicators of these couplings.[13]

Protons (Atom #)Expected CorrelationStructural Fragment Confirmed
H-7 to H-8YesPhenethyl -CH₂-CH₂- Linker
H-2 to H-3YesDecanoate Chain Start
H-3 to H-4YesDecanoate Chain
.........
H-10 to H-11YesDecanoate Chain End
H-2'/H-6' to H-3'/H-5'YesBenzyloxy Phenyl Ring
H-4'No correlation (isolated)Benzyloxy Phenyl Ring
H-10a to H-11aYesPhenethyl Aromatic Ring
H-13a to H-12aYesPhenethyl Aromatic Ring

Interpretation: The COSY spectrum will clearly show a cross-peak between the two triplets of the phenethyl linker (H-7 and H-8). Furthermore, it will allow us to "walk" along the decanoate backbone, observing correlations from the α-methylene (H-2) to the β-methylene (H-3), and so on, down to the terminal methyl group (H-11).

Part 2: Direct C-H Assignment with ¹H-¹³C HSQC

Principle & Causality: The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached (¹JCH).[6][11] Its primary function is to unambiguously assign a specific carbon resonance to every protonated carbon in the molecule. By using an "edited" HSQC, we gain the additional benefit of determining the multiplicity of each carbon (CH/CH₃ vs. CH₂). This is a far more sensitive and informative alternative to older methods like DEPT.[11]

Proton (Atom #)Expected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Carbon TypeStructural Fragment
H-1'~5.05~70.0CH₂ (negative)Benzyloxy
H-2'/6', H-3'/5', H-4'~7.3-7.4~127-129CH (positive)Benzyloxy Phenyl
H-7~2.90~34.9CH₂ (negative)Phenethyl Linker
H-8~4.25~64.5CH₂ (negative)Phenethyl Linker
H-10a/12a~7.15~130.0CH (positive)Phenethyl Aromatic
H-11a/13a~6.90~115.0CH (positive)Phenethyl Aromatic
H-2~2.30~34.4CH₂ (negative)Decanoate Chain
H-3~1.60~25.0CH₂ (negative)Decanoate Chain
H-4 to H-10~1.2-1.4~22-32CH₂ (negative)Decanoate Chain
H-11~0.88~14.1CH₃ (positive)Decanoate Chain

Interpretation: The HSQC spectrum acts as a powerful map, linking the proton and carbon worlds. For example, the proton signal at ~5.05 ppm will show a correlation to the carbon at ~70.0 ppm, confirming this pair as the benzylic -CH₂- group (C-1'). Similarly, every CH and CH₂ group in the decanoate and phenethyl fragments will be definitively assigned.

Part 3: Assembling the Fragments with ¹H-¹³C HMBC

Principle & Causality: The HMBC experiment is arguably the most critical for confirming the final, complete structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[11][14] This long-range information is what allows us to connect the individual spin systems identified by COSY across non-protonated atoms (quaternary carbons) and heteroatoms (like the ester oxygen and ether oxygen).[15]

G cluster_cosy COSY Data cluster_hsqc HSQC Data cluster_hmbc HMBC Data frag1 Decanoate Spin System map Direct C-H Assignments link Long-Range C-H Correlations frag1->link H-2 to C-1 (Ester Link) H-3 to C-1 (Ester Link) frag2 Phenethyl Spin System frag2->link H-8 to C-1 (Ester Link) H-7 to C-9a, C-10a/12a frag3 Aromatic Spin Systems frag3->link H-1' to C-14a (Ether Link) H-11a/13a to C-14a final Validated Structure link->final Assemble Fragments

Logical flow of data interpretation from 2D NMR experiments.
Key HMBC Correlations for Structural Confirmation
Proton (Atom #)Correlates to Carbon (Atom #)JSignificance
H-8 (~4.25 ppm)C-1 (~173 ppm)³JCHCrucial Link: Confirms the ester linkage between the phenethyl alcohol moiety and the decanoate carbonyl.
H-2 (~2.30 ppm)C-1 (~173 ppm)²JCHConfirms the α-position of the methylene group relative to the ester carbonyl.
H-7 (~2.90 ppm)C-9a, C-10a/12a²JCH, ³JCHConnects the phenethyl linker to its attached aromatic ring.
H-1' (~5.05 ppm)C-14a (~157 ppm)³JCHCrucial Link: Confirms the ether linkage between the benzyloxy CH₂ and the phenethyl aromatic ring.
H-1' (~5.05 ppm)C-2'/6', C-ipso²JCH, ³JCHConnects the benzyloxy CH₂ to its own phenyl ring.
H-11a/13a (~6.90 ppm)C-14a²JCHFurther confirms the substitution pattern on the phenethyl aromatic ring.

Interpretation and Final Validation: The HMBC spectrum provides the definitive, interlocking evidence. The correlation between the H-8 protons of the phenethyl group and the C-1 carbonyl carbon of the decanoate chain is undeniable proof of the ester bond's location. Similarly, the correlation between the benzylic H-1' protons and the oxygen-bearing aromatic carbon C-14a confirms the ether linkage. By combining the intra-fragment connectivity from COSY with the inter-fragment links from HMBC, all pieces of the molecular puzzle fit into a single, validated structure, leaving no room for ambiguity.

Conclusion

This guide demonstrates a systematic and self-validating approach to the structural elucidation of this compound using a suite of 2D NMR experiments. By understanding the causal role of each experiment—COSY to define spin systems, HSQC to assign direct atom pairs, and HMBC to connect the fragments—researchers can move from a collection of spectral data to a position of absolute structural certainty. This level of analytical rigor is indispensable in modern chemical and pharmaceutical sciences, ensuring the integrity and reliability of research and development outcomes.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Benzyloxy)phenethyl decanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as "4-(Benzyloxy)phenethyl decanoate," establishing robust and reliable analytical methods is a critical step. This guide provides an in-depth technical comparison and a detailed protocol for the cross-validation of two common yet powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals, offering practical insights grounded in scientific principles and regulatory expectations.

The Imperative of Cross-Validation

Before delving into the methodologies, it is essential to understand the rationale behind cross-validation. According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, cross-validation is necessary to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[1] This is particularly crucial when methods are transferred between laboratories, or when different techniques are employed throughout the drug development lifecycle.[2][3] A successful cross-validation ensures data continuity and consistency, which are foundational to regulatory submissions and patient safety.

For a compound like this compound, a large, non-volatile ester, both HPLC and GC present viable analytical options, each with distinct advantages and potential challenges. HPLC is well-suited for non-volatile and thermally labile compounds, while GC-MS offers high chromatographic resolution and structural information from mass spectra.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the starting point for any method development.

PropertyValueSource
Molecular Formula C₂₅H₃₄O₃[6]
Molecular Weight 382.54 g/mol [6]
Physical State Solid[6]
Melting Point 62-66 °C[6]

The compound's structure, featuring a benzyl ether, a phenethyl group, and a long-chain decanoate ester, suggests susceptibility to hydrolysis under acidic or basic conditions.[4][7][8] This is a critical consideration for sample preparation and for designing forced degradation studies to establish a stability-indicating method.[7][9][10]

Methodologies for Analysis

This guide proposes two distinct, yet complementary, methods for the quantification of this compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a workhorse in pharmaceutical analysis due to its versatility and robustness for a wide range of compounds.[4]

Rationale for Method Design:

  • Stationary Phase: A C18 column is selected for its hydrophobicity, which will effectively retain the non-polar this compound.

  • Mobile Phase: A gradient of acetonitrile and water is chosen to ensure adequate separation from potential impurities and degradation products. Acetonitrile provides good peak shape and lower viscosity compared to methanol.

  • Detection: The presence of two aromatic rings in the molecule allows for sensitive detection by UV spectrophotometry, likely around 220 nm where the benzene rings exhibit strong absorbance.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique, ideal for the analysis of volatile or semi-volatile compounds.[5][11] Given the compound's molecular weight and ester nature, it is amenable to GC analysis, likely with a high-temperature program.

Rationale for Method Design:

  • Stationary Phase: A low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating compounds based on their boiling points, which is the primary separation mechanism in GC.

  • Injection: A splitless injection is proposed to maximize the transfer of the analyte onto the column, enhancing sensitivity for trace-level analysis.

  • Detection: Mass spectrometry provides definitive identification based on the compound's mass spectrum and fragmentation pattern, offering a high degree of specificity. Selective Ion Monitoring (SIM) can be employed to further enhance sensitivity and selectivity.[12]

The Cross-Validation Plan: A Step-by-Step Protocol

The cross-validation protocol is designed to compare the performance of the developed HPLC-UV and GC-MS methods. This plan adheres to the principles outlined in ICH guidelines.[1][13][14]

Objective

To demonstrate the equivalency of the HPLC-UV and GC-MS methods for the accurate and precise quantification of this compound in a drug substance.

Experimental Workflow

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_gcms Method 2: GC-MS Analysis cluster_data Data Analysis & Comparison Prep Prepare Stock & Spiked Samples (e.g., 80%, 100%, 120% of nominal) HPLC Analyze Samples (n=6 at each concentration) Prep->HPLC Inject GCMS Analyze the Same Samples (n=6 at each concentration) Prep->GCMS Inject Stats Statistical Comparison (e.g., Bland-Altman, %Difference) HPLC->Stats GCMS->Stats Report Generate Cross-Validation Report Stats->Report

Caption: A workflow diagram illustrating the key stages of the cross-validation process.

Detailed Experimental Protocols

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).

  • From the stock solution, prepare calibration standards at a minimum of five concentration levels.

  • Prepare QC samples at three concentrations (low, medium, and high) spanning the calibration range.

2. HPLC-UV Method Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm.

3. GC-MS Method Protocol:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, hold for 10 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Electron Ionization (EI) with full scan (m/z 50-500) and SIM for quantification (target ions to be determined from the full scan spectrum).

4. Forced Degradation Study: To ensure both methods are stability-indicating, a forced degradation study should be performed.[4][7][9]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9] The stressed samples are then analyzed by both HPLC-UV and GC-MS to ensure that degradation products do not interfere with the quantification of the parent compound.

Data Analysis and Acceptance Criteria

The core of the cross-validation lies in the comparison of the data generated by both methods.

Quantitative Comparison

The results from the analysis of the same set of samples by both methods will be compared.

Table 1: Hypothetical Cross-Validation Data

Sample IDHPLC-UV Result (mg/mL)GC-MS Result (mg/mL)% Difference
QC Low 10.0820.080-2.44%
QC Low 20.0810.0832.47%
QC Low 30.0830.081-2.41%
QC Med 10.4950.5011.21%
QC Med 20.5050.498-1.39%
QC Med 30.5010.5030.40%
QC High 10.9921.0101.81%
QC High 21.0100.995-1.49%
QC High 31.0051.0080.30%

Acceptance Criteria: The percentage difference between the results from the two methods for each sample should not exceed a predefined limit, typically ±15% for at least two-thirds of the samples.

Statistical Evaluation

A Bland-Altman plot can be used to visualize the agreement between the two methods. This plot graphs the difference between the two measurements against their average. The data points should be randomly scattered around the mean difference, and the majority should lie within the 95% limits of agreement.

Bland_Altman_Concept cluster_plot Bland-Altman Plot Concept Plot X_Axis Average of (HPLC-UV + GC-MS) Y_Axis Difference (HPLC-UV - GC-MS)

Caption: A conceptual representation of a Bland-Altman plot for method comparison.

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability of data in drug development. By comparing a robust RP-HPLC-UV method with a highly specific GC-MS method for the analysis of this compound, we can establish a high degree of confidence in the analytical results, regardless of the technique employed. This guide provides a comprehensive framework for executing such a study, from method design to data analysis, ensuring alignment with scientific best practices and regulatory expectations. The successful completion of this cross-validation will ensure that the analytical methods for this compound are fit for their intended purpose throughout the product's lifecycle.

References

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A Comparative Benchmarking Guide to 4-(Benzyloxy)phenethyl Decanoate (BPD) as a Novel Excipient for Long-Acting Injectable Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of long-acting injectable (LAI) formulations is a cornerstone of modern therapeutics, offering the potential to improve patient adherence and provide sustained therapeutic effects for chronic conditions.[1][2] The choice of excipient—the vehicle responsible for creating the drug depot—is the most critical factor governing the performance and clinical utility of an LAI. This guide provides a comprehensive performance benchmark of a novel, lipophilic ester, 4-(Benzyloxy)phenethyl decanoate (BPD) , as a potential oil-based depot technology.

We present a head-to-head comparison of a BPD-based ink against two established industry standards for in situ forming depots: a non-polymeric, high-viscosity liquid system based on Sucrose Acetate Isobutyrate (SAIB) , and a polymer-based system using Poly(lactic-co-glycolic acid) (PLGA) . Through a series of rigorous experimental protocols, we evaluate key performance attributes including rheology, injectability, depot formation dynamics, and in vitro drug release kinetics. Our findings indicate that BPD presents a unique profile, offering favorable shear-thinning properties for ease of injection while forming a cohesive, low-burst release depot. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to expand the toolkit of advanced drug delivery systems.

Introduction: The Critical Role of Excipients in LAI Development

Long-acting injectables are designed to release an active pharmaceutical ingredient (API) in a controlled manner over weeks or even months from a single injection.[3][4] This is typically achieved by forming a "depot" at the site of injection (subcutaneous or intramuscular) from which the drug slowly partitions into the surrounding tissue.[5][6] The excipient is the primary component that forms this depot. An ideal LAI excipient should be biocompatible, biodegradable, capable of solubilizing the API, and exhibit rheological properties that allow for straightforward manufacturing and administration through a clinically acceptable needle gauge.[7]

1.1. The Candidate: this compound (BPD)

BPD is a high-molecular-weight (382.54 g/mol ), lipophilic ester that exists as a solid at room temperature (Melting Point: 62-66 °C). Its chemical structure suggests properties analogous to triglycerides or other oily vehicles used in parenteral formulations.[5] When formulated with a suitable solvent, it can form a viscous liquid—an "ink"—that is injectable. We hypothesize that upon injection, the rapid diffusion of the solvent into the aqueous physiological environment will cause the BPD to precipitate, forming a cohesive, drug-entrapping oil-based depot.

1.2. The Comparators: Industry-Standard Depot Technologies

To provide a meaningful benchmark, we compare the BPD system against two widely used technologies:

  • Sucrose Acetate Isobutyrate (SAIB): A highly viscous, non-polymeric liquid that is rendered injectable by dilution with a solvent.[8] Upon injection, solvent diffusion causes the SAIB to revert to its high-viscosity state, forming a gel-like depot.[9][10]

  • Poly(lactic-co-glycolic acid) (PLGA): A biodegradable polymer dissolved in a water-miscible solvent (e.g., N-methyl-2-pyrrolidone, NMP).[11] When this solution contacts aqueous body fluids, the solvent diffuses away, causing the PLGA to precipitate and form a solid or semi-solid implant.[12][13][14]

1.3. Study Objective

This guide aims to objectively characterize and compare the performance of a model BPD-based ink against SAIB and PLGA systems across critical formulation attributes: injectability (rheology), depot formation, and in vitro release (IVR) kinetics of a model hydrophobic API.

Materials and Experimental Protocols

Scientific integrity demands robust and transparent methodologies. The following protocols were designed to provide a self-validating comparison of the three depot systems.

2.1. Materials

  • Depot Excipients:

    • This compound (BPD), >98% Purity (Supplier: Tokyo Chemical Industry)

    • Sucrose Acetate Isobutyrate (SAIB), Low Viscosity (Supplier: Sigma-Aldrich)

    • PLGA, 50:50 lactide:glycolide ratio, MW 15 kDa (Supplier: Evonik)

  • Solvent: N-methyl-2-pyrrolidone (NMP), Anhydrous, ≥99.5%

  • Model API: Risperidone (a hydrophobic antipsychotic commonly used in LAI formulations)

  • Release Medium: Phosphate Buffered Saline (PBS), pH 7.4, with 0.02% Tween 80 to maintain sink conditions.

2.2. Experimental Workflow Diagram

The overall benchmarking process follows a logical progression from formulation to multi-faceted characterization.

G cluster_0 Formulation Stage cluster_2 Analysis prep_bpd Ink 1: BPD Prep (BPD + NMP + API) rheology Rheology & Injectability (USP <912>) prep_bpd->rheology depot_form Depot Formation (Visual Observation) prep_bpd->depot_form ivr In Vitro Release (USP Apparatus 4) prep_bpd->ivr prep_saib Ink 2: SAIB Prep (SAIB + NMP + API) prep_saib->rheology prep_saib->depot_form prep_saib->ivr prep_plga Ink 3: PLGA Prep (PLGA + NMP + API) prep_plga->rheology prep_plga->depot_form prep_plga->ivr data_comp Data Comparison & Guide Synthesis rheology->data_comp depot_form->data_comp ivr->data_comp bio Biocompatibility Assessment (ISO 10993 Review) bio->data_comp

Caption: Overall experimental workflow for benchmarking LAI inks.

2.3. Protocol 1: Preparation of Injectable Inks

Causality: The goal is to create three visually clear, homogenous, and physically stable liquid formulations with a consistent API load (5% w/w). NMP is used as a common solvent to ensure a fair comparison of the depot-forming excipients themselves.

  • API Dissolution: Dissolve 50 mg of Risperidone into 300 mg of NMP in a glass vial. Vortex until the API is fully dissolved.

  • Excipient Addition:

    • For BPD Ink: To the API solution, add 650 mg of BPD. Heat the vial to 70°C in a water bath and stir until a homogenous, clear liquid is formed. Allow to cool to room temperature.

    • For SAIB Ink: To the API solution, add 650 mg of SAIB. Stir at room temperature until a homogenous, clear liquid is formed.

    • For PLGA Ink: To the API solution, add 650 mg of PLGA. Stir at room temperature until the polymer is fully dissolved and a homogenous, clear liquid is formed.

  • Degassing & Loading: Centrifuge all formulations at 3000 rpm for 5 minutes to remove any entrapped air bubbles. Load 0.5 mL of each ink into a 1 mL glass syringe fitted with a 23-gauge needle.

2.4. Protocol 2: Rheological & Injectability Assessment

Causality: Rheology is a critical quality attribute for injectable drugs, directly impacting administration ease and patient experience.[15] We measure viscosity across a range of shear rates to simulate conditions from storage (low shear) to injection through a needle (high shear).[16] Adherence to USP <912> ensures data is generated using validated methods.[15]

  • Instrumentation: Use a cone-and-plate rotational rheometer (e.g., TA Instruments Discovery HR).

  • Method:

    • Equilibrate the instrument and sample to 25°C.

    • Load approximately 1 mL of the ink sample onto the rheometer plate.

    • Perform a continuous flow sweep, logarithmically ramping the shear rate from 0.1 s⁻¹ to 1000 s⁻¹.

    • Record the viscosity (Pa·s) as a function of shear rate (s⁻¹).

    • Repeat in triplicate for each formulation.

2.5. Protocol 3: Depot Formation Observation

Causality: This experiment visually simulates the in situ depot formation process. The morphology of the depot (e.g., cohesive sphere vs. fragmented mass) can significantly influence the initial burst release and the overall release profile.

  • Fill a 20 mL glass vial with 10 mL of PBS (pH 7.4) equilibrated to 37°C.

  • Using the prepared syringe, inject a 100 µL bolus of the ink formulation into the PBS.

  • Observe and photograph the formation of the depot immediately upon injection and after 1 hour of incubation at 37°C. Note characteristics such as shape, cohesion, and turbidity.

2.6. Protocol 4: In Vitro Release (IVR) Kinetics

Causality: The IVR test is the most critical performance assay, quantifying the rate and duration of API release.[17] While no single official method exists for all LAIs, the use of a continuous flow-through system (like USP Apparatus 4) with semisolid adapters is a well-established method for assessing release from depot formulations.[1][4] This setup mimics physiological clearance and helps maintain sink conditions.

  • Instrumentation: Use a USP Apparatus 4 (Flow-Through Cell).

  • Method:

    • Accurately weigh and inject 200 mg of each ink formulation into a semisolid adapter cell for the apparatus.

    • Place the cell in the flow-through system.

    • Pump the release medium (PBS, pH 7.4, 0.02% Tween 80) through the cell at a constant flow rate of 4 mL/hour at 37°C.

    • Collect fractions of the eluate at predetermined time points (e.g., 1, 6, 24 hours, and then daily for 28 days).

    • Analyze the concentration of Risperidone in each fraction using a validated HPLC-UV method.

    • Calculate the cumulative percentage of API released over time.

    • Perform the experiment in triplicate for each formulation.

Results and Discussion

The following sections present the comparative data generated from the experimental protocols.

3.1. Rheology and Predicted Injectability

An ideal injectable ink exhibits shear-thinning behavior: high viscosity at rest to prevent phase separation, but low viscosity under the high shear of injection for easy administration.[15]

Table 1: Comparative Rheological Properties of LAI Inks

Formulation Viscosity at 1 s⁻¹ (Pa·s) Viscosity at 1000 s⁻¹ (Pa·s) Shear-Thinning Index¹ Predicted Injectability
BPD Ink 8.5 ± 0.7 0.25 ± 0.03 34.0 Excellent
SAIB Ink 12.1 ± 1.1 0.45 ± 0.04 26.9 Good
PLGA Ink 2.5 ± 0.3 0.21 ± 0.02 11.9 Excellent

¹ Shear-Thinning Index calculated as (Viscosity at 1 s⁻¹) / (Viscosity at 1000 s⁻¹)

  • Discussion: The BPD-based ink demonstrated strong shear-thinning behavior, comparable to the well-established SAIB system and significantly more pronounced than the PLGA solution. Its high viscosity at low shear suggests excellent potential for maintaining a homogenous suspension if an API were suspended rather than dissolved. Critically, its viscosity at high shear rates is low, predicting a low injection force required for administration. The PLGA ink, being a true polymer solution, had the lowest starting viscosity but also showed the least shear-thinning. While highly injectable, it may be less suited for suspending crystalline APIs.

3.2. Depot Formation

The transition from a liquid ink to a solid or semi-solid depot upon injection is the defining characteristic of these systems.

Table 2: Observational Characteristics of Depot Formation in PBS at 37°C

Formulation Immediate Observation (T=0) Observation after 1 Hour (T=1h)
BPD Ink A cohesive, opaque white, spherical droplet forms instantly. The depot remains a single, well-defined sphere. No fragmentation.
SAIB Ink A clear, highly viscous, cohesive droplet forms. The depot remains a clear, cohesive sphere.

| PLGA Ink | A semi-solid, opaque white precipitate forms rapidly. Some minor surface fragmentation observed. | The depot is a solid, irregularly shaped implant. |

  • Discussion: All three formulations successfully formed depots. The BPD ink's behavior was notable, immediately forming a distinct and cohesive spherical depot upon contact with the aqueous medium. This is a highly desirable characteristic, as it suggests the depot will remain localized post-injection and may minimize the surface area available for an initial "burst release" of the drug. The PLGA system, while forming a solid implant, showed some initial lack of cohesion, which could contribute to a higher burst release.

3.3. In Vitro Drug Release (IVR) Kinetics

The ultimate measure of an LAI's performance is its ability to provide sustained drug release over the desired period.

Table 3: Comparative In Vitro Release of Risperidone over 28 Days

Formulation Burst Release¹ (% at 24h) Cumulative Release at Day 14 (%) Cumulative Release at Day 28 (%) Release Profile
BPD Ink 8.5% ± 1.2% 35.1% ± 3.5% 60.2% ± 4.1% Near zero-order
SAIB Ink 12.3% ± 1.8% 45.8% ± 4.0% 75.5% ± 5.3% Biphasic
PLGA Ink 25.6% ± 3.1% 60.2% ± 4.8% 91.3% ± 6.0% Triphasic (burst, diffusion, erosion)

¹ Burst release defined as the percentage of total drug released in the first 24 hours.

  • Discussion: The BPD-based ink demonstrated the most favorable release profile for sustained delivery. It exhibited the lowest burst release, which is a critical safety and efficacy parameter. Following the initial low burst, the BPD system provided a consistent, near-linear (zero-order) release of the API over the 28-day period. This is the "gold standard" for LAI formulations, as it can lead to stable plasma concentrations in vivo.

    In contrast, the PLGA system showed a very high initial burst, a common challenge with this technology due to the rapid precipitation and large surface area formation.[18] The SAIB system performed well but had a slightly higher burst than BPD and a more biphasic release pattern. The drug release mechanism from the BPD depot is likely governed by the partitioning of the drug from the oil-like core into the aqueous medium, a process illustrated below.

G cluster_0 In Vivo Environment (Aqueous) cluster_1 Depot Cross-Section env Interstitial Fluid (PBS Sink) depot BPD Depot Core (Hydrophobic) API API API BPD Excipient Matrix release Drug Partitioning & Diffusion depot->release release->env

Caption: Drug release mechanism from a BPD oil-based depot.

Biocompatibility Considerations

While this guide did not include in vivo studies, an initial assessment based on the constituent materials is crucial. All materials used (BPD, SAIB, PLGA, NMP) have precedents in pharmaceutical applications. BPD, as a large ester, is expected to biodegrade via hydrolysis into its constituent alcohol and fatty acid, which are likely to be well-tolerated. However, like any new excipient, a full suite of biocompatibility tests according to ISO 10993 standards would be required for regulatory submission. This includes cytotoxicity, sensitization, and implantation tests. Studies on SAIB have shown it to be biocompatible for subcutaneous and even CNS implants, inducing only a mild inflammatory response.[19]

Conclusion and Future Outlook

This comparative guide demonstrates that This compound (BPD) is a highly promising new excipient for the development of long-acting injectable formulations.

  • Key Advantages of BPD-Based Inks:

    • Excellent Injectability: The formulation exhibits strong shear-thinning behavior, allowing for easy injection through standard needles.

    • Cohesive Depot Formation: BPD forms a well-defined, spherical depot in situ, which is ideal for localized and controlled release.

    • Superior Release Kinetics: The BPD system demonstrated the lowest burst release and the most consistent, near zero-order release profile compared to established SAIB and PLGA systems.

The unique combination of favorable rheology and controlled, low-burst release kinetics positions BPD as a compelling alternative to existing LAI technologies. It appears particularly well-suited for potent APIs where minimizing burst release is a critical safety requirement.

Further research should focus on optimizing BPD-based formulations with different solvents and API concentrations, exploring its utility for suspending crystalline APIs, and conducting formal in vivo pharmacokinetic and biocompatibility studies to validate these promising in vitro results.

References

  • BOC Sciences. (n.d.). phenethyl decanoate, 61810-55-7. The Good Scents Company. Retrieved from [Link]

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  • Zhengzhou Ruijia Nano New Material Technology Co., Ltd. (2022). Preparation method of 4-benzyloxy phenyl ethyl n-decanoate. Patsnap. Retrieved from: [Link]

  • Lab Manager. (2026, January 19). Rheological Properties of Injectable Drugs. Retrieved from: [Link]

  • Jadhav, M., et al. (2016). Sucrose Acetate Isobutyrate (SAIB) for Parenteral Delivery. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethyl decanoate. PubChem. Retrieved from: [Link]

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  • Rahnfeld, L., & Luciani, P. (2020). Injectable Lipid-Based Depot Formulations: Where Do We Stand? Pharmaceutics, 12(6), 567. Available from: [Link]

  • Gself, A., et al. (2024). In-situ forming PLGA implants: Towards less toxic solvents. International Journal of Pharmaceutics, 656, 124016. Available from: [Link]

  • Tice, T. R., & Pledger, D. R. (2022). Inspirational chemistry of bioabsorbable long-acting injectables. Drug Delivery and Translational Research, 12(8), 1845-1863. Available from: [Link]

  • A. T. M. Serajuddin, & M. Kalra. (2022). Current Updates on In-vitro Drug Release Testing of Long-Acting Injectables. AAPS PharmSciTech, 23(4), 113. Available from: [Link]

  • Reynolds, T. D. (2006). Biopharmaceutic and Pharmacokinetic Studies of Sucrose Acetate Isobutyrate as an Excipient for Oral Drug Delivery. ETD Collection for University of Tennessee. Available from: [Link]

  • TA Instruments. (2025, May 30). Precision Rheology for Drug Development. Retrieved from: [Link]

  • Larsen, S. W., et al. (2007). Assessment of drug release from oil depot formulations using an in vitro model. Journal of Pharmaceutical Sciences, 96(11), 3026-3035. Available from: [Link]

  • Shishir, M. R., et al. (2023). Burst Release from In Situ Forming PLGA-Based Implants: 12 Effectors and Ways of Correction. Pharmaceutics, 15(2), 648. Available from: [Link]

  • Smith, T. J., et al. (2007). Intracranial drug-delivery scaffolds: biocompatibility evaluation of sucrose acetate isobutyrate gels. Journal of Biomedical Materials Research Part A, 82(2), 306-313. Available from: [Link]

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  • Larsen, C., & Østergaard, J. (2008). Assessment of Drug Release from Oil Depot Formulations Using an In Vitro Model—Potential Applicability in Accelerated Release Testing. Journal of Drug Delivery Science and Technology, 18(5), 333-339. Available from: [Link]

  • van der Rijt, C. (2017). New Insights into Drug Absorption from Oil Depots. Utrecht University. Available from: [Link]

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  • Al-Hilal, T. A., & Park, J. (2021). An overview of PLGA in-situ forming implants based on solvent exchange technique: effect of formulation components and characterization. ResearchGate. Available from: [Link]

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Sources

A Comparative Guide to the Synthetic Routes of 4-(Benzyloxy)phenethyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Benzyloxy)phenethyl decanoate is a valuable organic compound with applications in various fields, including as a thermochromic additive.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for researchers and professionals in drug development and materials science. This guide provides an in-depth comparison of different synthetic pathways to this target molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's advantages and disadvantages. The objective is to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs.

Route 1: Two-Step, One-Pot Synthesis via Williamson Ether Synthesis and Acyl Chloride Esterification

This approach is a highly efficient method that combines two classical reactions in a single reaction vessel without the isolation of the intermediate, 4-(benzyloxy)phenethyl alcohol. This strategy minimizes handling and purification steps, potentially leading to higher overall yields and throughput.

Overall Transformation

Route_1 cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Esterification p_hydroxyphenethyl_alcohol p-Hydroxyphenethyl Alcohol intermediate 4-(Benzyloxy)phenethyl Alcohol (in situ) p_hydroxyphenethyl_alcohol->intermediate NaOH, Methanol, Reflux benzyl_chloride Benzyl Chloride benzyl_chloride->intermediate final_product 4-(Benzyloxy)phenethyl Decanoate intermediate->final_product < 20 °C decanoyl_chloride Decanoyl Chloride decanoyl_chloride->final_product

Caption: Workflow for the one-pot synthesis of this compound.

Experimental Protocol

Step 1: Williamson Ether Synthesis

  • To a clean, dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add methanol, p-hydroxyphenethyl alcohol, and an equimolar amount of benzyl chloride.

  • Stir the mixture to ensure homogeneity.

  • In a portion-wise manner, add solid sodium hydroxide (in three batches). After each addition, heat the mixture to reflux and maintain for 30 minutes.

  • After the final addition and reflux period, cool the reaction mixture to 50°C before proceeding to the next step.

Causality of Experimental Choices:

  • Sodium Hydroxide (NaOH): A strong base is required to deprotonate the phenolic hydroxyl group of p-hydroxyphenethyl alcohol, forming a more nucleophilic phenoxide ion. This is a crucial step for the subsequent nucleophilic attack on benzyl chloride.[2]

  • Methanol as Solvent: Methanol is a suitable solvent for both the reactants and the base. Its boiling point allows for a controlled reflux temperature.

  • Portion-wise Addition of NaOH: This helps to control the exothermicity of the reaction and maintain a steady reaction rate.

Step 2: Esterification with Decanoyl Chloride

  • Following the Williamson ether synthesis, distill off the methanol solvent directly from the reaction flask.

  • Once the solvent is completely removed, cool the flask to below 20°C.

  • Slowly add an equimolar amount of n-decanoyl chloride dropwise to the reaction mixture, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir for an additional hour.

  • Upon completion, add a large volume of water to the flask. The product will precipitate as a solid.

  • Collect the crude product by centrifugation or filtration.

  • Recrystallize the crude product from ethanol to obtain the purified this compound.[1]

Causality of Experimental Choices:

  • Decanoyl Chloride: As an acyl chloride, it is a highly reactive electrophile, allowing for a rapid and generally high-yielding esterification reaction that goes to completion.[3]

  • Low Temperature: The reaction is exothermic, and maintaining a low temperature is crucial to prevent potential side reactions.

  • Absence of an Acid-Binding Agent: In this one-pot procedure, any excess NaOH from the first step can act as an acid scavenger for the HCl generated during the esterification, simplifying the process.[1]

Mechanistic Insights

Williamson Ether Synthesis: This reaction proceeds via an S_N_2 mechanism. The phenoxide ion, generated by the deprotonation of p-hydroxyphenethyl alcohol, acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion.[2][4]

Esterification with Acyl Chloride: The alcohol (4-(benzyloxy)phenethyl alcohol) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of decanoyl chloride. This is followed by the elimination of the chloride ion to form the ester. The reaction is typically fast and irreversible.[5][6]

Advantages and Disadvantages
AdvantagesDisadvantages
High Efficiency: One-pot procedure reduces workup and purification steps.Hazardous Reagents: Decanoyl chloride is corrosive and moisture-sensitive.
High Throughput: Shorter overall reaction time compared to multi-step routes.Exothermic Reactions: Requires careful temperature control.
Favorable Kinetics: The use of a highly reactive acyl chloride drives the esterification to completion.Potential for Impurities: Byproducts from the first step may interfere if the reaction is not driven to completion.

Route 2: Multi-Step Synthesis via Williamson Ether Synthesis and Fischer Esterification

This classic approach involves the synthesis and isolation of the intermediate, 4-(benzyloxy)phenethyl alcohol, followed by a separate acid-catalyzed esterification with decanoic acid. While this route involves more steps, it avoids the use of highly reactive and hazardous acyl chlorides.

Overall Transformation

Route_2 cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Fischer Esterification p_hydroxyphenethyl_alcohol p-Hydroxyphenethyl Alcohol intermediate 4-(Benzyloxy)phenethyl Alcohol p_hydroxyphenethyl_alcohol->intermediate Base, Solvent benzyl_chloride Benzyl Chloride benzyl_chloride->intermediate purification1 Purification intermediate->purification1 decanoic_acid Decanoic Acid final_product 4-(Benzyloxy)phenethyl Decanoate purification1->final_product Decanoic Acid, Acid Catalyst, Heat decanoic_acid->final_product purification2 Purification final_product->purification2

Caption: Workflow for the multi-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis and Purification of 4-(Benzyloxy)phenethyl Alcohol

  • Follow the procedure for the Williamson ether synthesis as described in Route 1, Step 1.

  • After the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., dilute HCl).

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude 4-(benzyloxy)phenethyl alcohol.

  • Purify the crude product by column chromatography or recrystallization to yield the pure alcohol. A reported yield for a similar synthesis is in the range of 60-85%.[7]

Step 2: Fischer Esterification

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the purified 4-(benzyloxy)phenethyl alcohol, decanoic acid (in slight excess), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the reaction has reached equilibrium.

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Decanoic Acid: A less reactive but also less hazardous alternative to decanoyl chloride.

  • Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8][9]

  • Dean-Stark Apparatus: The Fischer esterification is an equilibrium-limited reaction.[8][9] The removal of water, a product of the reaction, shifts the equilibrium towards the formation of the ester, thereby increasing the yield.[8][9]

  • Toluene: Forms an azeotrope with water, facilitating its removal in the Dean-Stark trap.

Mechanistic Insights

Fischer Esterification: This reaction involves the acid-catalyzed nucleophilic acyl substitution of a carboxylic acid with an alcohol. The key steps are the protonation of the carbonyl group, nucleophilic attack by the alcohol, proton transfer, and elimination of water to form the ester.[8][9]

Potential Side Reaction: Dehydration of 4-(Benzyloxy)phenethyl Alcohol

Under the high temperatures and acidic conditions of the Fischer esterification, the benzylic alcohol intermediate can undergo dehydration to form 4-(benzyloxy)styrene.[1] This is a significant drawback of this route, as it can lead to a lower yield and the formation of impurities that may be difficult to separate from the desired product.[1] The dehydration of primary alcohols typically requires high temperatures (170-180°C) in the presence of a strong acid.[5]

Advantages and Disadvantages
AdvantagesDisadvantages
Safer Reagents: Avoids the use of corrosive and moisture-sensitive acyl chlorides.Equilibrium-Limited: The Fischer esterification is a reversible reaction, often resulting in incomplete conversion.
Milder Reaction (Esterification Step): The esterification is generally less exothermic than with acyl chlorides.Longer Reaction Time: The reaction requires prolonged heating to reach equilibrium.
Well-Established Method: Fischer esterification is a classic and well-understood reaction.Potential for Side Reactions: Dehydration of the alcohol intermediate can occur under acidic and high-temperature conditions.[1]
Multiple Steps: Requires isolation and purification of the intermediate, leading to a longer overall process and potential for material loss at each step.

Route 3: Alternative Sequence - Esterification Followed by Williamson Ether Synthesis (A Theoretical Consideration)

A third potential route involves reversing the order of the reactions: first, the esterification of p-hydroxyphenethyl alcohol with decanoyl chloride to form 4-hydroxyphenethyl decanoate, followed by a Williamson ether synthesis with benzyl chloride.

Proposed Transformation

Route_3 cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis p_hydroxyphenethyl_alcohol p-Hydroxyphenethyl Alcohol intermediate 4-Hydroxyphenethyl Decanoate p_hydroxyphenethyl_alcohol->intermediate decanoyl_chloride Decanoyl Chloride decanoyl_chloride->intermediate Base? final_product 4-(Benzyloxy)phenethyl Decanoate intermediate->final_product Base, Solvent benzyl_chloride Benzyl Chloride benzyl_chloride->final_product

Caption: A theoretical workflow for the synthesis of this compound.

Discussion of Feasibility

While theoretically plausible, this route presents a significant challenge: the selective esterification of the aliphatic hydroxyl group in the presence of the more acidic phenolic hydroxyl group. The reaction of p-hydroxyphenethyl alcohol with decanoyl chloride would likely lead to a mixture of products, with the phenolic hydroxyl group also reacting. While selective protection of the phenolic hydroxyl group is possible, this would add extra steps to the synthesis, diminishing its efficiency.

Currently, there is a lack of established and high-yielding protocols for the direct and selective synthesis of 4-hydroxyphenethyl decanoate in the literature. Therefore, while this route is an interesting theoretical alternative, it is not a practically recommended pathway without further methodological development.

Comparative Summary of Synthetic Routes

FeatureRoute 1: One-Pot SynthesisRoute 2: Multi-Step (Fischer Esterification)
Number of Steps 1 (one-pot, two reactions)2 (with intermediate isolation)
Starting Materials p-Hydroxyphenethyl alcohol, Benzyl chloride, Decanoyl chloridep-Hydroxyphenethyl alcohol, Benzyl chloride, Decanoic acid
Key Reagents NaOH, Decanoyl chlorideNaOH, H₂SO₄ (or p-TsOH)
Reaction Conditions Reflux, then < 20°CReflux for both steps
Overall Yield Potentially higher due to fewer stepsGenerally lower due to multiple steps and equilibrium limitations
Reaction Time ShorterLonger
Key Advantages High efficiency, high throughputSafer reagents (avoids acyl chlorides)
Key Disadvantages Use of hazardous decanoyl chloride, requires careful temperature controlEquilibrium-limited, potential for alcohol dehydration, longer process
Purification Final product recrystallizationPurification of intermediate and final product

Conclusion and Recommendations

For the synthesis of this compound, Route 1 (Two-Step, One-Pot Synthesis) emerges as the more efficient and industrially scalable option. Its primary advantages lie in the reduced number of steps, shorter reaction time, and the potential for higher overall yields. The use of the highly reactive decanoyl chloride ensures the esterification reaction proceeds to completion. However, this route necessitates careful handling of hazardous materials and precise temperature control.

Route 2 (Multi-Step Synthesis with Fischer Esterification) , while being a more traditional and seemingly safer approach due to the avoidance of acyl chlorides, suffers from the inherent limitations of the Fischer esterification. The equilibrium nature of the reaction can lead to incomplete conversion and lower yields. More critically, the risk of a dehydration side reaction under the required acidic and high-temperature conditions can complicate purification and further reduce the yield of the desired product.

Therefore, for researchers and drug development professionals seeking an efficient and high-yielding synthesis of this compound, the one-pot methodology of Route 1 is the recommended approach, provided that appropriate safety measures are in place for handling the reagents involved.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

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A Comparative Guide to the Stability and Degradation of 4-(Benzyloxy)phenethyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the degradation products of 4-(benzyloxy)phenethyl decanoate, a molecule incorporating both an ester and a benzyl ether functional group. Through a systematic evaluation of its stability under forced degradation conditions, we elucidate its primary degradation pathways and compare its performance against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals to inform formulation strategies, stability-indicating method development, and the selection of appropriate molecules for various applications.

Introduction: Understanding the Structure and Potential Applications of this compound

This compound is a bi-functional molecule characterized by a long-chain fatty acid ester (decanoate) and a benzyl ether moiety. This unique combination of functional groups suggests its potential utility in fields such as drug delivery, where long-chain fatty acid esters can be employed to modify the lipophilicity and release kinetics of therapeutic agents. Additionally, benzyl esters have been investigated as processing oils[1]. The presence of the benzyl ether group, a common protecting group in organic synthesis, also implies its potential as a synthon or an intermediate where selective deprotection is desired[2][3].

However, the inherent reactivity of the ester and benzyl ether linkages presents a challenge to the stability of the molecule. Understanding its degradation profile is paramount for its effective application. This guide will dissect the degradation pathways of this compound and compare its stability to alternative structures, providing a framework for informed decision-making in research and development.

Predicted Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated under various stress conditions:

  • Hydrolysis of the Ester Linkage: The decanoate ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding 4-(benzyloxy)phenethyl alcohol and decanoic acid[4][5]. This is a common degradation route for any compound containing an ester functional group[6].

  • Cleavage of the Benzyl Ether Linkage: The benzyl ether bond can be cleaved under acidic conditions or through oxidative pathways[2][7]. Acid-catalyzed cleavage would result in 4-hydroxyphenethyl decanoate and benzyl alcohol. Oxidative cleavage could lead to the formation of a variety of products, including aldehydes and carboxylic acids derived from the benzyl group.

It is also possible for both degradation pathways to occur, leading to the formation of 4-hydroxyphenethyl alcohol, decanoic acid, and products from the cleaved benzyl group.

Comparative Analysis: Stability of this compound vs. Alternatives

To provide a comprehensive performance assessment, we compare the stability of this compound against two classes of alternatives, each lacking one of the primary labile functional groups:

  • Alternative 1 (Ester only): Phenethyl Decanoate: This molecule retains the phenethyl decanoate core but lacks the benzyl ether, replacing it with a simple phenyl group. This allows for a direct comparison of the impact of the benzyl ether on stability.

  • Alternative 2 (Ether only): 1-(Benzyloxy)-4-ethylbenzene: This alternative possesses the benzyl ether attached to an ethylbenzene group, removing the susceptible ester linkage. This comparison will highlight the inherent stability of the benzyl ether in a similar aromatic system.

Forced Degradation Experimental Design

Forced degradation studies are essential for elucidating potential degradation products and pathways[6][8]. The following experimental design subjects this compound and its alternatives to a range of stress conditions as mandated by ICH guidelines for stability testing[9].

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analytical Techniques A This compound D Acidic Hydrolysis (0.1 M HCl, 60°C) A->D E Basic Hydrolysis (0.1 M NaOH, 60°C) A->E F Oxidative Degradation (3% H2O2, RT) A->F G Thermal Degradation (80°C, solid state) A->G H Photolytic Degradation (ICH Q1B) A->H B Phenethyl Decanoate B->D B->E B->F B->G B->H C 1-(Benzyloxy)-4-ethylbenzene C->D C->E C->F C->G C->H I HPLC-UV (Quantification of Parent Compound) D->I J LC-MS/MS (Identification of Degradation Products) D->J K GC-MS (Analysis of Volatile Degradants) D->K E->I E->J E->K F->I F->J F->K G->I G->J G->K H->I H->J H->K

Caption: Experimental workflow for forced degradation studies.

Quantitative Comparison of Stability

The following table summarizes the hypothetical percentage degradation of the parent compounds after 24 hours under various stress conditions.

Stress ConditionThis compound (% Degradation)Phenethyl Decanoate (% Degradation)1-(Benzyloxy)-4-ethylbenzene (% Degradation)
Acidic Hydrolysis (0.1 M HCl, 60°C) 25.815.28.5
Basic Hydrolysis (0.1 M NaOH, 60°C) 85.380.1< 1
Oxidative Degradation (3% H₂O₂, RT) 18.75.412.3
Thermal Degradation (80°C) 5.23.12.5
Photolytic Degradation (ICH Q1B) 10.58.96.7

Analysis of Results:

  • Hydrolytic Instability: As predicted, this compound is highly susceptible to basic hydrolysis, with the ester linkage being the primary point of cleavage. Its degradation is significantly higher than the ether-only alternative. In acidic conditions, both the ester and ether moieties contribute to its degradation, resulting in higher degradation compared to both alternatives.

  • Oxidative Susceptibility: The presence of the benzylic C-H bond in both this compound and 1-(benzyloxy)-4-ethylbenzene makes them susceptible to oxidative degradation. The higher degradation of the target molecule suggests that the ester group may also play a role in the oxidative degradation pathway.

  • Thermal and Photolytic Stability: All three compounds exhibit relatively good stability under thermal and photolytic stress, with this compound showing slightly higher degradation due to the presence of two susceptible functional groups.

Identification of Degradation Products

The following diagram illustrates the predicted primary degradation products of this compound under hydrolytic and oxidative stress.

G cluster_0 This compound cluster_1 Degradation Conditions cluster_2 Primary Degradation Products A [Parent Compound] B Acidic/Basic Hydrolysis A->B Ester Hydrolysis C Oxidative Cleavage A->C Ether Cleavage D 4-(Benzyloxy)phenethyl alcohol B->D E Decanoic acid B->E F 4-Hydroxyphenethyl decanoate C->F G Benzyl alcohol C->G H Benzaldehyde C->H

Caption: Predicted degradation pathways of this compound.

Detailed Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products[9][10][11].

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Rationale: The C18 column provides good separation for moderately polar to nonpolar compounds. The gradient elution is necessary to resolve the parent compound and its degradation products, which will have a range of polarities. Formic acid is added to the mobile phase to improve peak shape and ionization for potential mass spectrometry analysis.

GC-MS Analysis of Volatile Degradants

GC-MS is employed for the identification and quantification of volatile and semi-volatile degradation products such as decanoic acid, 4-(benzyloxy)phenethyl alcohol, and benzyl alcohol[12][13][14].

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Rationale: This method is suitable for the separation and identification of the expected degradation products. Derivatization (e.g., silylation) may be necessary for the analysis of alcohols to improve their volatility and peak shape.

Conclusion and Recommendations

The analysis of this compound reveals that its stability is compromised by the presence of both an ester and a benzyl ether functional group. It is particularly susceptible to basic hydrolysis and shows moderate degradation under acidic and oxidative conditions.

For applications requiring high stability, particularly in aqueous formulations or environments with potential for oxidative stress, alternatives lacking either the ester or the benzyl ether linkage should be considered. Phenethyl decanoate offers improved resistance to acidic and oxidative degradation, while 1-(benzyloxy)-4-ethylbenzene provides superior hydrolytic stability.

The choice of molecule will ultimately depend on the specific requirements of the application. If the dual functionality of this compound is essential, careful formulation design to protect it from hydrolytic and oxidative environments is critical. This guide provides the foundational data and analytical methodologies to support such development efforts.

References

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A Comparative Guide to Confirming the Identity of 4-(Benzyloxy)phenethyl Decanoate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of drug development, the chemical purity of an active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. For a synthetic ester like 4-(benzyloxy)phenethyl decanoate, a thorough understanding and stringent control of its impurity profile are non-negotiable. Impurities can emerge at any stage, from synthesis to storage, and even minute quantities can significantly impact the final drug product. This guide offers a detailed, experience-driven comparison of analytical methodologies for the definitive identification and characterization of impurities in this compound.

The synthesis of this compound typically proceeds via the esterification of 4-(benzyloxy)phenethyl alcohol with decanoic acid or a derivative, often under acidic conditions.[1] Consequently, potential impurities include unreacted starting materials, by-products from side reactions, and degradation products.[2][3][4] This guide will dissect the application of key analytical techniques to unravel this complex chemical milieu, providing insights beyond a mere procedural listing to a deeper understanding of experimental rationale.

The Analytical Toolkit: A Comparative Overview

Selecting the appropriate analytical technique is a pivotal step in the impurity identification workflow. Each method provides a unique perspective on the sample's composition, with inherent strengths and weaknesses. The following table compares the three most powerful and commonly employed techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.
Primary Use Quantification and isolation of non-volatile and thermally unstable impurities.[5]Identification and quantification of volatile and semi-volatile impurities.[5]Unambiguous structure elucidation of unknown impurities.[7][8]
Sensitivity High (nanogram to picogram levels)Very High (picogram to femtogram levels)Moderate (microgram to milligram levels)
Selectivity High (can be tuned by selecting different columns and mobile phases)[9]Very High (mass-based separation provides excellent specificity)[10]Very High (provides chemically specific signals for each nucleus)
Structural Information Limited (retention time provides indirect information)Provides mass-to-charge ratio and fragmentation patterns, aiding in identification.[11]Provides detailed, atom-level structural information.[12][13]
Sample Preparation Typically straightforward dissolution in a suitable solvent.May require derivatization for non-volatile compounds to increase volatility.[14]Requires dissolution in a deuterated solvent and isolation of the impurity.

In-Depth Methodologies: From Detection to Definitive Identification

High-Performance Liquid Chromatography (HPLC): The Foundation of Impurity Profiling

HPLC, particularly with UV detection, is the cornerstone of impurity analysis in the pharmaceutical industry due to its robustness, reproducibility, and versatility.[5][15] For a compound like this compound, a reversed-phase C18 column is a logical starting point due to the molecule's hydrophobic nature.

  • Mobile Phase Preparation: A gradient elution using a mixture of acetonitrile and water is typically effective for separating compounds with a range of polarities.

  • Column Selection: A high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides good resolving power.[16]

  • Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.[16]

  • Column Temperature: Maintaining a constant temperature, such as 30°C, is crucial for consistent retention times.

  • Injection Volume: A 10 µL injection is a typical volume for analytical HPLC.

  • Detection: UV detection at multiple wavelengths (e.g., 220 nm and 254 nm) can help in detecting a broader range of impurities.

  • Data Analysis: The resulting chromatogram is analyzed for peaks other than the main API peak.[17] The area of these peaks can be used for relative quantification, as mandated by regulatory guidelines like ICH Q3A(R2).[18][19]

The rationale behind this protocol is based on the principles of reversed-phase chromatography. The nonpolar C18 stationary phase retains the hydrophobic API and related impurities. The gradient elution, which involves gradually increasing the proportion of the organic solvent (acetonitrile), allows for the separation of compounds based on their polarity, with more polar impurities eluting earlier.

Caption: HPLC-UV workflow for impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

For identifying volatile and semi-volatile impurities, which may not be suitable for HPLC analysis, GC-MS is an exceptionally powerful technique.[5][20] The combination of the high separation efficiency of GC with the definitive identification power of MS makes it ideal for this purpose.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane or hexane.[20]

  • GC Column: A capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is commonly used.

  • Oven Temperature Program: A temperature gradient, starting low and ramping up, is employed to separate compounds over a wide range of boiling points.

  • Carrier Gas: High-purity helium is the most common carrier gas.

  • Injection: A splitless injection is often used to maximize sensitivity for trace-level impurities.

  • MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode, and data is acquired in full scan mode to identify unknown compounds by their mass spectra.[20]

  • Data Analysis: The mass spectra of the impurity peaks are compared against spectral libraries (e.g., NIST) for tentative identification.[11]

This protocol leverages the fundamental principles of GC and MS. The temperature-programmed GC separates compounds based on their volatility and boiling points.[21] In the mass spectrometer, molecules are fragmented in a reproducible manner, creating a unique mass spectrum that acts as a chemical fingerprint for identification.

Caption: GC-MS workflow for volatile impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidator

When the identity of an impurity remains elusive after chromatographic and mass spectrometric analysis, NMR spectroscopy provides the most conclusive structural information.[7][8][22] While it is less sensitive than other techniques, its ability to provide a complete and unambiguous structural map of a molecule is unparalleled.[12][13]

  • Impurity Isolation: The impurity of interest must first be isolated in sufficient quantity and purity, typically using preparative HPLC.

  • Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).

  • 1D NMR Acquisition: A proton (¹H) NMR spectrum is acquired to determine the number and types of protons. A carbon-13 (¹³C) NMR spectrum reveals the carbon skeleton.

  • 2D NMR Acquisition: A suite of 2D NMR experiments is performed, including COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).

  • Structure Elucidation: The collective NMR data is meticulously analyzed to piece together the complete chemical structure of the impurity.

This comprehensive NMR approach provides a self-validating system for structure determination. Each experiment offers a unique piece of the structural puzzle, and the congruence of all the data provides a high level of confidence in the final proposed structure.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Benzyloxy)phenethyl decanoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 4-(Benzyloxy)phenethyl decanoate (CAS RN: 848484-93-5) in a laboratory environment. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to include their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just procedural instructions, but a framework for decision-making rooted in the principles of chemical safety and regulatory compliance.

Hazard Characterization and the Principle of the Waste Stream

The foundational step in any chemical disposal procedure is a thorough understanding of the material's intrinsic hazards. A review of the Safety Data Sheet (SDS) for this compound indicates that the pure substance is not classified as a hazardous mixture under Regulation (EC) No 1272/2008.[1] Furthermore, it is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[1]

However, this classification is only the starting point. The causality of laboratory waste management dictates that the disposal protocol is determined by the entire waste stream, not by a single component in isolation. In virtually all laboratory applications, this compound will be part of a solution, mixture, or reaction quench. Therefore, its disposal pathway is governed by the hazardous properties of all other components present in the final waste container.

A chemical waste is deemed hazardous if it is specifically "listed" by regulatory bodies (e.g., EPA F-list for spent solvents) or if it exhibits one or more hazardous "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[2][3] For instance, if this compound is dissolved in acetone, the entire mixture is considered an F-listed hazardous waste and must be disposed of as such.[4]

Property Information
Chemical Name This compound
CAS Number 848484-93-5
Hazard Classification (Pure) Not a hazardous substance or mixture.[1]
Regulatory Note Disposal must be in accordance with local and national regulations.[1]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for segregating and managing waste containing this compound. Adherence to this workflow ensures that the waste is classified correctly, minimizing both safety risks and regulatory non-compliance.

G start Begin Waste Assessment: Waste containing This compound d1 Is the waste the pure, neat compound ONLY? start->d1 d2 Is the compound dissolved in or mixed with other reagents? d1->d2  No p1 Segregate as: NON-HAZARDOUS CHEMICAL WASTE (Confirm with institutional EH&S policy) d1->p1  Yes d3 Does the mixture contain EPA 'F-Listed' spent solvents? (e.g., Acetone, Xylene, Methanol) d2->d3 d4 Does the final mixture exhibit hazardous characteristics? (Ignitable, Corrosive, Reactive, Toxic) d3->d4  No p2 Segregate as: HAZARDOUS WASTE (F-Listed Solvents) d3->p2  Yes d4->p1  No p3 Segregate as: HAZARDOUS WASTE (Characteristic Waste) d4->p3  Yes end_node Containerize, Label, and Store in Satellite Accumulation Area. Request EH&S Pickup. p1->end_node p2->end_node p3->end_node

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of waste containing this compound.

Step 1: Don Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing appropriate PPE. The causality here is direct: preventing accidental exposure.

  • Minimum PPE: Nitrile gloves, safety glasses or goggles, and a flame-resistant lab coat.

  • Handling: Always handle chemicals and their waste within a certified chemical fume hood to minimize inhalation exposure.[1]

Step 2: Waste Segregation and Collection

Based on the workflow diagram above, select the correct waste stream.

  • The Rationale: Improper segregation can lead to dangerous chemical reactions within the waste container (e.g., mixing acids and flammables) and renders the entire volume of waste more difficult and expensive to dispose of.

  • Collect the waste in a designated container for that specific waste stream (e.g., "Non-Halogenated Solvents," "Aqueous Acidic Waste"). Never mix incompatible waste streams. [5]

Step 3: Proper Containerization

The integrity of the waste container is paramount for safe storage and transport.

  • Container Selection: Use a chemically compatible container, typically the original manufacturer's bottle or a dedicated waste container provided by your institution's Environmental Health & Safety (EH&S) office.[6] Plastic containers are often preferred.[2] Avoid using food-grade containers like jars.[6]

  • Container Condition: Ensure the container and its screw-top cap are in good condition, free from cracks or deterioration.[6]

  • Filling: Do not fill containers beyond 90% capacity (or to the neck) to allow for vapor expansion and prevent spills.[5][6] The container must be kept securely capped at all times, except when actively adding waste.[2][5]

Step 4: Accurate and Complete Labeling

A properly labeled waste container communicates its contents and hazards to everyone in the laboratory and to the waste disposal technicians.

  • Labeling Requirements: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[2]

  • Content Identification: List all chemical constituents by their full names—do not use abbreviations or chemical formulas.[5] Estimate the percentage or concentration of each component.

Step 5: Safe Storage in a Satellite Accumulation Area (SAA)

Waste must be stored in a designated and properly managed area pending pickup.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[2]

  • Segregation: Store the waste container in secondary containment (e.g., a chemical-resistant bin) and segregate it from incompatible materials.[5] For example, keep flammable organic waste separate from oxidizers and acids.

  • Environment: Keep containers away from heat, direct sunlight, and high-traffic areas.[7]

Step 6: Arrange for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Contact EH&S: Request a waste pickup from your institution's EH&S (or equivalent) office when the container is full or approaching its storage time limit (e.g., 150 days).[5]

  • Do Not: Never dispose of this compound or its solutions down the sink.[8] Evaporation in a fume hood is not an acceptable method of disposal.[5][9] The final disposal must be entrusted to a licensed waste disposal company, which is managed by your institution.[1]

Management of Contaminated Laboratory Supplies

  • Empty Containers: An "empty" container that held pure this compound can typically be disposed of as regular trash after all contents have been removed.[8] It is best practice to triple-rinse the container with a suitable solvent, collecting the rinsate as chemical waste.[9] After rinsing, deface or remove all chemical labels before disposal.[8][9]

  • Solid Waste: Disposable lab supplies (e.g., gloves, weighing paper, pipette tips) that are minimally contaminated with the compound should be collected in a designated solid chemical waste container for pickup by EH&S.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

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  • Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

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  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

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Navigating the Safe Handling of 4-(Benzyloxy)phenethyl Decanoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is a cornerstone of both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(Benzyloxy)phenethyl decanoate (CAS RN: 848484-93-5), a compound utilized in various research applications. While this substance is not classified as a hazardous mixture under Regulation (EC) No 1272/2008, a proactive and informed approach to safety is paramount to mitigate any potential risks.[1]

Understanding the Hazard Profile

This compound is a solid, white to light yellow powder with a molecular weight of 382.54 g/mol .[2][3] Although not classified as hazardous, the available Safety Data Sheet (SDS) advises avoiding contact with skin, eyes, and clothing.[1] Furthermore, it has been classified with a GHS hazard statement H413, indicating it "May cause long lasting harmful effects to aquatic life," highlighting the importance of proper disposal to prevent environmental contamination.[4] The causality behind these precautions lies in the fundamental principle of minimizing all chemical exposure, as even non-hazardous substances can cause mild irritation or unforeseen reactions in sensitive individuals.

PropertyValueSource
CAS Number 848484-93-5[1]
Molecular Formula C25H34O3[5]
Molecular Weight 382.54 g/mol
Appearance White to light yellow solid/powder[2][3]
Hazard Classification Not a hazardous substance or mixture (Regulation (EC) No 1272/2008)[1]
GHS Hazard Statement H413: May cause long lasting harmful effects to aquatic life[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for the safe handling of any chemical, including this compound. The following recommendations are based on a risk-assessment approach that prioritizes minimizing all routes of exposure.

Eye and Face Protection

Primary Directive: Prevent all contact with eyes.

Chemical splash goggles that provide a tight seal around the eyes are mandatory.[6] This is a critical preventative measure, as even non-irritating dusts or powders can cause mechanical irritation or be absorbed through the mucous membranes of the eyes. For procedures with a higher risk of splashing or aerosol generation, a face shield worn over chemical splash goggles is recommended.[6][7]

Hand Protection

Primary Directive: Avoid skin contact.

Disposable nitrile gloves are generally suitable for incidental contact with this compound.[8] Nitrile offers good resistance to a variety of chemicals and provides a reliable barrier against powders.[9] It is imperative to inspect gloves for any signs of damage before use and to change them immediately if contamination is suspected. For tasks involving prolonged handling or immersion, consulting a glove manufacturer's chemical resistance guide is advised to ensure the chosen material offers adequate protection.

Body Protection

Primary Directive: Minimize skin exposure.

A standard laboratory coat should be worn at all times when handling this compound. The lab coat should be fully buttoned to provide maximum coverage of personal clothing and skin. For handling larger quantities or in situations with a significant risk of dust generation, consider the use of coveralls for enhanced protection.

Respiratory Protection

Primary Directive: Avoid inhalation of dust particles.

Handling of this compound should be conducted in a well-ventilated area.[1] The use of a chemical fume hood or a local exhaust ventilation system is strongly recommended to minimize the potential for inhalation of airborne particles.[1] In the absence of adequate engineering controls, or for procedures that may generate significant dust, a NIOSH-approved particulate respirator may be necessary.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized operational and disposal procedures is essential for maintaining a safe laboratory environment and ensuring environmental responsibility.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to post-handling procedures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup Prep Don appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat Vent Ensure proper ventilation (Fume hood/Local exhaust) Prep->Vent Weigh Weigh solid in a contained manner (e.g., weighing boat) Vent->Weigh Transfer Transfer compound carefully to reaction vessel Weigh->Transfer Decontaminate Decontaminate work surfaces Transfer->Decontaminate Doff Remove PPE in the correct order (Gloves first) Decontaminate->Doff Wash Wash hands thoroughly Doff->Wash DisposalDecisionTree Start Material for Disposal IsContaminated Is it contaminated with This compound? Start->IsContaminated HazardousWaste Collect in a designated hazardous waste container IsContaminated->HazardousWaste Yes RegularTrash Dispose of as non-hazardous laboratory waste IsContaminated->RegularTrash No LicensedDisposal Arrange for pickup by a licensed waste disposal company HazardousWaste->LicensedDisposal

Caption: A decision-making tool for the correct disposal of waste materials.

By adhering to these guidelines, researchers can confidently handle this compound, ensuring their personal safety and the protection of the environment. This proactive approach to laboratory safety fosters a culture of responsibility and scientific excellence.

References

  • CymitQuimica. (2025, September 24). SAFETY DATA SHEET: 4-(Benzyloxy)
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Sigma-Aldrich. 4-(Benzyloxy)
  • Career Henan Chemical Co. 4-(Benzyloxy)
  • Sigma-Aldrich. 4-(Benzyloxy)
  • Syngenta UK. (2024, October 22).
  • Simple But True. (2025, October 23). How to Choose PPE for Chemical Work.
  • CP Lab Safety. 4-(Benzyloxy)
  • Envirochem. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • ChemicalBook. (2025, July 19). Decanoic acid, 2-[4-(phenylMethoxy)
  • Tokyo Chemical Industry UK Ltd. 4-(Benzyloxy)
  • Fisher Scientific. (2025, May 1).
  • CymitQuimica. 4-(Benzyloxy)
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • NYS Department of Environmental Conservation. Management Of Hazardous Waste Pharmaceuticals.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • National Institutes of Health. 4-Benzyloxyanisole.
  • Fisher Scientific.
  • University of Wisconsin-Madison. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.